Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-amino-1-benzylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)16(9-15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCXZTWYOFENDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384659 | |
| Record name | Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68462-61-3 | |
| Record name | Ethyl 5-amino-1-(phenylmethyl)-1H-imidazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68462-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details a well-established, multi-step synthetic pathway, elucidating the underlying chemical principles, and offering practical, field-proven insights into the experimental protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering them the necessary information to replicate and optimize this important synthesis. The significance of the target molecule lies in its structural motif, which is prevalent in numerous biologically active compounds, including anticancer agents.[1]
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component in the design of enzyme inhibitors and receptor agonists/antagonists. The 5-amino-1-substituted-imidazole-4-carboxylate core, in particular, serves as a crucial intermediate for the synthesis of purine analogs and other complex heterocyclic systems. This compound, with its benzyl substitution at the N-1 position, offers a handle for further structural modifications, making it a valuable tool for creating diverse chemical libraries for drug screening.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The imidazole ring can be constructed through the condensation and cyclization of three key components. This approach offers flexibility and allows for the introduction of various substituents. The chosen strategy involves the initial synthesis of a key intermediate, N-benzylformamidine, followed by its reaction with ethyl isocyanoacetate. This method is favored for its relatively mild reaction conditions and good yields.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Benzylamine | Reagent Grade, ≥99% | Commercially Available |
| Triethyl orthoformate | Reagent Grade, ≥98% | Commercially Available |
| Ammonium chloride | ACS Reagent, ≥99.5% | Commercially Available |
| Ethanol | Anhydrous, 200 proof | Commercially Available |
| Ethyl isocyanoacetate | ≥95% | Commercially Available |
| Sodium ethoxide | 21% solution in ethanol | Commercially Available |
| Diethyl ether | Anhydrous, ≥99% | Commercially Available |
| Ethyl acetate | HPLC Grade, ≥99.5% | Commercially Available |
| Hexanes | HPLC Grade, ≥98.5% | Commercially Available |
| Anhydrous sodium sulfate | ACS Reagent, granular | Commercially Available |
Synthesis of N-Benzylformamidine (Intermediate 1)
The synthesis of the N-benzylformamidine intermediate is a critical first step. This is achieved through the reaction of benzylamine with an orthoformate in the presence of an acid catalyst.
Experimental Protocol:
-
To a stirred solution of benzylamine (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of ammonium chloride (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylformamidine. This intermediate is often used in the next step without further purification.
Synthesis of this compound (Target Molecule)
The final cyclization step involves the reaction of N-benzylformamidine with ethyl isocyanoacetate in the presence of a base.
Experimental Protocol:
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere, or use a commercially available solution.
-
To this basic solution, add ethyl isocyanoacetate (1 equivalent) dropwise at 0 °C.
-
To the resulting solution, add the crude N-benzylformamidine (1 equivalent) from the previous step, dissolved in a minimal amount of anhydrous ethanol.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute solution of acetic acid in water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Reaction Mechanism and Causality
The formation of the imidazole ring proceeds through a well-established mechanistic pathway. The initial deprotonation of ethyl isocyanoacetate by the base generates a nucleophilic carbanion. This anion then attacks the electrophilic carbon of the N-benzylformamidine. Subsequent intramolecular cyclization and elimination of a suitable leaving group (in this case, derived from the orthoformate) leads to the formation of the aromatic imidazole ring. The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to facilitate the initial deprotonation without competing side reactions. Anhydrous conditions are essential to prevent hydrolysis of the reagents and intermediates.
Data Presentation
Table 1: Summary of Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Ratio | Solvent | Temperature | Time |
| 1 | Benzylamine | 1.0 | Ethanol | Reflux | 4-6 h |
| Triethyl orthoformate | 1.2 | ||||
| Ammonium chloride | 0.1 | ||||
| 2 | N-Benzylformamidine | 1.0 | Ethanol | 0 °C to RT | 12-18 h |
| Ethyl isocyanoacetate | 1.0 | ||||
| Sodium ethoxide | 1.1 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with proposed structure |
| ¹³C NMR | Consistent with proposed structure |
| Mass Spectrometry | [M+H]⁺ peak at m/z = 246.12 |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Sources
"Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate properties"
An In-depth Technical Guide to Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The imidazole core is a well-established "privileged structure" due to its presence in numerous biologically active compounds.[1] This guide details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its chemical reactivity for derivative library generation, and discusses its applications in the development of novel therapeutics, including anticancer agents and metabolic disease modulators.[2][3] The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
The imidazole ring system is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[1] Its presence in essential biomolecules like the amino acid histidine highlights its fundamental role in biological processes. This inherent biocompatibility and synthetic tractability have made imidazole derivatives a rich source of chemical diversity for drug discovery.[1]
This compound (herein referred to as Compound 1 ) is a strategically designed intermediate that incorporates several key features for further chemical elaboration. The 1-benzyl group provides a lipophilic anchor and modulates steric properties, while the C5-amino and C4-ester groups serve as orthogonal handles for a wide range of chemical transformations. This guide elucidates the core properties and synthetic utility of Compound 1 , establishing it as a valuable starting point for generating novel molecular entities.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application. The data for Compound 1 is summarized below.
Physicochemical Properties
Quantitative data for Compound 1 has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 68462-61-3 | [4][5][6][7] |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [5][7][8] |
| Molecular Weight | 245.28 g/mol | [5][8] |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place |
Predicted Spectroscopic Signature
While specific experimental spectra are proprietary to individual manufacturers, the expected analytical profile for Compound 1 can be reliably predicted based on its structure. This serves as a benchmark for characterization.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.25-7.40 (m, 5H): Phenyl protons of the benzyl group.
-
δ 7.50 (s, 1H): Imidazole ring proton (C2-H).
-
δ 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
δ 4.80 (br s, 2H): Amino protons (-NH₂). This signal's chemical shift and appearance can vary with concentration and solvent.
-
δ 4.25 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.
-
δ 1.30 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 165.0: Ester carbonyl carbon (C=O).
-
δ 148.0: Imidazole ring carbon (C5-N).
-
δ 138.0: Imidazole ring carbon (C4-C).
-
δ 136.5: Imidazole ring carbon (C2-H).
-
δ 135.0: Quaternary phenyl carbon of the benzyl group.
-
δ 129.0, 128.5, 127.0: Phenyl carbons of the benzyl group.
-
δ 105.0: Imidazole ring carbon (C4).
-
δ 60.0: Methylene carbon (-OCH₂CH₃) of the ethyl ester.
-
δ 50.0: Methylene carbon (-CH₂-) of the benzyl group.
-
δ 14.5: Methyl carbon (-OCH₂CH₃) of the ethyl ester.
-
-
IR (ATR, cm⁻¹):
-
3450, 3350: N-H stretching (asymmetric and symmetric) of the primary amine.
-
3100-3000: Aromatic and vinylic C-H stretching.
-
2980: Aliphatic C-H stretching.
-
1680: C=O stretching of the α,β-unsaturated ester.
-
1620, 1550: N-H bending and C=N/C=C ring stretching.
-
-
Mass Spectrometry (ESI+):
-
m/z 246.12 [M+H]⁺: Calculated for C₁₃H₁₆N₃O₂⁺.
-
Synthesis and Purification Workflow
The synthesis of substituted imidazoles can be achieved through various established methods.[9][10][11] For Compound 1 , a robust and scalable approach involves the cyclization of a key acyclic precursor, which is a common strategy for constructing highly functionalized heterocyclic systems.
Retrosynthetic Analysis and Proposed Pathway
The retrosynthetic analysis points to a convergent synthesis starting from commercially available materials: ethyl isocyanoacetate and an appropriate N-benzyl imidate precursor. A plausible forward synthesis is outlined below.
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- 4. 68462-61-3|this compound|BLD Pharm [bldpharm.com]
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A-Z Guide to Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate: A Cornerstone Building Block for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate (EABI) has emerged as a highly versatile and strategic building block in modern organic synthesis. Its unique trifunctional architecture—comprising a nucleophilic primary amine at C5, an easily modifiable ester at C4, and a sterically directing benzyl group at N1—offers multiple handles for sophisticated molecular construction. This guide provides an in-depth exploration of EABI, from its fundamental synthesis and physicochemical properties to its intricate reactivity and proven applications in constructing complex heterocyclic systems, particularly purine analogs and other biologically significant scaffolds. Through detailed protocols, mechanistic insights, and cited examples, this document serves as a comprehensive resource for chemists aiming to leverage the full synthetic potential of this pivotal imidazole derivative.
Introduction: The Strategic Value of the Aminoidazole Core
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to participate in hydrogen bonding and coordinate with biological targets. The 5-aminoimidazole-4-carboxylate framework, in particular, is a direct biosynthetic precursor to purines, the fundamental components of DNA and RNA.[2][3][4] This inherent biological relevance makes derivatives like this compound (EABI) exceptionally valuable starting materials for drug discovery programs.[5]
EABI: A Multifaceted Synthon
EABI distinguishes itself by the strategic placement of three key functional groups:
-
The C5-Amino Group: A potent nucleophile, this group is the primary site for annulation and cyclization reactions, enabling the construction of fused heterocyclic systems.
-
The C4-Ethyl Carboxylate Group: This moiety can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced, providing a secondary point for diversification.[6]
-
The N1-Benzyl Group: Beyond simply protecting the N1 position, the benzyl group serves several critical roles. It enhances solubility in organic solvents and, due to its steric bulk, can direct the regioselectivity of subsequent reactions.
This combination of functionalities in a stable, accessible molecule makes EABI a powerful tool for generating molecular diversity.
Physicochemical Properties
A clear understanding of a building block's physical properties is essential for its effective use in synthesis. The key properties of EABI are summarized below.
| Property | Value | Source |
| CAS Number | 68462-61-3 | [7] |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [8] |
| Molecular Weight | 245.28 g/mol | [8] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in alcohols | General Knowledge |
Synthesis of the EABI Building Block
The most common and efficient synthesis of N-substituted 5-aminoimidazole-4-carboxylates involves a multi-step, one-pot procedure starting from readily available precursors. The general approach relies on the construction of an acyclic intermediate that is subsequently cyclized to form the imidazole core.
A Validated Synthetic Pathway
A widely adopted method involves the reaction of an aminonitrile precursor with an orthoformate, followed by cyclization. The N1-benzyl group is typically introduced early in the sequence by reacting benzylamine with the appropriate starting material. While specific literature protocols for EABI are proprietary or embedded in broader synthetic schemes, a representative procedure can be extrapolated from the synthesis of analogous 1-substituted 5-aminoimidazoles.[9]
The logical flow for a common synthetic approach is visualized below.
Caption: General workflow for the synthesis of EABI.
Detailed Experimental Protocol
This protocol is a representative example based on established methodologies for analogous compounds and should be adapted and optimized.
Materials:
-
Ethyl 2-cyano-2-(ethoxymethyleneamino)acetate
-
Benzylamine
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Standard glassware for reflux and filtration
Procedure:
-
Step 1: Formation of the Amidine Intermediate. To a stirred solution of ethyl 2-cyano-2-(ethoxymethyleneamino)acetate (1.0 eq) in absolute ethanol at room temperature, add benzylamine (1.05 eq) dropwise. The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Step 2: Cyclization. To the reaction mixture from Step 1, add a solution of sodium ethoxide in ethanol (1.1 eq). Heat the mixture to reflux and maintain for 4-6 hours. The progress of the intramolecular cyclization should be monitored by TLC.
-
Step 3: Isolation and Purification. After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product may precipitate. If not, slowly add cold water or diethyl ether to induce precipitation. Collect the solid by vacuum filtration, wash with cold ethanol and then diethyl ether.
-
Step 4: Characterization. Dry the resulting solid under vacuum. The product, this compound (EABI), can be further purified by recrystallization if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Reactivity and Synthetic Applications
The synthetic utility of EABI is dictated by the differential reactivity of its functional groups. Judicious choice of reagents and reaction conditions allows for selective transformations, making it a versatile precursor for a wide range of heterocyclic structures.
Key Reaction Pathways
The primary reaction sites are the C5-amino group and the C4-ester. The benzyl-protected N1-position is generally unreactive under common synthetic conditions.
Caption: Key synthetic transformations of EABI.
Application in the Synthesis of Purine Analogs
The most prominent application of EABI is in the synthesis of N-1 substituted purine analogs. The 5-aminoimidazole structure is perfectly primed for the construction of the adjacent pyrimidine ring. This transformation is a cornerstone of medicinal chemistry, as purine scaffolds are central to many kinase inhibitors and antiviral agents.[10][11]
Protocol: Synthesis of a 1-Benzylhypoxanthine Derivative
This procedure demonstrates the cyclization of the EABI core to form a hypoxanthine scaffold, a common purine.
Materials:
-
This compound (EABI)
-
Triethyl orthoformate
-
Formamide
-
Acetic anhydride (catalytic)
Procedure:
-
Step 1: Formylation (optional but often improves yield). A mixture of EABI (1.0 eq) and a catalytic amount of acetic anhydride in triethyl orthoformate is heated at reflux for 1-2 hours. This step forms the N-formyl intermediate.
-
Step 2: Ring Closure. Formamide is added to the reaction mixture, and the temperature is increased to 160-180 °C. The reaction is maintained at this temperature for 3-5 hours, during which the pyrimidine ring closes with the elimination of ethanol.
-
Step 3: Isolation. After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Step 4: Purification. The crude product, a 1-benzyl-substituted hypoxanthine, can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
This general method can be adapted to produce a wide variety of purines by replacing triethyl orthoformate and formamide with other one-carbon and nitrogen sources, respectively.
Construction of Other Fused Heterocycles
The vicinal amino and ester groups of EABI are a synthon for 1,2-dianilines, enabling the application of classic condensation chemistry to build other fused systems. For example, reaction with α-dicarbonyl compounds can yield imidazo[4,5-b]pyridines, another class of heterocycles with significant biological activity.[12][13][14]
Example Reaction: Synthesis of an Imidazo[4,5-b]pyridine Derivative
Reacting EABI with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or thermal conditions can lead to the formation of a fused pyridinone ring. This reaction proceeds via an initial condensation with the amino group, followed by intramolecular cyclization and dehydration. These scaffolds are of interest as they are structural analogs of purines and have been investigated for various therapeutic applications.[12]
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategically designed platform for innovation in heterocyclic chemistry. Its predictable reactivity and versatile functional handles provide chemists with a reliable tool for accessing complex molecular architectures. The continued importance of purine analogs and other fused imidazole systems in drug discovery ensures that EABI will remain a highly relevant and valuable building block.[10] Future research will likely focus on expanding the repertoire of cyclization partners for EABI and employing its derivatives in combinatorial libraries and fragment-based drug design to accelerate the discovery of new therapeutic agents.
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Shive, W., et al. (1947). 5(4)-Amino-4(5)-imidazolscarboxamide, a precursor of purines. Journal of the American Chemical Society, 69(3), 725. Available from: [Link]
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An In-depth Technical Guide on the Biological Activity of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate and Its Derivatives
Abstract
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate is a pivotal molecular scaffold in medicinal chemistry. While direct biological data on this specific ester is limited, its true significance lies in its role as a versatile synthetic intermediate for a class of N-substituted 5-aminoimidazole-4-carboxylate derivatives. These derivatives have demonstrated significant biological activities, particularly in the realm of oncology. This guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the anticancer activities of compounds derived from this core structure. We will explore the causality behind experimental designs, provide detailed protocols for key biological assays, and present a forward-looking perspective on its therapeutic potential.
Introduction: The Imidazole Scaffold as a Privileged Structure
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biomolecules like the amino acid histidine, make it a "privileged structure" for drug design.[1][2] Imidazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3]
This compound belongs to a class of 5-aminoimidazole derivatives that serve as crucial building blocks for more complex heterocyclic systems, such as purine analogs, which are fundamental to DNA and cellular signaling.[4] The primary focus of this guide is to illuminate the therapeutic potential unlocked by this scaffold, transitioning from its synthesis to the potent biological activities of its derivatives.
Synthesis of the Core Scaffold
The synthesis of N-substituted ethyl 5-aminoimidazole-4-carboxylates is a critical first step in harnessing their potential. While various methods exist for imidazole synthesis, a common and effective route involves the cyclization of an appropriate acyclic precursor. A representative protocol is detailed below.
Experimental Protocol: Representative Synthesis of Ethyl 5-amino-1-substituted-1H-imidazole-4-carboxylates
This protocol is adapted from a general method for synthesizing N-substituted analogs and can be applied to the benzyl derivative.[5] The core principle is the base-catalyzed cyclization of an N-substituted aminocyanoacetate.
Materials:
-
Ethyl 2-cyano-2-(benzylamino)acetate
-
Formamidine acetate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2-cyano-2-(benzylamino)acetate (1.0 eq) in absolute ethanol, add formamidine acetate (1.2 eq).
-
Add a solution of sodium ethoxide (2.0 eq) in absolute ethanol dropwise to the mixture at room temperature under an inert atmosphere (e.g., Argon).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid in water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane:ethyl acetate gradient) to afford pure this compound.
Causality in Synthesis: The use of sodium ethoxide, a strong base, is crucial for deprotonating the precursor, which facilitates the intramolecular cyclization—the key ring-forming step. Formamidine acetate provides the necessary carbon and nitrogen atoms to complete the imidazole ring.
Biological Activity: A Focus on Anticancer Potential
The true value of the this compound scaffold is realized in its derivatives. Research has shown that modifying the N-1 substituent can lead to compounds with potent and selective biological activities. A key study investigated a series of N-substituted analogs, revealing significant anticancer properties.[5]
A notable example from this series is Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) , where the benzyl group is replaced by a C12 alkyl chain. This compound demonstrated remarkable cytotoxicity against several human cancer cell lines.[5]
Cytotoxicity and Antiproliferative Effects
The primary measure of a potential anticancer agent is its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that reduces cell viability by 50%. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[6][7]
Table 1: Cytotoxicity (IC₅₀) of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e) against Human Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| HeLa | Cervical Cancer | 0.737 ± 0.05 |
| HT-29 | Colon Cancer | 1.194 ± 0.02 |
| HCT-15 | Colon Cancer | > 10 |
| A549 | Lung Cancer | > 10 |
| MDA-MB-231 | Breast Cancer | > 10 |
Data presented as mean ± SD.
The data clearly indicate that compound 5e exhibits potent and selective cytotoxicity, particularly against HeLa and HT-29 cells, with IC₅₀ values in the low micromolar and even sub-micromolar range.[5] This level of potency suggests it may serve as a valuable lead compound for further development.[5]
Mechanism of Action: Inhibition of Cell Migration and Induction of Apoptosis
Beyond simple cytotoxicity, understanding the mechanism by which a compound acts is crucial for drug development. Further studies on compound 5e revealed that it significantly inhibits key processes involved in cancer progression, such as cell migration and colony formation, and induces programmed cell death (apoptosis).[5]
-
Inhibition of Cell Migration: The ability of cancer cells to migrate is fundamental to metastasis. The in vitro scratch assay, or wound healing assay, is a standard method to assess this process.[8] Compound 5e was shown to significantly impede the ability of HeLa cells to "heal" a scratch in a confluent monolayer, indicating potent anti-migratory effects.[5]
-
Induction of Apoptosis: A hallmark of effective anticancer drugs is the ability to trigger apoptosis. Treatment with compound 5e led to a dose-dependent reduction in the mitochondrial membrane potential of HeLa and HT-29 cells, a key event in the early stages of apoptosis.[5]
These findings suggest a multi-faceted mechanism of action, making derivatives of this imidazole scaffold particularly promising.
Key Experimental Workflows and Protocols
To ensure scientific integrity and provide actionable insights, this section details the protocols for the key assays used to determine the biological activities described above.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is used to determine the antiproliferative effects of a test compound on adherent cancer cell lines.[6]
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Steps:
-
Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Fixation: Gently remove the media. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: In Vitro Scratch (Wound Healing) Assay
This protocol assesses the effect of a compound on collective cell migration.[1][8]
Caption: Workflow for the in vitro scratch (wound healing) assay.
Detailed Steps:
-
Create Monolayer: Seed cells in a 6-well or 12-well plate and grow them until they form a fully confluent monolayer.
-
Create Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.
-
Wash and Treat: Gently wash the well with PBS to remove detached cells. Replace the medium with fresh medium containing the test compound at a non-lethal concentration (e.g., below its IC₅₀) and a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch at predefined locations using a phase-contrast microscope. This is the baseline (T=0).
-
Time-Lapse Imaging: Place the plate in a live-cell imaging system or return it to the incubator and take images of the same locations at regular intervals (e.g., every 12 hours for 48 hours).
-
Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free "wound" at each time point. Calculate the percentage of wound closure for treated cells compared to control cells.
Future Perspectives and Conclusion
The this compound scaffold is a gateway to a class of molecules with significant therapeutic promise. The potent in vitro anticancer activity of its N-alkyl derivatives, specifically the inhibition of cell proliferation and migration and the induction of apoptosis, establishes a strong foundation for further investigation.[5]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives by modifying the N-1 substituent and other positions on the imidazole ring to optimize potency and selectivity.
-
Target Identification: Elucidating the specific molecular targets (e.g., kinases, tubulin) through which these compounds exert their effects.[5]
-
In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
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An In-Depth Technical Guide to the Synthesis and Applications of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural compounds like histamine and nucleic acids, and forming the structural core of many synthetic drugs.[1] Among the vast landscape of imidazole derivatives, Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate and its analogues represent a privileged scaffold. This guide provides a comprehensive overview of the synthetic routes to this core structure and delves into its burgeoning applications, particularly in the realm of anticancer drug discovery.
The strategic placement of the amino, benzyl, and carboxylate groups on the imidazole ring provides a versatile platform for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of derivatives with potent and selective activities against various therapeutic targets.
I. Synthetic Strategies for the Imidazole Core
The construction of the substituted imidazole ring can be achieved through several methodologies, with multicomponent reactions (MCRs) being particularly efficient. MCRs offer the advantage of building complex molecules in a single step from three or more reactants, which is both time- and resource-effective.
Multicomponent Synthesis from Amines, Aldehydes, and Isocyanides
A versatile approach to highly substituted 2-imidazolines, which can be subsequently oxidized to imidazoles, involves the reaction of amines, aldehydes, and isocyanides that possess an acidic α-proton.[2]
Experimental Protocol: General Procedure for Multicomponent Synthesis
-
Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol). Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the corresponding imine.
-
Cycloaddition: To the reaction mixture, add the isocyanide derivative (1.0 eq.). The reaction can be catalyzed by the addition of a catalytic amount of an acid or a metal salt, such as silver(I) acetate, particularly for less reactive isocyanides.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired imidazole derivative.
Van Leusen Imidazole Synthesis
The Van Leusen reaction is a powerful method for synthesizing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[3] This reaction can also be performed as a three-component reaction where the aldimine is generated in situ.[3]
Mechanism of the Van Leusen Imidazole Synthesis
The reaction is driven by the unique properties of TosMIC, which contains a reactive isocyanide carbon, an active methylene group, and a good leaving group (tosyl group).[3] The reaction proceeds via a stepwise cycloaddition of the TosMIC to the polarized carbon-nitrogen double bond of the imine under basic conditions. Subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline yields the 1,5-disubstituted imidazole.[3]
Caption: Van Leusen Imidazole Synthesis Mechanism.
Debus-Radziszewski Imidazole Synthesis
This classic multicomponent reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to synthesize imidazoles.[4] While it is a commercially used method, the reaction mechanism is not fully certain.[4] A modification of this method, replacing one equivalent of ammonia with a primary amine, is effective for producing N-substituted imidazoles.[4]
Synthesis from Ethyl 2-cyano-3-ethoxyacrylate
A common and efficient route to the core structure of ethyl 5-amino-1-substituted-1H-imidazole-4-carboxylate involves the use of ethyl 2-cyano-3-ethoxyacrylate as a key building block.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a suitable reaction vessel, combine ethyl 2-cyano-3-ethoxyacrylate, benzylamine, and a suitable solvent such as ethanol.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for a specified period.
-
Product Isolation: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
II. Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.[5]
Structure-Activity Relationship (SAR) Insights
-
N-1 Substitution: The nature of the substituent at the N-1 position of the imidazole ring plays a crucial role in determining the anticancer potency. Derivatives with long alkyl chains, such as a dodecyl group, have shown significant inhibitory effects.[5]
-
Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to induce apoptosis. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) was found to significantly inhibit tumor cell colony formation and migration, exhibit anti-adhesive effects, and possess antitubulin activity.[5] Furthermore, it was observed to reduce the mitochondrial membrane potential in a dose-dependent manner, leading to early apoptosis in HeLa and HT-29 cells.[5]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa | 0.737 ± 0.05 |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 | 1.194 ± 0.02 |
Data sourced from a study on the anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.[5]
Kinase Inhibition
The imidazole scaffold is a common feature in many kinase inhibitors. Derivatives of 5-aminoimidazole-4-carboxamide have been investigated as inhibitors of various kinases, including Protein Kinase C-ι (PKC-ι), which is an oncogene overexpressed in several cancers.[6][7]
A specific derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC-ι.[6][7][8] Preclinical studies have shown that ICA-1s can decrease cell growth and induce apoptosis in various cancer cell lines.[6][7] In vivo studies using a murine model demonstrated that treatment with ICA-1s significantly reduced the growth rate of prostate cancer xenografts.[6][7]
Caption: Inhibition of PKC-ι by ICA-1s.
TGR5 Agonism
TGR5, a G-protein-coupled receptor, has emerged as a promising target for the treatment of metabolic diseases like diabetes and obesity.[9] A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed and synthesized as potent TGR5 agonists.[9] The most potent compounds in this series exhibited excellent agonistic activities against human TGR5 and demonstrated significant glucose-lowering effects in vivo.[9]
Antimicrobial Activity
The imidazole ring is a key structural motif in many antimicrobial agents. The antibacterial activity of imidazole and imidazolium salts is often linked to their lipophilicity, which can be modulated by introducing different hydrophobic substituents.[10]
III. Future Perspectives
The versatility of the this compound scaffold continues to make it an attractive starting point for the design and synthesis of novel therapeutic agents. Future research will likely focus on:
-
Expansion of the SAR: Systematic modification of the substituents at the N-1, C-2, and C-5 positions to optimize potency and selectivity for various biological targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas beyond cancer, such as inflammatory and infectious diseases.
-
Development of Advanced Drug Delivery Systems: Formulating promising lead compounds to improve their pharmacokinetic profiles and therapeutic efficacy.
IV. Conclusion
This compound and its derivatives represent a highly valuable class of compounds in medicinal chemistry. The efficient synthetic strategies available for their preparation, coupled with their diverse and potent biological activities, underscore their potential for the development of new and effective therapies. The insights gained from ongoing research will undoubtedly pave the way for the discovery of novel drug candidates based on this privileged imidazole scaffold.
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Pillai, S. S., Damodaran, C., & Pillai, C. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer drugs, 30(1), 65-71. [Link]
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Doganc, F., & Onur, M. A. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496. [Link]
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5-Aminoimidazole-4-carboxamide. Human Metabolome Database. Retrieved from [Link]
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Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Imidazoles as potential anticancer agents. Future medicinal chemistry, 7(15), 2063-2093. [Link]
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Qi, J., Zhai, L., & Millard, J. T. (2021). Development of a One-Step Synthesis of 5-Amino-1 H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 643-647. [Link]
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Pillai, S. S., Damodaran, C., & Pillai, C. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. Anticancer Drugs, 29(10), 965-971. [Link]
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Masharina, A., Joerger, A. C., & Fersht, A. R. (2013). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Bioorganic & medicinal chemistry, 21(21), 6489-6497. [Link]
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Zych, M., Klejborowska, G., & Krasowska, D. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(14), 5344. [Link]
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Pillai, S. S., Damodaran, C., & Pillai, C. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer drugs, 30(1), 65-71. [Link]
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Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Institutes of Health. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of Imidazole-Based Anticancer Agents
Foreword: The Imidazole Scaffold - A Privileged Structure in Oncology
The quest for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the imidazole ring has emerged as a "privileged scaffold"—a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities, including potent anticancer effects.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, possesses a unique combination of electronic and structural features that enable it to interact with a diverse range of biological targets crucial for cancer cell survival and proliferation.[2][3] This guide provides an in-depth technical exploration of the multifaceted mechanisms through which imidazole-based agents exert their anticancer activity, offering insights for researchers, scientists, and drug development professionals.
I. Disruption of the Cellular Cytoskeleton: Targeting Tubulin Polymerization
The microtubule cytoskeleton is a dynamic network essential for critical cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Its fundamental role in cell division makes it a prime target for anticancer drug development.[4] A significant class of imidazole derivatives exerts its cytotoxic effects by interfering with tubulin dynamics, either by inhibiting its polymerization into microtubules or by promoting depolymerization.
This disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis.[4] The binding of these imidazole-based compounds often occurs at the colchicine binding site on β-tubulin, a key regulatory site for microtubule assembly.
Structure-Activity Relationship Insights:
Structure-activity relationship (SAR) studies have been instrumental in optimizing the tubulin-inhibiting properties of imidazole derivatives. Key findings include:
-
Substitution Patterns: The nature and position of substituents on the imidazole ring and its appended phenyl rings significantly influence potency. For instance, the presence of methoxy groups on a phenyl ring, mimicking the trimethoxyphenyl moiety of colchicine, often enhances activity.
-
Fused Ring Systems: The development of fused imidazole systems, such as imidazoloquinoxalines, has led to compounds with potent cytotoxicity profiles, often comparable to colchicine.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule, such as DAPI, which intercalates into the forming microtubules.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Prepare a stock solution of the imidazole-based test compound in DMSO.
-
Prepare a fluorescent reporter solution (e.g., DAPI).
-
-
Assay Setup:
-
In a 96-well microplate, add the tubulin solution to each well.
-
Add serial dilutions of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the fluorescent reporter to all wells.
-
-
Initiation and Measurement:
-
Initiate polymerization by incubating the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths appropriate for the chosen reporter).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Calculate the rate of polymerization for each concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Visualizing the Workflow:
Caption: Workflow for an in vitro tubulin polymerization inhibition assay.
II. Interruption of Cellular Signaling: Kinase Inhibition
Kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a common hallmark of cancer, making them attractive targets for therapeutic intervention. Imidazole-based compounds have been successfully developed as potent inhibitors of various kinases implicated in cancer.[1]
A. Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, promoting cell proliferation and survival.[2][5] Overexpression or activating mutations of EGFR are found in several cancers. Imidazole derivatives have been designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.[2]
B. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Imidazole-based compounds have been developed as inhibitors of VEGFR-2, leading to the suppression of tumor-induced angiogenesis.
C. RAF Kinase Inhibition
The RAF kinases (A-RAF, B-RAF, and C-RAF) are serine/threonine kinases that are key components of the MAPK signaling pathway. Mutations in the BRAF gene are prevalent in several cancers, leading to constitutive activation of the pathway. Imidazole-based inhibitors, such as sorafenib, have been developed to target RAF kinases.[4]
D. PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers.[6] Several imidazole derivatives have been shown to inhibit key components of this pathway, including PI3K and mTOR.[2][6]
Visualizing the Signaling Pathways:
Caption: Simplified overview of EGFR and VEGFR signaling pathways and their inhibition by imidazole-based agents.
Experimental Protocol: EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction using a luminescence-based method. A decrease in ADP production corresponds to inhibition of the kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of recombinant human EGFR kinase in kinase assay buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase assay buffer.
-
Prepare serial dilutions of the imidazole-based test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the EGFR kinase solution to each well.
-
Add the test compound dilutions to the respective wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
III. Induction of Programmed Cell Death: Apoptosis
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis, contributing to their uncontrolled growth. A key mechanism of action for many imidazole-based anticancer agents is the induction of apoptosis.
This can be achieved through various interconnected pathways:
-
Mitochondrial (Intrinsic) Pathway: Imidazole derivatives can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[7] This promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.
-
Death Receptor (Extrinsic) Pathway: Some imidazole compounds can upregulate the expression of death receptors on the cancer cell surface, making them more susceptible to apoptosis initiated by external ligands.
-
Generation of Reactive Oxygen Species (ROS): Certain imidazole derivatives can induce the production of ROS within cancer cells, leading to oxidative stress and triggering apoptosis.
Experimental Protocol: Western Blot Analysis of Apoptosis Markers
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells to a suitable confluency.
-
Treat the cells with the imidazole-based compound at various concentrations and for different time points. Include an untreated control.
-
-
Protein Extraction:
-
Lyse the cells to release the proteins.
-
Quantify the protein concentration in each lysate to ensure equal loading.
-
-
Gel Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Apoptotic Pathway:
Caption: Induction of apoptosis by imidazole derivatives via the intrinsic pathway.
IV. Halting Uncontrolled Proliferation: Cell Cycle Arrest
The cell cycle is a tightly regulated series of events that leads to cell division. Cancer is characterized by the loss of this control, resulting in unchecked proliferation. Many imidazole-based compounds have been shown to induce cell cycle arrest at specific checkpoints, most commonly at the G2/M phase, preventing the cells from entering mitosis. This effect is often a direct consequence of the disruption of microtubule dynamics, as discussed earlier.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for the differentiation of cell cycle phases.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells and treat them with the imidazole-based compound for a specific duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
-
Staining:
-
Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to remove RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content, which will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
-
-
Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.
-
V. Other Notable Mechanisms of Action
The versatility of the imidazole scaffold allows for its interaction with a broader range of targets, leading to other anticancer mechanisms:
-
DNA Intercalation and Alkylation: Some imidazole derivatives can insert themselves between the base pairs of DNA (intercalation) or form covalent bonds with DNA bases (alkylation), leading to distortion of the DNA double helix and inhibition of DNA replication and transcription.[4]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in regulating gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Certain imidazole-containing compounds have been identified as HDAC inhibitors.
-
Matrix Metalloproteinase (MMP) Inhibition: MMPs are enzymes involved in the degradation of the extracellular matrix, a process that is critical for tumor invasion and metastasis. Imidazole-based compounds have been developed as inhibitors of MMPs, particularly MMP-2 and MMP-9.[6]
VI. Quantitative Data Summary
The following table provides a summary of the in vitro cytotoxic activity (IC50 values) of selected imidazole-based anticancer agents against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazoloquinoxalines | Tubulin Polymerization | MCF-7 (Breast) | Similar to colchicine | [8] |
| Benzimidazole Sulfonamide | Tubulin Polymerization | A549 (Lung) | 0.15 | [2] |
| 2-Phenyl Benzimidazole | VEGFR-2 | MCF-7 (Breast) | 3.37 | [2] |
| Imidazole-Oxazole Derivative | Kinase (unspecified) | PC3 (Prostate) | 0.023 | [1] |
| Imidazole-Pyridine Hybrid | Multiple | BT-474 (Breast) | 35.56 | [9] |
| Benzimidazole Derivative | Bcl-2 | T98G (Glioblastoma) | < 50 µg/mL | [7] |
| Imidazolylpyrrolone | Kinase (unspecified) | A498 (Renal) | Low micromolar |
Conclusion: A Scaffold of Immense Potential
The imidazole core represents a remarkably versatile and privileged scaffold in the design and development of novel anticancer agents. Its ability to interact with a multitude of biological targets through diverse mechanisms underscores its significance in oncology research. From disrupting the very skeleton of the cancer cell to silencing its proliferative signals and reactivating its programmed demise, imidazole-based compounds offer a rich and varied arsenal in the fight against cancer. The continued exploration of structure-activity relationships, the development of multi-target inhibitors, and the use of advanced screening and analytical techniques will undoubtedly lead to the discovery of even more potent and selective imidazole-based therapeutics in the future.
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. ([Link])
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Imidazoles as potential anticancer agents. PubMed Central. ([Link])
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Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PubMed Central. ([Link])
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Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. Spandidos Publications. ([Link])
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. BioKB. ([Link])
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. ([Link])
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Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. PubMed. ([Link])
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An In-depth Technical Guide to the Structural Analysis and Characterization of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Introduction: The Significance of the Imidazole Scaffold in Modern Drug Discovery
The imidazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of therapeutic agents.[1] This five-membered aromatic heterocycle, containing two nitrogen atoms, possesses a unique combination of properties, including high stability, water solubility, and the capacity for hydrogen bonding.[2] These attributes make it an excellent scaffold for interacting with biological targets like enzymes and receptors.[1] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antifungal properties.[2][3][4]
Within this important class of compounds, Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate stands out as a key building block and a molecule of significant interest. Its structure combines the foundational imidazole core with an amino group, an ethyl carboxylate moiety, and a benzyl group at the N-1 position. This specific arrangement of functional groups offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents.[5] This guide provides a comprehensive overview of the essential analytical techniques employed to elucidate and confirm the structure of this compound, ensuring its identity, purity, and suitability for downstream applications in drug development.
Physicochemical Properties and Handling
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C13H15N3O2 | [6][7] |
| Molecular Weight | 245.28 g/mol | [7][8] |
| Physical Form | Solid | [8] |
| Melting Point | 166-169 °C | [9] |
| Purity | Typically ≥95% | [8] |
| CAS Number | 68462-61-3 | [6][10] |
Storage and Handling: this compound should be stored in a dark, dry place at 2-8°C under a sealed atmosphere.[8] Standard laboratory safety protocols should be followed, including the use of personal protective equipment to avoid dust formation and inhalation.[11] The compound is classified with the GHS07 pictogram, indicating it may cause skin, eye, and respiratory irritation, and is harmful if swallowed.[8]
Synthesis Pathway: A Conceptual Overview
The synthesis of this compound typically involves a multi-step process. While various specific synthetic routes exist, a common approach is the cyclization of appropriate precursors to form the imidazole ring. One plausible pathway involves the reaction of an amidine derivative with a suitable reagent to construct the heterocyclic core, followed by N-alkylation with benzyl bromide. The choice of starting materials and reaction conditions is crucial for achieving a good yield and purity of the final product. One-pot synthesis methods are also being explored for imidazole derivatives to enhance efficiency by minimizing the use of reagents and reducing reaction times.[12]
Structural Elucidation and Characterization: A Multi-Technique Approach
Confirming the precise chemical structure and purity of a synthesized compound is a critical step in chemical research and drug development. A combination of spectroscopic and spectrometric techniques is employed to provide unambiguous evidence of the molecular architecture.
Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the comprehensive structural analysis of a newly synthesized batch of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle and Purpose: FT-IR spectroscopy is an essential first-pass analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. For this compound, FT-IR is used to confirm the presence of key functional groups such as the amino (N-H), ester (C=O), and aromatic (C=C, C-H) moieties.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Spectral Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber.
Expected Vibrational Bands: Based on the structure and data from similar imidazole derivatives, the following characteristic absorption bands are expected[13][14][15]:
-
N-H Stretching (Amino group): A pair of bands in the region of 3450-3300 cm⁻¹.
-
C-H Stretching (Aromatic and Benzyl): Bands typically appear just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic - Ethyl): Bands appear just below 3000 cm⁻¹.
-
C=O Stretching (Ester): A strong, sharp absorption band around 1720-1680 cm⁻¹.
-
C=N and C=C Stretching (Imidazole and Benzene rings): Multiple bands in the 1650-1450 cm⁻¹ region.
-
C-N Stretching: Bands in the 1400-1200 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Purpose: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for the complete characterization of this compound.
Experimental Protocol:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The tube is placed in the NMR spectrometer, and spectra for ¹H and ¹³C are acquired.
-
Spectral Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H) are analyzed to assign each signal to a specific proton or carbon in the molecule.
Expected ¹H NMR Signals:
-
Ethyl Group (CH₂CH₃): A quartet for the -CH₂- protons (around 4.0-4.3 ppm) and a triplet for the -CH₃ protons (around 1.1-1.4 ppm).
-
Benzyl Group (CH₂Ph): A singlet for the -CH₂- protons (around 5.1-5.3 ppm) and a multiplet for the phenyl ring protons (around 7.2-7.4 ppm).
-
Amino Group (NH₂): A broad singlet for the two protons, with a chemical shift that can vary depending on solvent and concentration.
-
Imidazole Ring Proton: A singlet for the C2-H proton.
Expected ¹³C NMR Signals: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including those in the ethyl, benzyl, and imidazole moieties.[16][17] The chemical shifts provide insight into the electronic environment of each carbon. For example, the carbonyl carbon of the ester will appear significantly downfield (around 160-170 ppm).
Mass Spectrometry (MS)
Principle and Purpose: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. This technique is vital for confirming that the synthesized molecule has the correct mass.
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system like LC-MS.
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Expected Results: For this compound (C₁₃H₁₅N₃O₂), the expected exact mass is approximately 245.1164 g/mol .[7] In ESI-MS operating in positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 246.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[17]
X-ray Crystallography
Principle and Purpose: When a high-quality single crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional molecular structure in the solid state. It yields precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.
Experimental Protocol:
-
Crystal Growth: Single crystals are grown, typically by slow evaporation of a solvent from a saturated solution of the compound.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, resulting in a detailed 3D model of the molecule.
Insights from Crystallography: The crystal structure would confirm the planarity of the imidazole ring and the relative orientations of the benzyl and ethyl carboxylate substituents.[18][19] It would also reveal how the molecules pack in the crystal lattice, likely stabilized by intermolecular hydrogen bonds involving the amino group and the ester carbonyl oxygen.[20]
Conclusion: A Foundation for Pharmaceutical Innovation
The rigorous structural analysis and characterization of this compound are indispensable for its application in drug discovery and development. The synergistic use of FT-IR, NMR, and mass spectrometry provides a comprehensive and validated understanding of its molecular identity and purity. These analytical methodologies ensure that this valuable imidazole derivative can be confidently employed as a building block for synthesizing novel therapeutic agents, contributing to the advancement of medicinal chemistry. The potential for this and related 5-aminoimidazole scaffolds to serve as lead compounds for anticancer and antiviral drugs underscores the importance of their thorough characterization.[3]
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Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. Available at: [Link]
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Nikitina, M. A., et al. (2019). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of General Chemistry, 89(6), 1370-1374. Available at: [Link]
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Dey, R., et al. (2006). 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 62(3), o814-o816. Available at: [Link]
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Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. Available at: [Link]
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International Union of Crystallography. (n.d.). Ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 198–204. Available at: [Link]
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Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development, 25(3). Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Given the crucial role of imidazole derivatives in pharmacologically active agents, a thorough understanding of their structural confirmation via modern spectroscopic techniques is paramount.[1][2] This document serves as a detailed reference for scientists, offering not just data, but also the underlying principles and methodologies for its acquisition and interpretation.
The imidazole ring is a fundamental structural motif in numerous natural products and synthetic drugs.[1] The title compound, with its amino and carboxylate functionalities, as well as the N-benzyl substituent, presents a rich tapestry of spectroscopic features that unequivocally confirm its molecular architecture. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing both predicted values based on analogous structures and a detailed interpretation.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound and the numbering convention used for NMR assignments.
Figure 1: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Predicted ¹H NMR Spectroscopic Data
The following table summarizes the anticipated proton NMR data for the title compound, based on the analysis of similar imidazole and pyrazole derivatives.[3][4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | Multiplet | 5H | Aromatic protons (benzyl group) |
| ~7.25 | Singlet | 1H | C2-H (imidazole ring) |
| ~5.20 | Singlet | 2H | -CH₂- (benzyl group) |
| ~4.80 | Broad Singlet | 2H | -NH₂ (amino group) |
| ~4.20 | Quartet | 2H | -O-CH₂- (ethyl group) |
| ~1.25 | Triplet | 3H | -CH₃ (ethyl group) |
Table 1: Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆).
Interpretation and Causality
-
Aromatic Region (δ 7.30-7.40): The five protons of the monosubstituted benzene ring of the benzyl group are expected to resonate in this region as a complex multiplet. Their precise chemical shifts and coupling patterns depend on the solvent and the electronic effects of the imidazole ring.
-
Imidazole Proton (δ ~7.25): The lone proton on the imidazole ring (C2-H) is anticipated to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino group at C5 and the N-benzyl substituent.
-
Benzyl Methylene Protons (δ ~5.20): The two protons of the methylene bridge connecting the phenyl and imidazole rings are expected to be chemically equivalent and thus appear as a singlet. This signal is a key indicator of the N-benzyl substitution.
-
Amino Protons (δ ~4.80): The protons of the primary amine at C5 typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.
-
Ethyl Ester Protons (δ ~4.20 and ~1.25): The ethyl group of the ester functionality gives rise to a characteristic quartet for the methylene (-O-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7 Hz.
Predicted ¹³C NMR Spectroscopic Data
The predicted carbon-13 NMR data provides further confirmation of the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester carbonyl) |
| ~148.0 | C5 (imidazole ring) |
| ~138.0 | C4 (imidazole ring) |
| ~137.0 | Quaternary C (benzyl ring) |
| ~135.0 | C2 (imidazole ring) |
| ~129.0, ~128.0, ~127.0 | Aromatic CHs (benzyl ring) |
| ~60.0 | -O-CH₂- (ethyl group) |
| ~50.0 | -N-CH₂- (benzyl group) |
| ~14.0 | -CH₃ (ethyl group) |
Table 2: Predicted ¹³C NMR Data.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Figure 2: Workflow for NMR Data Acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Following proton NMR, acquire the carbon spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectroscopic Data
The following table outlines the expected characteristic IR absorption bands for the title compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (ester) |
| ~1620 | Strong | N-H bend (primary amine) |
| 1600-1450 | Medium to Strong | C=C and C=N stretches (aromatic and imidazole rings) |
| ~1250 | Strong | C-O stretch (ester) |
Table 3: Predicted Infrared (IR) Spectroscopic Data.
Interpretation and Causality
-
N-H Stretching (3450-3300 cm⁻¹): The presence of a primary amine (-NH₂) is typically indicated by two sharp bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretches appear at slightly higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches (<3000 cm⁻¹), allowing for their differentiation.[6]
-
C=O Stretching (~1680 cm⁻¹): The strong absorption band around 1680 cm⁻¹ is a hallmark of the carbonyl group in the ethyl ester. The exact position can be influenced by conjugation with the imidazole ring.
-
N-H Bending (~1620 cm⁻¹): The scissoring vibration of the primary amine provides another characteristic band for this functional group.
-
Ring Vibrations (1600-1450 cm⁻¹): The stretching vibrations of the C=C bonds in the benzene ring and the C=C and C=N bonds in the imidazole ring result in a series of absorptions in this region.
-
C-O Stretching (~1250 cm⁻¹): The C-O single bond stretch of the ester group typically gives a strong absorption band in this region.[7]
Experimental Protocol: FTIR Data Acquisition
Figure 3: Workflow for FTIR Data Acquisition.
Step-by-Step Methodology:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
-
Background Scan: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure and elemental composition.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₁₃H₁₅N₃O₂, Molecular Weight: 245.28 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 245, corresponding to the intact molecule with one electron removed.
-
Key Fragmentation Ions:
-
m/z = 91: A very common and often base peak for benzyl-containing compounds, corresponding to the tropylium cation ([C₇H₇]⁺). This is a strong indicator of the benzyl group.
-
m/z = 200: Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the molecular ion.
-
m/z = 172: Loss of the entire carboxylate group (-COOCH₂CH₃, 73 Da) from the molecular ion.
-
Fragmentation Pathway
The fragmentation of the molecular ion is a logical process that can be rationalized to support the proposed structure.
Figure 4: Plausible Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a pure, solid sample, direct infusion is often suitable.
-
Ionization: Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing ionization and fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically results in less fragmentation and a more prominent molecular ion peak.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and together they provide an unambiguous identification of the compound. The methodologies and interpretations presented in this guide are intended to serve as a valuable resource for researchers working with this and related heterocyclic compounds, ensuring scientific integrity and fostering further advancements in the field.
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5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]
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Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). BIOFOUNT. Retrieved from [Link]
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Ethyl 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]
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N-Benzyl-N-isopropyl-1H-imidazol-1-carboxamide - Optional[MS (GC)]. (n.d.). SpectraBase. Retrieved from [Link]
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5-Amino-1-benzyl-1H-imidazole-4-carbonitrile | C11H10N4. (n.d.). PubChem. Retrieved from [Link]
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Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
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1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). ResearchGate. Retrieved from [Link]
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Reaction conditions for the formation of benzyl substituted imidazole... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and characterization of imidazolium chlorides and complex 1b. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Introduction
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative with a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol .[1] Its structure, featuring an imidazole core, an amino group, an ethyl ester, and a benzyl substituent, suggests its potential as a scaffold in medicinal chemistry. As with any new chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation strategies and bioavailability to shelf-life and patient safety.[2][3]
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the authoritative, industry-standard methodologies required to generate this critical data package. We will explore the theoretical underpinnings of these properties, provide detailed experimental protocols, and discuss the interpretation of results in the context of drug development.
Part 1: Solubility Profiling
Aqueous solubility is a master variable that governs the absorption and distribution of a potential drug candidate. Poor solubility can lead to low and erratic bioavailability, hindering clinical progression.[4] Therefore, a comprehensive solubility profile across a physiologically relevant pH range is essential.
Theoretical Considerations: Structural Analysis
The structure of this compound contains several functional groups that will dictate its solubility behavior:
-
Imidazole Ring: The imidazole ring is amphoteric. The N-1 nitrogen is substituted, but the N-3 nitrogen can be protonated (basic) or deprotonated (acidic), although the latter occurs at a high pH.
-
Amino Group (-NH2): The 5-amino group is a primary amine and will act as a base, becoming protonated (-NH3+) at acidic pH.
-
Ethyl Ester (-COOEt): The ester group is largely neutral but can participate in hydrogen bonding.
-
Benzyl Group: This large, non-polar substituent will generally decrease aqueous solubility.
The interplay between the basic amino and imidazole groups and the lipophilic benzyl group suggests that the compound's solubility will be highly dependent on pH.[5][6] At low pH, protonation of the amino and/or imidazole nitrogen will result in a cationic species, which is expected to have significantly higher aqueous solubility than the neutral form.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method.[4][7] This method measures the concentration of a compound in a saturated solution at equilibrium.
Objective: To determine the thermodynamic solubility of this compound in aqueous buffers across a pH range of 1.2 to 7.4 at 37 ± 1 °C.[8]
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[9][8]
-
Sample Preparation: Add an excess amount of the solid compound to a series of glass vials, ensuring enough solid is present to maintain saturation throughout the experiment.[7][9]
-
Incubation: Add a precise volume of each pH buffer to the respective vials. The vials are then sealed and agitated in a temperature-controlled shaker (e.g., 24-72 hours at 37°C) to allow the system to reach equilibrium.[7][9] The time to reach equilibrium should be determined in preliminary experiments.[8]
-
Sample Separation: After incubation, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4][10] A calibration curve prepared with known concentrations of the compound is used for quantification.
-
pH Verification: The pH of the final saturated solution should be measured to ensure it has not shifted significantly during the experiment.[9]
Data Presentation and Interpretation
The solubility data should be compiled into a clear, concise table. This allows for easy comparison of solubility across different pH conditions.
| pH Condition | Mean Solubility (µg/mL) | Standard Deviation | Classification |
| pH 1.2 (Simulated Gastric Fluid) | [Experimental Value] | [Experimental Value] | [e.g., Highly Soluble] |
| pH 4.5 (Acetate Buffer) | [Experimental Value] | [Experimental Value] | [e.g., Soluble] |
| pH 6.8 (Simulated Intestinal Fluid) | [Experimental Value] | [Experimental Value] | [e.g., Sparingly Soluble] |
| Purified Water | [Experimental Value] | [Experimental Value] | [e.g., Poorly Soluble] |
| Classification based on Biopharmaceutics Classification System (BCS) criteria, where "highly soluble" means the highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2–6.8.[8] |
A significant increase in solubility at lower pH values would confirm the basic nature of the molecule and is a critical piece of information for predicting oral absorption.
Part 2: Stability Assessment and Forced Degradation
Stability testing is a cornerstone of pharmaceutical development, designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12] Forced degradation, or stress testing, is an integral part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish stability-indicating analytical methods.[3][13]
Theoretical Considerations: Potential Degradation Pathways
The structure of this compound presents several potential liabilities for degradation:
-
Hydrolysis: The ethyl ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[5][14][15] Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters.[16] This would yield the corresponding carboxylic acid.
-
Oxidation: The electron-rich imidazole ring and the primary amino group are potential sites for oxidation.[17][18] Oxidative degradation can be complex, leading to various products including N-oxides or ring-opened species.
-
Photodegradation: Many aromatic and heterocyclic systems are sensitive to light.[17][19] Exposure to UV or visible light could induce degradation, a critical consideration for handling and packaging.[11]
The following diagram illustrates these potential degradation pathways.
Caption: Workflow for forced degradation and stability analysis.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable step in the early development of any potential pharmaceutical agent. For this compound, its pH-dependent functional groups and susceptibility to hydrolysis and oxidation are key areas of focus. By employing the rigorous, industry-standard protocols outlined in this guide—from thermodynamic solubility determination to comprehensive forced degradation studies—researchers can build a robust physicochemical profile. This data package is essential for making informed decisions in lead optimization, guiding formulation development to ensure adequate bioavailability, and ultimately establishing a safe and effective medicine with a defined shelf-life, in accordance with global regulatory expectations. [3][20][21]
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Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]
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A Technical Guide to Investigating the Therapeutic Targets of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Introduction: The Privileged Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique electronic characteristics and ability to form multiple, high-affinity interactions with a wide array of biological targets.[1][2][3] Its electron-rich nature and capacity for hydrogen bonding allow it to serve as a versatile pharmacophore, present in numerous FDA-approved drugs targeting a spectrum of diseases.[1][2][4] Marketed anticancer agents such as dacarbazine (DNA alkylating agent), nilotinib (kinase inhibitor), and bendamustine (DNA alkylating agent) all feature an imidazole or a fused imidazole core, validating its clinical significance in oncology.[1][4][5]
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate (herein referred to as EABIC) is a synthetic compound belonging to this promising class. While direct biological data on EABIC is limited, its structure—featuring the core 5-aminoimidazole-4-carboxylate moiety combined with a benzyl group at the N-1 position—provides a strong basis for hypothesizing its potential therapeutic targets. Research on closely related N-substituted ethyl 5-amino-imidazole-4-carboxylates has revealed potent anticancer activity, including antitubulin effects and the induction of apoptosis in cancer cell lines.[6] This guide provides a structured, experience-driven framework for systematically identifying and validating the therapeutic targets of EABIC, leveraging insights from its structural analogs to create a focused and efficient discovery workflow.
Part 1: Hypothesis-Driven Target Identification
Based on extensive literature precedent for imidazole-containing compounds, we can formulate primary and secondary hypotheses for the molecular targets of EABIC.[1][7][8]
Primary Hypothesis: Inhibition of Protein Kinases
The most prominent and well-documented therapeutic application of imidazole derivatives is the inhibition of protein kinases.[1][4][8][9] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] The imidazole scaffold is a bioisostere of the purine ring of ATP, enabling it to act as a competitive inhibitor in the ATP-binding pocket of many kinases.[4]
Plausible Kinase Target Families for EABIC:
-
Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently targeted by imidazole-based inhibitors.[1][4][10]
-
Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs), p38 MAP kinase, and Protein Kinase C (PKC), which are involved in cell cycle progression and stress responses.[11][12][13] A close structural analog of EABIC has been identified as a potent and specific inhibitor of PKC-ι.[13]
-
Aurora Kinases & ALK5: Implicated in mitosis and cell signaling, respectively, and known to be targeted by imidazole compounds.[1][2]
The diagram below illustrates a hypothetical mechanism where EABIC inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the MAPK pathway, which is crucial for cell proliferation and survival.
Caption: Hypothetical inhibition of an RTK signaling pathway by EABIC.
Secondary Hypotheses: Alternative Mechanisms of Action
While kinase inhibition is a strong primary hypothesis, the versatility of the imidazole scaffold suggests other potential mechanisms.
-
Microtubule Disruption: A study on ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, a close structural analog, demonstrated potent antitubulin activity.[6] Therefore, EABIC may bind to tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[8][14]
-
Enzyme Inhibition (Non-kinase): Imidazole derivatives have been reported to inhibit other key enzymes in cancer metabolism, such as Fatty Acid Synthase (FASN) and Topoisomerase I/II.[14][15][16]
-
DNA Intercalation/Binding: The planar aromatic structure of the benzyl-imidazole moiety could potentially allow it to act as a DNA minor groove binder or intercalator, a mechanism used by other benzimidazole derivatives to exert cytotoxic effects.[5][14]
Part 2: A Tiered Experimental Workflow for Target Validation
A systematic, multi-tiered approach is essential for efficiently validating the hypothesized targets of EABIC. This workflow progresses from broad, high-throughput screening to specific, mechanism-of-action studies.
Caption: A tiered workflow for EABIC target identification and validation.
Tier 1: Broad Spectrum Screening
The goal of this initial tier is to cast a wide net to identify the most probable biological space where EABIC is active.
-
NCI-60 Human Tumor Cell Line Screen: This is a foundational experiment. Submitting EABIC to the NCI-60 screen provides data on its growth inhibition (GI50) pattern across 60 different cell lines. The resulting pattern can be compared against a database of compounds with known mechanisms of action (MoA) using algorithms like COMPARE. A high correlation with known kinase or tubulin inhibitors provides strong initial evidence for a specific MoA.
-
Broad Kinase Panel Screen: A commercially available kinase panel (e.g., Eurofins DiscoverX, Promega) should be used to screen EABIC at a single high concentration (e.g., 10 µM) against hundreds of kinases. This is the most direct way to test the primary hypothesis and will rapidly identify specific kinase "hits" that are inhibited by the compound.
Tier 2: Biochemical Validation of Direct Targets
Once primary hits are identified from Tier 1, the next step is to confirm direct engagement and determine potency using purified components.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)
This protocol is designed to determine the IC50 value of EABIC against a purified kinase hit.
-
Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower light output, providing a robust measure of inhibitor potency.
-
Reagents & Materials:
-
Purified active kinase of interest.
-
Specific peptide substrate for the kinase.
-
EABIC (serially diluted).
-
Staurosporine (positive control inhibitor).
-
DMSO (vehicle control).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Low-volume 384-well white assay plates.
-
-
Procedure:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Serially dilute EABIC and Staurosporine in DMSO, then prepare 5X solutions in reaction buffer.
-
Add 5 µL of the 5X compound dilutions or controls to the appropriate wells of a 384-well plate.
-
Initiate the kinase reaction by adding 10 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot the normalized response versus the log of EABIC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Compound | Target Kinase | Biochemical IC50 (nM) | Comment |
| EABIC | Kinase X (Hit 1) | 85 | Potent activity |
| EABIC | Kinase Y (Hit 2) | 1,200 | Moderate activity |
| Staurosporine | Kinase X | 15 | Validates assay performance |
| Table 1: Example data output from a biochemical IC50 determination experiment. |
Tier 3: Cellular Target Engagement and Functional Confirmation
Demonstrating that EABIC engages its target within a living cell and elicits a functional downstream response is a critical validation step.
-
Cellular Thermal Shift Assay (CETSA®): This assay confirms target engagement in situ. Cells are treated with EABIC or a vehicle control, heated to various temperatures, and then lysed. A target protein that is bound by EABIC will be stabilized against thermal denaturation. The amount of soluble protein remaining at each temperature is quantified by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the EABIC-treated sample is definitive proof of intracellular target engagement.
-
Western Blot Analysis: If EABIC is hypothesized to inhibit a kinase like EGFR, its efficacy can be confirmed by measuring the phosphorylation status of downstream proteins (e.g., ERK, AKT). Cells would be stimulated with EGF in the presence and absence of EABIC. A dose-dependent decrease in the phosphorylation of ERK (p-ERK) would confirm that EABIC is blocking the signaling pathway inside the cell.[8]
-
Cell Cycle Analysis: If the secondary hypothesis of tubulin disruption is being tested, flow cytometry can be used. Treatment of cancer cells with a microtubule-destabilizing agent is expected to cause a significant increase in the population of cells arrested in the G2/M phase of the cell cycle.[14]
Conclusion and Forward Outlook
The structural features of this compound place it within a class of compounds with proven and potent anticancer activity. The evidence from analogous structures strongly points toward protein kinases and the tubulin cytoskeleton as primary therapeutic targets.[1][6][8] The systematic, tiered workflow outlined in this guide—progressing from broad phenotypic screening to specific biochemical and cell-based validation assays—provides a robust and efficient pathway to deconvolve its mechanism of action. Successful validation of a primary target, such as a specific oncogenic kinase, would position EABIC as a valuable lead compound for further preclinical development, including lead optimization, pharmacokinetic profiling, and in vivo efficacy studies in xenograft models.[13]
References
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Gomha, S. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link][1][3]
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Abdou, A. M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available at: [Link][6]
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El-Gamal, M. I., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link][4]
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Krylov, N. A., et al. (2022). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. Available at: [Link][11]
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Gaba, M., et al. (2023). Imidazole Derivatives as Potential Therapeutic Agents. ResearchGate. Available at: [Link][7]
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Awasti, P., et al. (2022). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link][12]
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Singh, P., et al. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Iconic Research and Engineering Journals. Available at: [Link][8]
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Waller, K. L., et al. (2021). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. PMC - NIH. Available at: [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link][14]
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Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available at: [Link][2]
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Moorthy, N., et al. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed. Available at: [Link][15]
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Kucuk, O., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. Available at: [Link][13]
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In Silico Analysis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate: A Technical Guide to Unveiling Molecular Interactions
This guide provides a comprehensive technical framework for the in silico investigation of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It offers a strategic, field-proven workflow that mirrors the logic of contemporary drug discovery, from initial target identification to the nuanced analysis of molecular interactions. Here, we emphasize the "why" behind each computational step, ensuring that the described protocols are not just followed, but understood as a self-validating system for generating robust and actionable insights.
Introduction: The Rationale for In Silico Investigation
This compound belongs to the imidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1][2][3][4][5] The inherent properties of the imidazole ring, such as its ability to participate in hydrogen bonding and its polar nature, allow it to interact with a wide array of biological macromolecules.[2][3] Notably, various imidazole derivatives have demonstrated significant potential as anticancer agents by modulating key cellular targets including kinases, tubulin, and histone deacetylases.[1][2][3][4]
Given this precedent, in silico modeling presents a rapid and cost-effective avenue to hypothesize and investigate the potential biological targets and mechanisms of action for novel derivatives like this compound. This guide will delineate a multi-stage computational approach, commencing with target prediction and culminating in a detailed characterization of the ligand-protein interface.
Part 1: Target Identification - Fishing in the Proteomic Sea
The foundational step in characterizing a novel compound is identifying its most probable biological targets. Without this, any subsequent interaction modeling is speculative. We will employ a chemoinformatics-based approach to predict potential protein targets.
The Principle of Similarity-Based Target Prediction
The core concept is that structurally similar molecules often exhibit similar biological activities.[6] By comparing the structure of our query compound to extensive databases of molecules with known bioactivities, we can infer potential targets.[6] Web-based tools and databases like ChEMBL, TargetHunter, and SwissTargetPrediction leverage this principle through various algorithms, including chemical similarity searching and machine learning models.[6][7][8][9]
Experimental Protocol: In Silico Target Prediction
-
Ligand Preparation :
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Generate a simplified molecular-input line-entry system (SMILES) string for use in web-based prediction tools.
-
-
Target Prediction using Public Databases :
-
Submit the SMILES string to multiple target prediction servers (e.g., SwissTargetPrediction, ChEMBL).
-
These platforms will screen the compound against their internal libraries and provide a ranked list of potential protein targets based on similarity scores or prediction probabilities.
-
-
Target Prioritization :
-
Analyze the prediction results, paying close attention to targets that are frequently identified across different platforms.
-
Prioritize targets that belong to protein families known to be modulated by imidazole derivatives, such as kinases and tubulin.[1][2][3][4]
-
For the purpose of this guide, let us assume that our in silico screening consistently predicts a high probability of interaction with a member of the RAF kinase family , a key player in cancer cell proliferation.[4] We will proceed with a representative member, such as B-Raf kinase , for our subsequent modeling studies.
-
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and the key interacting residues.[8]
Causality in Docking: The Lock and Key in a Digital World
The fundamental principle of molecular docking is to find the most energetically favorable conformation of a ligand within the binding site of a protein. This is achieved through a scoring function that approximates the binding free energy. The choice of docking software and the preparation of the protein and ligand structures are critical for obtaining meaningful results.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation :
-
Download the 3D crystal structure of the target protein (e.g., B-Raf kinase) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms using tools like AutoDockTools.
-
-
Ligand Preparation :
-
Ensure the 3D structure of this compound is energetically minimized.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock Vina).
-
-
Grid Box Definition :
-
Define a 3D grid box that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Running the Docking Simulation :
-
Execute the docking calculation using a program like AutoDock Vina. The software will systematically explore different conformations of the ligand within the grid box and rank them based on the scoring function.
-
-
Analysis of Results :
-
Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Workflow for Molecular Docking
Caption: A streamlined workflow for performing molecular docking studies.
Part 3: Molecular Dynamics Simulation - Capturing the Dynamic Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing a more realistic representation of the interactions in a solvated environment.
The Rationale for Dynamic Simulation
Biological systems are inherently dynamic. MD simulations apply the principles of classical mechanics to model the movements of atoms and molecules, offering insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in the protein and ligand.
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
-
System Preparation :
-
Start with the best-ranked docked pose of the this compound-protein complex.
-
Generate a topology file for the ligand using a force field compatible with the protein force field (e.g., CHARMM General Force Field - CGenFF).
-
Place the complex in a simulation box of appropriate dimensions.
-
-
Solvation and Ionization :
-
Fill the simulation box with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization :
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration :
-
Conduct a two-phase equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature) : Gradually heat the system to the desired temperature while keeping the volume constant.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature) : Adjust the pressure of the system to the desired value while maintaining a constant temperature.
-
-
-
Production MD Run :
-
Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for the system to reach a stable state.
-
-
Trajectory Analysis :
-
Analyze the resulting trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD) : To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.
-
Hydrogen Bond Analysis : To quantify the formation and breakage of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA) : To estimate the binding affinity more accurately than with docking scores alone.
-
-
Molecular Dynamics Simulation Workflow
Caption: The process of pharmacophore model generation and its application in virtual screening.
Data Summary
| In Silico Method | Primary Output | Key Insights |
| Target Prediction | Ranked list of potential protein targets | Hypothesis generation for biological activity, prioritization of targets for further study. |
| Molecular Docking | Binding poses and scores (e.g., kcal/mol) | Prediction of ligand orientation in the active site, identification of key interacting residues. |
| Molecular Dynamics | Trajectory of atomic coordinates over time, RMSD, RMSF, H-bond analysis | Assessment of binding stability, understanding of dynamic interactions, role of solvent. |
| Pharmacophore Modeling | 3D arrangement of chemical features, hits from virtual screening | Identification of essential interaction features, discovery of novel chemical scaffolds with potential activity. |
Conclusion
The in silico modeling of this compound interactions, as outlined in this guide, represents a powerful, multi-faceted approach to modern drug discovery. By systematically progressing from broad target prediction to the fine-grained analysis of dynamic interactions and feature-based screening, researchers can build a robust, data-driven hypothesis for the compound's mechanism of action. This computational cascade not only accelerates the research process but also provides a strong foundation for subsequent experimental validation, ultimately contributing to the efficient discovery and development of novel therapeutic agents.
References
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The Versatile Scaffold: A Technical Guide to 5-Aminoimidazole-4-carboxylate Derivatives in Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The 5-aminoimidazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a crucial intermediate in the de novo biosynthesis of purines and as a versatile building block for a wide array of pharmacologically active compounds.[1] Its derivatives have garnered significant attention for their broad therapeutic potential, exhibiting antitumor, antiviral, antidiabetic, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 5-aminoimidazole-4-carboxylate derivatives, with a particular focus on the well-studied AMP-activated protein kinase (AMPK) activator, 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR).
Synthetic Strategies: Crafting the Imidazole Core
The synthesis of 5-aminoimidazole-4-carboxylate derivatives can be approached through various routes, often starting from readily available precursors. A common strategy involves the construction of the imidazole ring from acyclic precursors. For instance, the reaction of 5-amino-4-cyanoformimidoyl imidazoles with primary aliphatic and aromatic amines, ammonia, or amino acids under mild conditions can selectively yield 5-aminoimidazole-4-substituted carboxamidines and 4-substituted imidoyl cyanides.[2][3] When alcohols are used in this reaction, the corresponding 5-aminoimidazole-4-carboximidates are formed.[2][3]
Another approach involves the modification of existing imidazole cores. For example, a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks with antiproliferative potential have been synthesized, highlighting the importance of substitution at the N-1 position for biological activity.[4] The choice of synthetic route is often dictated by the desired substitution pattern on the imidazole ring and the carboxylate moiety. For instance, microwave-assisted parallel synthesis has been developed to expedite the creation of 2,4-disubstituted 5-aminoimidazoles, significantly reducing reaction times compared to conventional methods.[3]
Biological Activities and Therapeutic Frontiers
The biological effects of 5-aminoimidazole-4-carboxylate derivatives are diverse and largely depend on their specific chemical structures. One of the most extensively studied derivatives is AICAR, which acts as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5][6][7]
Anti-Cancer Properties
AICAR has demonstrated significant anti-proliferative effects in various cancer cell lines.[5] Its mechanism of action is primarily attributed to the activation of AMPK, which can lead to cell cycle arrest and apoptosis.[5][8] For example, treatment with AICAR has been shown to inhibit the proliferation of cancer cells by inducing the expression of tumor suppressor proteins such as p21, p27, and p53, while simultaneously inhibiting the pro-survival PI3K-Akt pathway.[5] Furthermore, some 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have shown potent anticancer activity, with ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) exhibiting significant inhibitory effects on the growth and proliferation of HeLa and HT-29 cancer cells.[4] This derivative was found to induce early apoptosis, inhibit tumor cell colony formation and migration, and exhibit anti-tubulin activity.[4]
The activation of AMPK by AICAR can also mediate its anti-cancer effects through the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[8][9] In thyroid cancer cells, AICAR-induced AMPK activation was found to suppress cell proliferation and survival by activating p38 MAPK and pro-apoptotic molecules.[8][9]
Metabolic Regulation and Diabetes
The role of AICAR in activating AMPK makes it a compelling candidate for the treatment of metabolic disorders like type 2 diabetes.[10] AMPK activation in skeletal muscle stimulates glucose transport and GLUT4 translocation to the plasma membrane, thereby improving glucose uptake.[11] In insulin-resistant diabetic mice, AICAR treatment has been shown to normalize blood glucose concentrations, improve glucose tolerance, and increase the expression of GLUT4 and hexokinase II in skeletal muscle.[10] AICAR has also been found to increase liver and muscle glycogen stores.[10] Interestingly, in adipocytes, AICAR has been observed to inhibit insulin-stimulated glucose transport, suggesting a tissue-specific role in regulating glucose metabolism.[11] It has been proposed that in adipocytes, AMPK activation inhibits triacylglycerol synthesis to conserve ATP under cellular stress.[11]
Anti-inflammatory Effects
AICAR also exhibits anti-inflammatory properties, partly through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a key pro-inflammatory transcription factor, and its inhibition by AICAR is mediated, at least in part, by the activation of AMPK.[12] This suggests that 5-aminoimidazole-4-carboxylate derivatives could be developed as therapeutic agents for inflammatory diseases.
Mechanism of Action: The Central Role of AMPK
The majority of the biological effects of AICAR are attributed to its role as a prodrug that is converted intracellularly to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[6][13] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK.[6][14]
Caption: Intracellular conversion of AICAR to ZMP and subsequent activation of AMPK.
Activation of AMPK leads to the phosphorylation of a multitude of downstream target proteins, resulting in a shift in cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This includes the inhibition of fatty acid and cholesterol synthesis and the stimulation of fatty acid oxidation and glucose uptake.[14]
It is important to note that some effects of AICAR have been reported to be independent of AMPK activation.[14][15] For instance, in hepatocytes, AICAR was found to inhibit glucose phosphorylation and glycolysis through an AMPK-independent mechanism involving the inhibition of glucokinase translocation.[15]
Experimental Protocols
AMPK Activation Assay in Cell Culture
Objective: To determine if a 5-aminoimidazole-4-carboxylate derivative activates AMPK in a specific cell line.
Methodology:
-
Cell Culture: Plate the cells of interest (e.g., HeLa, 3T3-L1 adipocytes) in appropriate culture vessels and grow to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., AICAR as a positive control) for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα Thr172) and an antibody for total AMPKα.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-AMPKα signal to the total AMPKα signal to determine the extent of AMPK activation.
Data Summary
| Derivative | Target/Mechanism | Biological Activity | Cell/Animal Model | Reference |
| AICAR | AMPK Activator | Anti-proliferative, S-phase arrest | Various cancer cell lines, in vivo tumor models | [5] |
| AICAR | AMPK Activator | Improved glucose homeostasis | Insulin-resistant diabetic (ob/ob) mice | [10] |
| AICAR | AMPK Activator | Inhibition of insulin-stimulated glucose transport | 3T3-L1 adipocytes | [11] |
| AICAR | AMPK Activator | Inhibition of NF-κB signaling | Bovine aortic endothelial cells | [12] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | Anti-tubulin, Apoptosis induction | Anti-proliferative, Inhibition of colony formation and migration | HeLa and HT-29 cancer cells | [4] |
Conclusion
5-aminoimidazole-4-carboxylate derivatives represent a rich and versatile class of compounds with significant therapeutic potential. Their role as modulators of key cellular processes, particularly through the activation of AMPK, has positioned them as promising leads in the development of novel treatments for cancer, metabolic disorders, and inflammatory diseases. The continued exploration of the structure-activity relationships of this scaffold, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of new and improved therapeutic agents.
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An In-depth Technical Guide to the Physicochemical Properties of Substituted 1-Benzyl-1H-Imidazoles for Drug Discovery
This guide provides a comprehensive exploration of the key physicochemical properties of substituted 1-benzyl-1H-imidazoles, a scaffold of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding these properties is paramount for designing novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. This document delves into the intricate interplay of lipophilicity, electronic effects, and steric factors, offering both theoretical grounding and practical methodologies for their evaluation.
The Strategic Importance of the 1-Benzyl-1H-Imidazole Scaffold
The 1-benzyl-1H-imidazole core is a privileged structure in drug discovery, forming the foundation of numerous therapeutic agents.[1][2][3] Its prevalence stems from its unique combination of features: the imidazole ring acts as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and metal coordination, while the benzyl group provides a tunable handle for modulating physicochemical properties.[3][4] This class of compounds has demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and enzyme inhibitory effects.[2][5][6][7] The strategic placement of substituents on both the benzyl and imidazole rings allows for the fine-tuning of a molecule's properties to optimize its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8][9]
Lipophilicity: A Double-Edged Sword in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[8][10] For 1-benzyl-1H-imidazoles, achieving an optimal level of lipophilicity is a key challenge. While increased lipophilicity can enhance membrane permeability and target engagement, excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[8][9]
Quantifying Lipophilicity
The most common measure of lipophilicity is the partition coefficient (log P) or the distribution coefficient (log D at a specific pH). These values can be determined experimentally or predicted using computational models.
Table 1: Comparison of Experimental and Computational Methods for Lipophilicity Determination
| Method | Principle | Advantages | Disadvantages |
| Shake-Flask Method | Direct measurement of a compound's distribution between n-octanol and water. | Gold standard for accuracy. | Labor-intensive, requires pure compound, can be difficult for very lipophilic or hydrophilic compounds. |
| Reverse-Phase HPLC | Correlation of a compound's retention time on a nonpolar stationary phase with its log P value. | High throughput, requires small sample amounts. | Indirect method, requires calibration with known standards. |
| Computational (in silico) | Calculation of log P based on the molecule's structure using algorithms like ALOGP, ClogP. | Extremely fast, no physical sample required. | Predictive accuracy can vary depending on the algorithm and the chemical space of the training set. |
Modulating Lipophilicity in 1-Benzyl-1H-Imidazoles
The lipophilicity of the 1-benzyl-1H-imidazole scaffold can be systematically modified through the introduction of various substituents. For instance, the addition of fluorine atoms to the benzyl ring has been shown to increase the lipophilicity of related benzimidazole derivatives.[11]
Caption: Modulation of lipophilicity in 1-benzyl-1H-imidazoles.
Experimental Protocol: Determination of log P by Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol pre-saturated with water. Also, prepare a blank n-octanol sample.
-
Partitioning: In a separatory funnel, mix a known volume of the n-octanol stock solution with a known volume of water pre-saturated with n-octanol.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully collect a sample from both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.
Electronic Effects of Substituents: Tuning Reactivity and Target Interactions
The electronic properties of the 1-benzyl-1H-imidazole system are profoundly influenced by the nature and position of substituents on both the benzyl and imidazole rings. These electronic effects, broadly categorized as inductive and resonance effects, alter the electron density distribution within the molecule, thereby impacting its reactivity, pKa, and ability to interact with biological targets.[12][13]
-
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (e.g., -NO2, -CF3) decrease electron density, while electron-donating groups (e.g., alkyl groups) increase it.[12]
-
Resonance Effects: These occur through the pi system and involve the delocalization of electrons. Electron-donating groups with lone pairs (e.g., -OH, -NH2) can increase electron density at specific positions on the ring, while electron-withdrawing groups with pi bonds (e.g., -C=O, -CN) can decrease it.[12]
The interplay of these effects dictates the overall electron-donating or electron-withdrawing nature of a substituent, which can be quantified using Hammett constants.[14] Computational methods, such as Density Functional Theory (DFT), are invaluable for visualizing the molecular electrostatic potential and understanding how substituents modulate the electronic landscape of the molecule.[15][16] Studies on related imidazole frameworks have shown that electron-rich substituents can enhance the donor capacity of the imidazole nitrogen.[17]
Caption: Influence of substituents on the electronic properties of the imidazole ring.
Steric Effects: The Role of Molecular Shape and Size
Steric hindrance, arising from the spatial arrangement of atoms, plays a crucial role in the chemistry and biology of substituted 1-benzyl-1H-imidazoles. The size and conformation of substituents can influence reaction rates, regioselectivity, and the ability of the molecule to bind to its biological target.[18] For instance, bulky substituents at positions ortho to the benzyl group can restrict rotation, leading to a preferred conformation that may be more or less favorable for receptor binding.[12] Similarly, steric clashes can prevent a molecule from adopting the optimal orientation within an enzyme's active site.[5]
Table 2: Physicochemical Properties of Selected 1-Benzyl-1H-Imidazole Derivatives
| Compound | Substituent(s) | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Benzyl-1H-imidazole | None | 158.20[19] | 68-71[20] | 310[20] |
| 1-Benzyl-2-methyl-1H-imidazole | 2-methyl | 172.23[21] | 57[21] | 125-127 (at 3 mmHg)[21] |
| 1-Benzyl-1H-benzimidazole | Fused benzene ring | 208.26[22] | - | - |
Synthesis of Substituted 1-Benzyl-1H-Imidazoles
A common and effective method for the synthesis of 1-benzyl-1H-imidazoles involves the N-alkylation of imidazole with a substituted benzyl halide.[23] The choice of base and solvent can significantly impact the yield and purity of the product.
Experimental Protocol: General Synthesis of a Substituted 1-Benzyl-1H-Imidazole
-
Reactant Preparation: In a round-bottom flask, dissolve imidazole (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution and stir at room temperature to deprotonate the imidazole.
-
Alkylation: Slowly add the desired substituted benzyl bromide or chloride (1-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted 1-benzyl-1H-imidazole.[23]
Caption: General workflow for the synthesis of 1-benzyl-1H-imidazoles.
Conclusion and Future Directions
The 1-benzyl-1H-imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding and strategic manipulation of its physicochemical properties are essential for successful drug design. Future research in this area will likely focus on the use of advanced computational tools for the more accurate prediction of ADMET properties, the development of novel synthetic methodologies to access a wider range of substituted analogs, and the exploration of this scaffold against new and challenging biological targets. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of imidazole-based medicines.
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The Intricate Dance of Structure and Activity: A Technical Guide to Imidazole Carboxylates in Drug Discovery
Foreword: The Imidazole Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry
The imidazole ring, an unassuming five-membered heterocycle, holds a position of profound significance in the landscape of medicinal chemistry.[1][2] Its unique electronic properties, amphoteric nature, and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged" scaffold in the design of novel therapeutics.[1][2] When coupled with a carboxylate functionality, either directly or as an ester or amide, the resulting imidazole carboxylate core unlocks a vast and intricate world of structure-activity relationships (SAR). This guide, intended for researchers, scientists, and drug development professionals, will navigate the nuanced interplay between the structural features of imidazole carboxylates and their diverse biological activities. We will delve into the key modifications that govern their efficacy as antifungal, anticancer, anti-inflammatory, and antihypertensive agents, providing not only a comprehensive analysis of established SAR trends but also detailed experimental protocols and computational insights to empower your own discovery programs.
The Architectural Blueprint: Understanding the Imidazole Carboxylate Core
The versatility of the imidazole carboxylate scaffold lies in its numerous points of modification. Each substitution, no matter how subtle, can dramatically influence the compound's pharmacokinetic and pharmacodynamic properties. The primary sites for chemical elaboration, which will form the basis of our SAR discussion, are:
-
The Imidazole Ring: Substitutions at the N-1, C-2, C-4, and C-5 positions are critical for modulating activity and selectivity.
-
The Carboxylate Group: The carboxylate moiety can be present as a free acid, an ester, or an amide, each conferring distinct physicochemical properties and target interactions.
-
Linker and Spacer Moieties: In many derivatives, a linker connects the imidazole carboxylate core to other pharmacophoric elements. The nature and length of this linker are crucial for optimal target engagement.
The following sections will dissect the SAR of imidazole carboxylates within the context of their major therapeutic applications.
Imidazole Carboxylates as Antifungal Agents: Targeting Ergosterol Biosynthesis
A significant class of imidazole-based antifungal drugs, including miconazole and ketoconazole, exert their effects by inhibiting lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] Imidazole carboxylate derivatives have emerged as promising candidates in this arena, with their SAR being a subject of intense investigation.
Key SAR Insights for Antifungal Activity
-
Aryl Substituents: The presence of aryl groups on the imidazole ring is a common feature of active compounds. Halogenated derivatives, in particular, have demonstrated potent antifungal activity.[5] Electron-withdrawing groups on these aryl rings, especially at the para position, can enhance the compound's ability to penetrate the fungal membrane, leading to increased potency.[4]
-
The N-1 Substituent: The nature of the substituent at the N-1 position of the imidazole ring plays a crucial role in determining antifungal efficacy. Bulky and hydrophobic groups are often favored, as they can effectively occupy hydrophobic pockets within the active site of lanosterol 14α-demethylase.
-
The Carboxylate Moiety: While the core imidazole ring is essential for interacting with the heme iron of the enzyme, modifications to the carboxylate group can fine-tune the compound's properties. Esterification or amidation can improve cell permeability and metabolic stability.
Quantitative Data: Antifungal Activity of Imidazole Carboxylate Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of imidazole carboxylate derivatives against various fungal strains.
| Compound ID | R1 (N-1) | R2 (C-2) | R4/R5 (Aryl Substituents) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| HL1 | H | Aryl | - | 625 | Not Reported | [6][7] |
| HL2 | H | Aryl | - | 625 | Not Reported | [6][7] |
| Compound 31 | Imidazole | 2,4-dienone motif | 4-fluorobenzoyl | 0.5-8 | Not Reported | [8] |
| Compound 42 | Imidazole | 2,4-dienone motif | pyridin-2-yl-formyl | 2-32 | Not Reported | [8] |
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of imidazole carboxylate derivatives against fungal pathogens.[6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or RPMI-1640 medium
-
Fungal inoculum (adjusted to a concentration of 0.5 McFarland standard)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antifungal agent (e.g., fluconazole)
-
Negative control (medium with solvent)
-
Incubator (35°C)
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compounds and the positive control in the microtiter plates using the appropriate broth. The final concentration range should typically span from 0.03 to 128 µg/mL.
-
Add 100 µL of the fungal inoculum to each well, except for the sterility control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
After incubation, visually inspect the plates for fungal growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, the results can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.
Imidazole Carboxylates in Oncology: A Multifaceted Approach to Cancer Therapy
The imidazole carboxylate scaffold has demonstrated remarkable versatility in the development of anticancer agents, targeting a range of cellular processes from cell division to signal transduction.
Targeting Tubulin Polymerization
A prominent mechanism of action for several anticancer imidazole derivatives is the inhibition of tubulin polymerization.[9][10] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[11]
Key SAR Insights for Tubulin Polymerization Inhibitors:
-
N-1 Substitution: Long alkyl chains at the N-1 position of 5-amino-imidazole-4-carboxylates have been shown to be crucial for potent antiproliferative activity. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) exhibits significant cytotoxicity against various cancer cell lines.[12]
-
Aryl Moieties: The presence of specific aryl groups at the C-2 and C-4/C-5 positions is a common feature of potent tubulin inhibitors. For example, 2-aryl-4-benzoyl-imidazoles have shown promising activity.
-
Carboxylate Modifications: Conversion of the carboxylate to an amide or ester can influence the compound's ability to interact with the colchicine binding site and can also impact its pharmacokinetic properties.
Inhibition of Kinase Signaling Pathways
Imidazole thiones, a related class of compounds, have been shown to induce cytotoxicity by inhibiting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[13]
Quantitative Data: Anticancer Activity of Imidazole Carboxylate Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for selected imidazole carboxylate derivatives against various cancer cell lines.
| Compound ID | R1 (N-1) | R2 | R4/R5 | Cell Line | IC50 (µM) | Reference |
| 5e | Dodecyl | H | 5-amino | HeLa | 0.737 ± 0.05 | [12] |
| 5e | Dodecyl | H | 5-amino | HT-29 | 1.194 ± 0.02 | [12] |
| 12b | -[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl] | n-butyl | 4-(2-chlorophenyl) | Rabbit Aorta (AT1 receptor) | 0.00055 | [14] |
| Compound 43 | Substituted xanthine | - | - | MCF-7 | 0.8 | [15] |
| Compound 21 | - | - | benzimidazole-cinnamide | A549 | 0.29 | [15] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[16]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of imidazole-based tubulin polymerization inhibitors.
Caption: Mechanism of tubulin polymerization inhibition by imidazole carboxylates.
Imidazole Carboxylates as Anti-inflammatory and Antiplatelet Agents
The imidazole carboxylate scaffold is also a fertile ground for the development of agents that modulate inflammatory processes and platelet aggregation.
Cyclooxygenase (COX) Inhibition
Certain imidazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[17][18]
Key SAR Insights for COX Inhibitors:
-
Amide vs. Ester: The nature of the carboxylate functional group is critical. For example, in a series of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid derivatives, the ester 5c exhibited potent COX-1 inhibition (IC50 = 0.4 µM), while the corresponding carboxamide 6c was a potent ADP antagonist.[17][18]
-
Hydrophobic Moieties: The presence of hydrophobic groups is essential for effective binding to the active site of COX enzymes.[17][18]
-
Secondary Amino Function: The inclusion of a secondary amino group can significantly influence the activity profile, shifting it between different platelet receptors.[17][18]
Angiotensin II Receptor Antagonism
Imidazole-5-carboxylic acid derivatives have been investigated as angiotensin II AT1 receptor antagonists for the treatment of hypertension.[5][19]
Key SAR Insights for Angiotensin II Receptor Antagonists:
-
Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring are critical for potent antagonism. For instance, 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid (12b) is a highly potent AT1 receptor antagonist with an IC50 of 0.55 nM.[14]
-
The Carboxylic Acid Group: The carboxylic acid is a key pharmacophoric feature, likely involved in crucial interactions with the receptor.
Quantitative Data: Anti-inflammatory and Antiplatelet Activity
| Compound ID | Activity | Target | IC50 (µM) | Reference |
| 5c | Antiplatelet | COX-1 | 0.4 | [17][18] |
| 5c | Antiplatelet | PAF Antagonist | 1 | [17][18] |
| 6c | Antiplatelet | ADP Antagonist | 2 | [17][18] |
| 6g | Antiplatelet | COX-1 | 1 | [17][18] |
| 6g | Antiplatelet | PAF Antagonist | 4 | [17][18] |
| 6i | Antiplatelet | Adrenergic Antagonist | 0.15 | [17][18] |
| 6i | Antiplatelet | PAF Antagonist | 0.66 | [17][18] |
| 12b | Antihypertensive | AT1 Receptor | 0.00055 | [14] |
Experimental Workflow: In Vitro COX Inhibition Assay
The following workflow outlines a general procedure for assessing the inhibitory activity of imidazole carboxylates against COX-1 and COX-2.
Caption: General workflow for an in vitro COX inhibition assay.
The Role of Computational Chemistry in SAR Elucidation
Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking have become indispensable tools in understanding and predicting the activity of imidazole carboxylates.[1][5][20]
-
3D-QSAR and CoMFA: Comparative Molecular Field Analysis (CoMFA) has been successfully applied to imidazole-1-carboxylates, revealing that steric effects are a dominant factor influencing their activity.[20]
-
Molecular Docking: Docking studies have provided valuable insights into the binding modes of imidazole carboxylates with their respective targets, such as the colchicine binding site of tubulin and the active site of COX enzymes. These studies help to rationalize the observed SAR and guide the design of new, more potent inhibitors.
Conclusion and Future Perspectives
The imidazole carboxylate scaffold continues to be a rich source of therapeutic innovation. The intricate structure-activity relationships discussed in this guide highlight the remarkable tunability of this chemical class. As our understanding of the molecular drivers of disease deepens, the rational design of novel imidazole carboxylate derivatives, aided by advanced computational methods, will undoubtedly lead to the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The journey from a simple heterocyclic core to a life-saving medicine is a testament to the power of medicinal chemistry, and the imidazole carboxylate will undoubtedly remain a key player in this ongoing endeavor.
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Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]
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PubMed Central. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]
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Methodological & Application
"protocols for using Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate in anticancer research"
An In-Depth Guide to the Preclinical In Vitro Evaluation of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Introduction: The Promise of the Imidazole Scaffold in Oncology
The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and its ability to engage in various biological interactions.[1] In oncology, imidazole derivatives have emerged as potent agents that target a wide array of cellular processes crucial for cancer cell survival and proliferation.[2] These mechanisms include the inhibition of key signaling kinases, disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and cell cycle arrest.[3][4]
This document provides a comprehensive set of application notes and detailed protocols for the initial anticancer screening of This compound . Drawing upon established methodologies and the known activities of structurally related compounds, this guide is designed for researchers, scientists, and drug development professionals. The protocols herein will enable a robust preliminary assessment of the compound's cytotoxic and mechanistic properties, laying the groundwork for further preclinical development. While this specific molecule is a distinct chemical entity, research on similar 5-amino-1-substituted-imidazole-4-carboxylate building blocks has shown significant antiproliferative activity, including apoptosis induction and antitubulin effects, providing a strong rationale for its investigation as a potential anticancer agent.[5]
Compound Profile and Preparation of Stock Solutions
Proper handling and preparation of the test compound are critical for reproducible and reliable experimental outcomes. The initial step involves creating a high-concentration stock solution, typically in an organic solvent, which can then be serially diluted in culture medium for cellular assays.
Compound Characteristics:
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [7] |
| Molecular Weight | 245.28 g/mol | [7] |
| CAS Number | 68462-61-3 | [6] |
Protocol for 10 mM Stock Solution Preparation:
-
Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
-
Calculation:
-
Weight (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Weight (mg) = 0.010 mol/L × 0.001 L × 245.28 g/mol = 2.45 mg
-
-
Procedure:
-
Accurately weigh 2.45 mg of this compound powder.
-
Aseptically dissolve the powder in 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Critical Note on Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. When preparing working dilutions in cell culture medium, ensure the final concentration of DMSO does not exceed 0.5% (v/v) to prevent solvent-induced artifacts.[8]
Application Note 1: Assessment of Cytotoxicity and Cell Viability
Scientific Rationale: The foundational experiment in anticancer drug screening is the determination of a compound's dose-dependent cytotoxicity. This is achieved by exposing cancer cells to a range of compound concentrations over a fixed period (e.g., 48-72 hours).[5] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[9] The amount of ATP is directly proportional to the number of living cells in culture.[10] The primary output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the CellTiter-Glo® assay.
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Harvest cancer cells (e.g., HeLa, HT-29) during their logarithmic growth phase.[5]
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate (for luminescence assays). This corresponds to 5,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical concentration range might be 0.01 µM to 100 µM.
-
Include "vehicle control" wells containing medium with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Include "untreated control" wells containing only culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control media.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Plot the % Viability against the log-transformed compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Summary Table:
| Cell Line | Compound | Incubation Time | IC50 (µM) |
| HeLa (Cervical) | This compound | 72h | Result |
| HT-29 (Colon) | This compound | 72h | Result |
| A549 (Lung) | This compound | 72h | Result |
| Normal Fibroblasts | This compound | 72h | Result |
Application Note 2: Detection of Apoptosis Induction
Scientific Rationale: A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death. One of the earliest events in apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect this event.[12] When conjugated to a fluorophore like FITC, it labels early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells with intact membranes. It can only penetrate the compromised membranes of late apoptotic or necrotic cells.[13] Dual staining with Annexin V-FITC and PI, followed by flow cytometry, allows for the quantitative differentiation of four cell populations:
-
Live Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells: Annexin V- / PI+
Principle of Annexin V / PI Apoptosis Assay
Caption: Phosphatidylserine (PS) exposure and membrane integrity define cell states in the Annexin V/PI assay.
Detailed Protocol: Apoptosis Detection by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in a T25 flask or 6-well plate.
-
Allow cells to adhere overnight.
-
Treat cells for 24-48 hours with the test compound at concentrations determined from the viability assay (e.g., 1x IC50 and 2x IC50). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which contains floating (potentially apoptotic) cells, into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then detach them using trypsin-EDTA.
-
Combine the detached adherent cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[14]
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants.
-
Data Summary Table:
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | Result | Result | Result | Result |
| Compound (1x IC50) | Result | Result | Result | Result |
| Compound (2x IC50) | Result | Result | Result | Result |
Application Note 3: Analysis of Cell Cycle Distribution
Scientific Rationale: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer drugs function by disrupting this process, causing cells to arrest at specific checkpoints (G1, S, or G2/M), which can ultimately trigger apoptosis.[15] Flow cytometry can be used to analyze cell cycle distribution by quantifying the DNA content of individual cells.[16] Propidium Iodide (PI) is a fluorescent dye that intercalates into the DNA of permeabilized cells. The intensity of its fluorescence is directly proportional to the amount of DNA.[17] This allows for the differentiation of cell populations:
-
G0/G1 Phase: Cells with a normal (2N) DNA content.
-
S Phase: Cells actively synthesizing DNA, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication, with a doubled (4N) DNA content.
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 68462-61-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. noblelifesci.com [noblelifesci.com]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. nanocellect.com [nanocellect.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Aminoimidazole Scaffolds in Medicinal Chemistry
The 5-aminoimidazole-4-carboxylate core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Its structural resemblance to endogenous purines allows for interaction with a variety of enzymes and receptors, making it a valuable building block in the design of novel therapeutics. Notably, derivatives of this heterocyclic system have demonstrated significant potential as anticancer agents.[1] The strategic introduction of various substituents at the N-1 position of the imidazole ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity, a key aspect in modern drug discovery and development.[1]
This guide provides detailed experimental procedures for the synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate and its N-substituted derivatives, offering insights into the underlying chemical principles and practical considerations for successful execution in a laboratory setting.
Synthetic Strategy: A Versatile One-Pot Approach
A robust and efficient method for the synthesis of the target compounds involves a one-pot reaction sequence. This approach is advantageous as it minimizes the need for isolation and purification of intermediates, thereby saving time and resources. The general strategy involves the reaction of an appropriate primary amine with an acrylate precursor, leading to the formation and subsequent cyclization of an amidine intermediate to yield the desired 5-aminoimidazole product.
Reaction Workflow Overview
Caption: One-pot synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the parent compound, this compound. The same general procedure can be adapted for the synthesis of other N-1 substituted derivatives by replacing benzylamine with the desired primary amine.
Materials and Reagents:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Benzylamine
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol.
-
Addition of Amine: To the stirred solution, add benzylamine (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Product Isolation: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration and wash with a small amount of cold ethanol. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Rationale Behind Experimental Choices
-
Solvent: Absolute ethanol is a common choice as it is a good solvent for the reactants and facilitates the reaction at reflux temperature. Its polarity can also play a role in stabilizing the charged intermediates during the cyclization process.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the intramolecular cyclization to occur, leading to the formation of the imidazole ring.
-
Stoichiometry: A 1:1 molar ratio of the acrylate precursor and the primary amine is typically used to ensure complete consumption of the starting materials.
Synthesis of N-Substituted Derivatives
The versatility of this synthetic route allows for the creation of a library of derivatives by simply varying the primary amine used in the initial step. This is particularly valuable in a drug discovery context, where structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For instance, a study on the anticancer activity of various N-substituted ethyl 5-amino-1H-imidazole-4-carboxylates revealed that derivatives with long alkyl chains at the N-1 position exhibited significant inhibitory effects on the growth and proliferation of cancer cell lines.[1]
Table 1: Examples of Synthesized N-Substituted Derivatives and their Anticancer Activity[1]
| Compound ID | N-1 Substituent | HeLa IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 5a | n-Hexyl | >50 | >50 |
| 5b | n-Octyl | 2.89 ± 0.04 | 4.31 ± 0.05 |
| 5c | n-Decyl | 1.98 ± 0.03 | 2.54 ± 0.04 |
| 5d | n-Dodecyl | 0.737 ± 0.05 | 1.194 ± 0.02 |
Data presented is for illustrative purposes and is based on findings from cited literature.
Proposed Reaction Mechanism
The formation of the 5-aminoimidazole ring proceeds through a well-established reaction pathway involving the initial formation of an enamine followed by an intramolecular cyclization.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Characterization Data for this compound
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 7.18 (s, 1H, imidazole C2-H), 5.30 (s, 2H, N-CH₂), 4.95 (br s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
IR (KBr, cm⁻¹): 3420, 3310 (NH₂ stretching), 1680 (C=O stretching), 1620, 1580 (C=C and C=N stretching).
-
Mass Spectrometry (ESI+): m/z 246.1 [M+H]⁺.
Note: The exact spectral data may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm (Weinheim). 2021 Sep;354(9):e2000470. [Link][1]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. 2017;1(4):113-116. [Link][2]
-
Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Vol. 19, No. 7 (2007), 4963-4968. [Link][3]
Sources
Application Notes & Protocols: Investigating the Cellular Effects of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Modulator of Cellular Energy Sensing
Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound belonging to the imidazole class. Its structure features a core 5-aminoimidazole-4-carboxylate moiety with a benzyl group substituted at the N-1 position. While specific biological data for this exact molecule is limited, its structural similarity to endogenous and synthetic modulators of key cellular signaling pathways makes it a compound of significant interest for cell-based research and drug discovery.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C13H15N3O2 | [1][2] |
| Molecular Weight | 245.28 g/mol | [1][2] |
| CAS Number | 68462-61-3 | [2][3][4] |
| Appearance | Solid | |
| Melting Point | 166-169 °C | [2] |
The core of this molecule, 5-aminoimidazole-4-carboxamide, is a key structural component of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[5] AICAR is a well-established cell-permeable activator of the AMP-activated protein kinase (AMPK), a critical enzyme in regulating cellular energy homeostasis.[6][7] This structural analogy provides a strong rationale for investigating this compound as a potential modulator of the AMPK signaling pathway.
Hypothesized Mechanism of Action: The AMPK Connection
The AMP-activated protein kinase (AMPK) acts as a central energy sensor in eukaryotic cells.[8][9] It is activated during periods of metabolic stress when the cellular AMP:ATP ratio rises.[10] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways (like glucose uptake and fatty acid oxidation) that generate ATP, while simultaneously inhibiting anabolic, ATP-consuming processes such as protein and lipid synthesis.[8][9]
AICAR, upon entering the cell, is phosphorylated to its monophosphate form, ZMP, which mimics AMP and allosterically activates AMPK.[5][6] Given the structural similarity, it is hypothesized that this compound may act as a prodrug, being metabolized intracellularly to a form that can activate the AMPK pathway.
Activation of AMPK has profound effects on various cellular processes, including:
-
Cell Growth and Proliferation: AMPK can inhibit cell growth by suppressing the mTORC1 pathway.[11]
-
Apoptosis (Programmed Cell Death): The role of AMPK in apoptosis is context-dependent, sometimes promoting it and other times protecting against it.[10][12]
-
Metabolism: AMPK plays a pivotal role in regulating glucose and lipid metabolism.[13][14]
Research on related 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines such as HeLa and HT-29.[15] These findings lend support to the hypothesis that the imidazole core is biologically active and that this compound could elicit similar cellular responses, potentially through AMPK modulation.
Caption: Hypothesized activation of the AMPK signaling pathway.
Experimental Protocols for Cellular Assays
To characterize the biological effects of this compound, a series of foundational cell culture assays are recommended. The following protocols provide a framework for assessing cell viability, proliferation, and apoptosis.
A. Compound Preparation and Solubilization
-
Solvent Selection: Due to its organic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions in complete cell culture medium immediately before treating cells. The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).[16]
Protocol 1: Cell Viability Assessment using Tetrazolium Reduction Assays (MTT/XTT)
These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[16] Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts to a colored formazan product.[17]
1.1. MTT Assay Protocol
The MTT assay relies on the reduction of the yellow MTT salt to insoluble purple formazan crystals, which must be solubilized before measurement.[18]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7, or acidic isopropanol)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16][17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[17][18] Mix thoroughly on an orbital shaker for 15 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][18] A reference wavelength of 630 nm can be used for background subtraction.[16]
1.2. XTT Assay Protocol
The XTT assay is a second-generation assay where the formazan product is water-soluble, simplifying the protocol.[16][19]
Materials:
-
96-well flat-bottom plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture (prepared according to the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[16][17]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance between 450 and 500 nm.[16][17] A reference wavelength around 660 nm can be used for background correction.[17]
Caption: General workflow for MTT/XTT cell viability assays.
Protocol 2: Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies early apoptotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells with compromised membranes.
Materials:
-
6-well plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer (provided in kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 0.5-1.0 x 10^6 cells/well) in 6-well plates. After 24 hours, treat with the compound at desired concentrations for the chosen duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[20]
-
Washing: Wash the cell pellet twice with cold PBS.[20]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
Protocol 3: Caspase-3/7 Activity Assay
Activation of executioner caspases, such as caspase-3 and -7, is a hallmark of apoptosis.[21] This can be measured using specific substrates that become fluorescent upon cleavage by active caspases.
Materials:
-
96-well, opaque-walled plates
-
Luminometric or fluorometric Caspase-Glo® 3/7 Assay (or equivalent)
-
Microplate reader (luminometer or fluorometer)
Procedure:
-
Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described for the viability assays.
-
Reagent Preparation: Prepare the caspase reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the caspase reagent directly to the wells (typically in a 1:1 volume ratio with the culture medium).
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
Caption: Workflows for key apoptosis detection assays.
References
-
AICAR Peptide: Studying Its Potential Across Diverse Research Domains. NR Times. [Link]
-
The AMP-activated protein kinase pathway – new players upstream and downstream. Journal of Cell Science. [Link]
-
The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. PubMed Central. [Link]
-
5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes. PubMed. [Link]
-
AMPK Signaling Pathway. Creative Biogene. [Link]
-
AMPK Signaling Pathway. RayBiotech. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
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AMPK signaling pathway. Cusabio. [Link]
-
Protocol IncuCyte® Apoptosis Assay. University of Bergen. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. MDPI. [Link]
-
AICAR: Unraveling Therapeutic Potential. YouTube. [Link]
-
AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. PubMed Central. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]
-
This compound. BIOFOUNT. [Link]
-
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. PubChem. [Link]
-
ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. PubChem. [Link]
-
This compound. Oakwood Chemical. [Link]
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- 21. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
Measuring Cytotoxicity of Imidazole-Based Compounds Using the MTT Assay: An Application Note and Protocol
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing the cytotoxicity of imidazole-based compounds. The MTT assay is a widely adopted colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] However, the unique chemical properties of imidazole derivatives necessitate specific considerations to ensure data integrity. This guide offers an in-depth protocol, explains the underlying scientific principles, addresses potential interferences from imidazole compounds, and provides troubleshooting strategies to yield reliable and reproducible results.
Introduction: The Principle of the MTT Assay
The MTT assay is a cornerstone for in vitro cytotoxicity assessment in drug discovery and toxicology studies. Its principle lies in the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3][4][5] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely located in the mitochondria of metabolically active cells.[1][2][6] Consequently, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[2][3] The insoluble formazan crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is quantified using a spectrophotometer, typically between 500 and 600 nm.[4]
The core reaction reflects the cell's reducing potential and mitochondrial integrity, making it a robust indicator of overall cell health.[7] However, it's crucial to recognize that the assay measures metabolic activity, not cell viability directly.[7] Conditions that alter cellular metabolism without causing cell death can influence the assay's outcome.[4][8]
The Challenge with Imidazole-Based Compounds
Imidazole and its derivatives are a class of heterocyclic compounds prevalent in many pharmacologically active molecules.[9][10] While evaluating their cytotoxic potential is critical, their chemical nature can present unique challenges to the MTT assay.
Direct Chemical Interference: Imidazole-containing compounds may possess reducing properties that can directly reduce the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity.[11] This non-enzymatic reduction leads to a false-positive signal, suggesting higher cell viability than is accurate and potentially masking the compound's true cytotoxic effects.[11][12]
Metabolic Alterations: Imidazole derivatives have been reported to influence cellular metabolism, including mitochondrial function and the cellular redox state (e.g., NADH and NADPH levels).[11] Since the MTT assay readout is dependent on these metabolic factors, any compound-induced alteration can lead to an over- or underestimation of cell viability that is not directly correlated with the actual number of living cells.[11]
pH Buffering Effects: Imidazole has a pKa around 7.0 and can act as a pH buffer in the cell culture medium.[11] Significant pH shifts can impact cell health and proliferation, thereby indirectly affecting the outcome of the viability assay.[11]
Therefore, a well-controlled experimental design is paramount when using the MTT assay for imidazole-based compounds.
Experimental Workflow and Design
A successful MTT assay requires careful planning and execution. The following diagram illustrates the typical workflow.
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Protocol for Adherent Cells
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Reagents and Materials
| Reagent/Material | Specifications |
| MTT Reagent | 5 mg/mL in sterile Phosphate Buffered Saline (PBS), pH ~7.4.[7] Filter-sterilize and store at -20°C, protected from light.[5][13] |
| Solubilization Solution | Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[4][7] |
| Cell Culture Medium | Appropriate for the cell line, supplemented with Fetal Bovine Serum (FBS) and antibiotics. |
| Test Compound | Imidazole-based compound dissolved in a suitable vehicle (e.g., DMSO). |
| Cells | Adherent cell line of interest in the exponential growth phase.[5] |
| Equipment | 96-well flat-bottom sterile microplates, multichannel pipette, inverted microscope, humidified incubator (37°C, 5% CO₂), microplate reader. |
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[5]
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).[14]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for blank measurements.[6]
-
Incubate the plate for 12-24 hours at 37°C, 5% CO₂ to allow cells to attach and recover.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole-based compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control wells (cells treated with medium containing the same concentration of vehicle as the compound-treated wells).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the compound-containing medium.
-
Add 50 µL of serum-free medium to each well to wash the cells.[7]
-
Add 50 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL is often used, but should be optimized).[1]
-
Incubate the plate for 2-4 hours at 37°C.[6] Visually inspect for the formation of purple formazan crystals using an inverted microscope.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Self-Validation and Controls for Imidazole Compounds
To ensure the trustworthiness of your data, the following controls are mandatory when testing imidazole-based compounds.
Caption: Essential controls for validating MTT assays with potentially interfering compounds.
-
Compound-Only Control: Incubate the highest concentration of your imidazole compound with MTT reagent in cell-free medium. A significant increase in absorbance compared to the medium blank indicates direct reduction of MTT by your compound.[12] If interference is detected, the MTT assay may not be suitable, and alternative cytotoxicity assays should be considered.
-
Vehicle Control: This is the baseline for 100% cell viability and controls for any effect of the solvent used to dissolve the compound.
-
Medium Blank: Contains only culture medium and MTT reagent. This value is subtracted from all other readings to correct for background absorbance.[13]
Data Analysis and Interpretation
-
Correct Absorbance: Subtract the average absorbance of the medium blank from all other readings.
-
Calculate Percent Viability:
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in "Compound-Only" control | The imidazole compound is directly reducing MTT.[11][12] | Consider alternative assays like Sulforhodamine B (SRB) for protein content or a lactate dehydrogenase (LDH) release assay for membrane integrity. |
| Viability > 100% at some concentrations | Compound may be stimulating cell metabolism or proliferation; or low-level interference.[12] | Re-run the compound-only control at that specific concentration. Examine cells microscopically for morphological changes. |
| Incomplete formazan solubilization | Insufficient solvent volume or mixing.[7] | Ensure complete dissolution by gentle pipetting or increasing shaking time.[7] Check for crystals microscopically before reading. |
| Low absorbance readings overall | Low cell number; insufficient incubation time with MTT.[6] | Optimize cell seeding density. Increase MTT incubation time until purple color is evident in cells.[6] |
Conclusion
The MTT assay is a powerful tool for assessing the cytotoxic potential of novel compounds. However, when working with imidazole-based molecules, a researcher must be vigilant about the potential for chemical interference. By incorporating the mandatory validation controls described in this guide, particularly the cell-free compound control, scientists can ensure the integrity and reliability of their results. Understanding the assay's limitations and implementing a rigorous, self-validating protocol are essential steps in the successful development of new therapeutics.
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Application Notes & Protocols: In Vitro Screening of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial in vitro screening of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate, a novel imidazole derivative, for potential anticancer activity. The imidazole scaffold is a well-established pharmacophore in oncology, with derivatives known to induce apoptosis, cell cycle arrest, and inhibit key kinases involved in cancer progression.[1][2][3] This guide outlines a tiered screening approach, commencing with broad cytotoxicity assessments and progressing to more detailed mechanistic studies. The protocols provided herein are designed to be robust and self-validating, offering researchers a clear path to evaluate the therapeutic potential of this and similar novel chemical entities.
Introduction: The Rationale for Screening Imidazole Derivatives
The imidazole ring is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[3] This chemical versatility has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including oncology.[2][3] Marketed anticancer agents such as dacarbazine and nilotinib feature this core structure.[3]
Imidazole derivatives exert their anticancer effects through diverse mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death is a primary goal of cancer therapy. Many imidazole compounds have been shown to activate both intrinsic and extrinsic apoptotic pathways.[1]
-
Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells at various checkpoints (e.g., G2/M phase) is another key mechanism.[1][4]
-
Kinase Inhibition: Aberrant kinase signaling is a hallmark of many cancers. Imidazole-based molecules can act as potent inhibitors of crucial kinases like EGFR and VEGFR.[1]
Given this precedent, the systematic screening of novel imidazole compounds like this compound is a rational approach in the search for new cancer therapeutics. A recent study on similar 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives demonstrated that modifications at the N-1 position can lead to significant antiproliferative effects, with one derivative inducing apoptosis in HeLa and HT-29 cells with sub-micromolar efficacy.[5]
Tiered Screening Strategy
A multi-stage screening process is recommended to efficiently evaluate the compound's potential while conserving resources. This workflow begins with broad-spectrum cytotoxicity screening and funnels promising candidates into more detailed mechanistic assays.
Caption: A hypothetical signaling pathway for investigation.
Protocol: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. [6]It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins. Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Protocol:
-
Lysate Preparation: Treat cells with the test compound, wash with ice-cold PBS, and lyse using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [7]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [7]5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [7]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [7]7. Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST). [7]8. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [7]9. Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and capture the signal using an imaging system. [7]10. Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.
Table 3: Key Protein Markers for Western Blot Analysis
| Pathway | Protein Marker | Expected Change with Active Compound |
| Cell Cycle Arrest | p53 | Increase/Phosphorylation |
| p21 (WAF1/CIP1) | Increase | |
| Cyclin B1 | Decrease | |
| Apoptosis | Bcl-2 (anti-apoptotic) | Decrease |
| Bax (pro-apoptotic) | Increase | |
| Cleaved Caspase-3 | Increase | |
| Cleaved PARP | Increase |
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach for the initial in vitro characterization of this compound as a potential anticancer agent. Positive results from this screening cascade—demonstrated by potent and selective cytotoxicity, induction of cell cycle arrest, and apoptosis—would provide a strong rationale for advancing the compound into more complex studies. Future work could include kinase profiling assays, evaluation in 3D cell culture models (spheroids), and eventual progression to in vivo animal models to assess efficacy and toxicity.
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Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 11, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved January 11, 2026, from [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved January 11, 2026, from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). MDPI. Retrieved January 11, 2026, from [Link]
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Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2018). MedChemComm. Retrieved January 11, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. Retrieved January 11, 2026, from [Link]
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Cell Viability Assays: An Overview. (2024). MolecularCloud. Retrieved January 11, 2026, from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 11, 2026, from [Link]
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Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. Retrieved January 11, 2026, from [Link]
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Western Blot Protocol. (n.d.). OriGene Technologies Inc.. Retrieved January 11, 2026, from [Link]
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The Versatile Scaffold: Application Notes for Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate in Kinase Inhibitor Synthesis
Introduction: The Imidazole Core in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds that mimic the adenine core of ATP have proven to be particularly fruitful. Among these, the imidazole ring stands out as a "privileged scaffold" due to its ability to engage in key hydrogen bonding interactions with the kinase hinge region, a critical feature for potent and selective inhibition.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate as a versatile starting material for the synthesis of diverse classes of kinase inhibitors. We will delve into the strategic advantages of this building block, provide detailed, field-proven protocols for its elaboration into potent inhibitors, and discuss the underlying rationale for the synthetic choices made.
The Strategic Advantage of this compound
The structure of this compound is pre-configured for efficient diversification and the construction of complex, biologically active molecules.
-
The 5-Amino Group: This primary amine serves as a crucial handle for a variety of chemical transformations. It can be acylated, alkylated, or used as a nucleophile in cyclization reactions to build fused heterocyclic systems, such as imidazopyrimidines (purine bioisosteres).
-
The 4-Ethyl Carboxylate: The ester functionality offers another point for modification. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol for further derivatization. It also activates the C4 position of the imidazole ring.
-
The 1-Benzyl Group: The benzyl group serves as a robust protecting group for the N1 position of the imidazole. Its presence directs reactions to other positions of the ring and can be selectively removed under standard hydrogenolysis conditions, allowing for late-stage functionalization at N1.[1][2][3][4][5] This is particularly advantageous for structure-activity relationship (SAR) studies.
Below is a diagram illustrating the key functional handles of this versatile building block.
Caption: Key reactive sites of this compound.
Application I: Synthesis of Trisubstituted Imidazole-Based Kinase Inhibitors
Trisubstituted imidazoles are a well-established class of inhibitors for several kinases, including p38 MAP kinase and Src family kinases.[6][7][8][9][10][11][12][13][14][15][16] The general strategy involves the modification of the 5-amino group and subsequent manipulation of the ester and N-benzyl groups to explore the SAR.
Protocol 1: Synthesis of a Generic Trisubstituted Imidazole Kinase Inhibitor Scaffold
This protocol outlines a general workflow for the synthesis of a library of trisubstituted imidazole derivatives.
Caption: General workflow for the synthesis of trisubstituted imidazole inhibitors.
Step 1: Acylation of the 5-Amino Group
-
Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add pyridine (1.2 eq.).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (R-COCl, 1.1 eq.) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the acylated intermediate.
Causality behind Experimental Choices: The use of pyridine is to neutralize the HCl generated during the acylation. DCM is a good solvent for this reaction, and the inert atmosphere prevents side reactions with atmospheric moisture.
Step 2: Saponification of the Ethyl Ester
-
Setup: Dissolve the acylated intermediate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).
-
Reaction: Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid.
Causality behind Experimental Choices: LiOH is a strong base suitable for ester hydrolysis. The THF/water mixture ensures the solubility of both the substrate and the reagent. Acidification is necessary to protonate the carboxylate to the carboxylic acid for extraction.
Step 3: Amide Bond Formation
-
Setup: To a solution of the carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.1 M), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.). Stir for 10 minutes.
-
Reaction: Add the desired primary or secondary amine (R'-NH₂, 1.2 eq.) and stir at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous lithium chloride solution, then brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Causality behind Experimental Choices: HATU is a highly efficient coupling reagent for amide bond formation. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed.
Step 4: N-Debenzylation
-
Setup: Dissolve the N-benzylated amide (1.0 eq.) in methanol or ethanol (0.1 M).
-
Reaction: Add Palladium on carbon (10% Pd/C, 0.1 eq. by weight). Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (balloon pressure) for 12-24 hours.[2][4][5]
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate to obtain the debenzylated product.
Causality behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for benzyl group removal. Pd/C is the standard catalyst for this transformation.
Application II: Synthesis of Purine Bioisosteres - Imidazo[4,5-d]pyrimidines
The 5-amino-4-carboxamidoimidazole core is a direct precursor to the purine ring system.[17][18][19][20][21] Many potent kinase inhibitors, such as roscovitine and olomoucine, are based on a purine scaffold.[22][23] By first converting the ethyl ester to a carboxamide, this compound can be used to synthesize imidazo[4,5-d]pyrimidine-based kinase inhibitors.
Protocol 2: Synthesis of an Imidazo[4,5-d]pyrimidine Core
Caption: Synthesis of the imidazo[4,5-d]pyrimidine core.
Step 1: Ammonolysis of the Ethyl Ester
-
Setup: Place this compound (1.0 eq.) in a sealed tube.
-
Reaction: Add a solution of ammonia in methanol (7N, 10-20 eq.). Seal the tube and heat at 80-100 °C for 24-48 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude carboxamide, which can often be used in the next step without further purification.
Causality behind Experimental Choices: Heating a concentrated solution of ammonia in methanol in a sealed tube provides the necessary conditions for the conversion of the ester to the primary amide.
Step 2: Cyclocondensation to form the Pyrimidine Ring
-
Setup: To the crude 5-Amino-1-benzyl-1H-imidazole-4-carboxamide (1.0 eq.), add an excess of formamide (10-20 eq.).
-
Reaction: Heat the mixture at 180-200 °C for 4-8 hours.
-
Monitoring: Monitor the formation of the product by LC-MS.
-
Work-up: Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Causality behind Experimental Choices: Formamide serves as both a reagent and a solvent in this cyclocondensation reaction, providing the one-carbon unit needed to form the pyrimidine ring.
Further elaboration of the imidazo[4,5-d]pyrimidine core, for instance, through chlorination of the 4-oxo position followed by nucleophilic substitution, can lead to a wide array of kinase inhibitors.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative kinase inhibitors featuring an imidazole or imidazo[4,5-d]pyrimidine core, providing a benchmark for the expected potency of compounds synthesized from this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound |
| Trisubstituted Imidazole 1 | p38α MAPK | 28 | SB203580 |
| Trisubstituted Imidazole 2 | Src | 90-480 | Dasatinib |
| Imidazo[4,5-d]pyrimidine 1 | CDK2 | ~640 | Roscovitine[22] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategically placed functional groups allow for the efficient construction of both trisubstituted imidazole inhibitors and fused imidazo[4,5-d]pyrimidine systems. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast chemical space of imidazole-based kinase inhibitors and to accelerate their drug discovery programs. The ability to perform late-stage diversification through N-debenzylation further enhances the utility of this starting material in generating compound libraries for SAR studies.
References
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Synthesis and biological evaluation of trisubstituted imidazole derivatives as inhibitors of p38alpha mitogen-activated protein kinase. PubMed. [Link]
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Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. PMC - PubMed Central. [Link]
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Synthesis pathway of tri-substituted imidazole derivatives (3aen). - ResearchGate. ResearchGate. [Link]
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Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors | Request PDF - ResearchGate. ResearchGate. [Link]
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8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed. PubMed. [Link]
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-
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Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. ACS Publications. [Link]
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Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo - RSC Publishing. Royal Society of Chemistry. [Link]
-
Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo | Semantic Scholar. Semantic Scholar. [Link]
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Desired cascades for synthesizing 5‐aminoimidazole‐4‐carboxamide... - ResearchGate. ResearchGate. [Link]
-
Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material - PubMed. PubMed. [Link]
-
The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC. National Institutes of Health. [Link]
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Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. [Link]
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Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed. PubMed. [Link]
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Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - NIH. National Institutes of Health. [Link]
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Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed. PubMed. [Link]
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Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. National Institutes of Health. [Link]
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5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem. PubChem. [Link]
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Application Note: Multiparametric Flow Cytometry Analysis of Cellular Responses to Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Abstract
Imidazole derivatives represent a promising class of heterocyclic compounds in anticancer drug discovery, with many demonstrating potent effects on cell viability and proliferation.[1][2] This application note details a series of robust, validated protocols for characterizing the cellular impact of a novel imidazole compound, Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate (EABI-4C). We provide comprehensive, step-by-step methodologies using multiparametric flow cytometry to investigate the primary mechanisms of potential anticancer activity: the induction of apoptosis, perturbation of the cell cycle, and inhibition of cell proliferation. These assays provide critical insights for researchers in oncology and drug development, enabling a quantitative understanding of EABI-4C's mechanism of action at the single-cell level.
Introduction and Scientific Rationale
The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives known to exert a range of biological effects, including the induction of apoptosis and cell cycle arrest in cancer cell lines.[1][3] Recent studies on structurally similar 5-aminoimidazole building blocks have shown that these compounds can significantly inhibit tumor cell growth, migration, and colony formation, primarily by triggering apoptosis.[4] One such derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, was found to induce early apoptosis in HeLa and HT-29 cells, highlighting the potential of this chemical class.[4]
Based on this precedent, this guide outlines a framework for investigating the biological activity of this compound (EABI-4C). Flow cytometry is the ideal technology for this analysis, offering rapid, high-throughput, and quantitative measurements of multiple cellular parameters simultaneously on a large number of individual cells.[5][6] We will focus on three key assays that form the foundation of cytotoxic compound characterization:
-
Apoptosis Analysis via Annexin V & Propidium Iodide (PI) Staining: This dual-staining method precisely differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis via Propidium Iodide (PI) Staining: This assay quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing potential cell cycle arrest points.
-
Cell Proliferation Analysis via Dye Dilution: This kinetic assay tracks the number of cell divisions over time, providing a direct measure of the compound's cytostatic effects.
By employing these protocols, researchers can effectively profile the bioactivity of EABI-4C and similar novel compounds.
Foundational Principles of the Assays
Apoptosis: Detecting Phosphatidylserine (PS) Externalization
A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells with intact membranes.[10] It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is compromised.[10][11] This combination allows for the clear distinction of four cell populations (Figure 2).
Cell Cycle: Stoichiometric DNA Staining
Flow cytometry can determine the phase of the cell cycle by quantifying cellular DNA content.[12] Propidium Iodide (PI) binds to DNA in a stoichiometric manner, meaning the fluorescence intensity is directly proportional to the amount of DNA.[13] Before staining, cells are fixed (typically with cold ethanol) to permeabilize the membranes and treated with RNase to prevent the staining of double-stranded RNA.[12][14] This allows for the identification of distinct cell populations:
-
G0/G1 Phase: Cells with a normal (2n) DNA content.
-
S Phase: Cells actively synthesizing DNA, showing intermediate DNA content (between 2n and 4n).
-
G2/M Phase: Cells that have completed DNA replication, containing double the DNA content (4n).
Proliferation: Generational Dye Dilution
Cell proliferation can be tracked using stable, cell-permeant fluorescent dyes like Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE).[15][16] Once inside the cell, CFSE is cleaved by intracellular esterases to become fluorescent and covalently binds to intracellular proteins.[16] When a labeled cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity.[17] By tracking this fluorescence dilution over time, one can quantify the number of cell divisions a population has undergone.[15]
Experimental Workflow Overview
The overall experimental process follows a standardized sequence from cell culture to data analysis, ensuring reproducibility and accuracy.
Figure 1. General experimental workflow for analyzing the effects of EABI-4C.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| HeLa or HT-29 cell line | ATCC | Cancer cell model |
| DMEM/RPMI-1640 Medium | Gibco | Cell culture |
| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Trypsin-EDTA (0.25%) | Gibco | Cell detachment |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
| EABI-4C Compound | Synthesized/Commercial | Test article |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Compound solvent |
| Annexin V-FITC Apoptosis Kit | Thermo Fisher | Apoptosis detection |
| Propidium Iodide (PI) | Thermo Fisher | Dead cell/DNA stain |
| RNase A (100 µg/mL) | QIAGEN | RNA digestion |
| 70% Ethanol (ice-cold) | Sigma-Aldrich | Cell fixation |
| CFSE Dye | Thermo Fisher | Proliferation tracking |
| Flow Cytometer Tubes | Falcon | Sample analysis |
| Flow Cytometer | Beckman Coulter/BD | Data acquisition |
| Analysis Software (e.g., FlowJo) | BD | Data analysis |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with EABI-4C
-
Cell Seeding: Culture HeLa or HT-29 cells in appropriate media until they reach ~80% confluency. Seed cells into 6-well plates at a density of 2-5 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of EABI-4C in sterile DMSO. Subsequent dilutions should be made in complete culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is <0.5%.
-
Treatment: Aspirate the old medium from the cells and replace it with medium containing the various concentrations of EABI-4C. Include a "Vehicle Control" (DMSO only) and an "Untreated Control" (medium only).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The optimal time should be determined empirically.
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
Causality Check: This protocol relies on Annexin V's affinity for exposed PS on the outer membrane of early apoptotic cells and PI's ability to enter only membrane-compromised cells.[18]
-
Harvest Cells: After treatment, carefully collect the supernatant (containing floating/dead cells) from each well. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the supernatant and the detached cells for each sample to ensure all cell populations are analyzed.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometer tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (as per manufacturer's instructions).
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
Protocol 3: Cell Cycle Analysis (PI Staining)
Causality Check: Cold ethanol fixation permeabilizes the cell membrane and preserves DNA integrity for stoichiometric staining.[12] RNase A is critical to digest RNA, which PI can also bind to, ensuring that the signal comes exclusively from DNA.[14]
-
Harvest Cells: Collect and wash cells as described in Protocol 2, steps 1-2.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.
-
Incubation: Incubate the cells for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze on a flow cytometer. Use a low flow rate to improve data quality and view the PI signal on a linear scale to properly resolve the G0/G1 and G2/M peaks.[13]
Protocol 4: Cell Proliferation Analysis (CFSE Dye Dilution)
Causality Check: This assay measures the decrease in fluorescence of a stable intracellular dye that is partitioned equally between daughter cells upon division, providing a direct readout of proliferation history.[16]
-
Cell Labeling: Prior to seeding, resuspend a single-cell suspension of 1 x 10⁷ cells in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM.
-
Incubation: Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete culture medium and incubate on ice for 5 minutes.
-
Washing: Wash the cells 3 times with complete medium to remove any unbound dye.
-
Seeding and Treatment: Seed the CFSE-labeled cells into 6-well plates. A portion of the cells should be harvested immediately to serve as the "Day 0" or undivided peak. Treat the remaining cells with EABI-4C as described in Protocol 1.
-
Analysis: Harvest cells at various time points (e.g., 48, 72, 96 hours). Analyze the CFSE fluorescence on the flow cytometer using a logarithmic scale. Each successive peak of halved fluorescence intensity represents a generation of cell division.
Data Analysis and Interpretation
Effective data analysis begins with proper gating to exclude debris and doublets, followed by quantification of the target populations.[19]
Interpreting Apoptosis Data
Data from the Annexin V/PI assay is visualized on a two-parameter dot plot. The plot is divided into four quadrants to quantify the different cell populations.
Figure 2. Interpretation of Annexin V vs. PI flow cytometry data quadrants.
Interpreting Cell Cycle and Proliferation Data
Cell cycle data is analyzed using a single-parameter histogram of PI fluorescence. Software algorithms are used to deconvolute the histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest. Proliferation data is also viewed as a histogram, where the decline in CFSE fluorescence is used to model the number of cell divisions.
Example Data Summary
The quantitative output from these assays allows for clear, dose-dependent comparisons of the compound's effects.
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.7 | 55.1 ± 2.1 | 30.5 ± 1.8 | 14.4 ± 1.1 |
| EABI-4C (1 µM) | 88.7 ± 2.1 | 7.1 ± 1.1 | 4.2 ± 0.9 | 54.8 ± 2.5 | 28.9 ± 2.0 | 16.3 ± 1.4 |
| EABI-4C (10 µM) | 65.4 ± 3.3 | 22.8 ± 2.5 | 11.8 ± 1.9 | 40.2 ± 3.0 | 25.1 ± 2.2 | 34.7 ± 2.8 |
| EABI-4C (50 µM) | 20.1 ± 4.5 | 45.3 ± 3.8 | 34.6 ± 4.1 | 15.7 ± 2.8 | 10.3 ± 1.9 | 74.0 ± 4.5 |
Table 1. Hypothetical quantitative data summary for cells treated with EABI-4C for 48 hours. Results show a dose-dependent increase in apoptosis and arrest in the G2/M phase of the cell cycle. Data are represented as mean ± SD.
Conclusion
The protocols described in this application note provide a robust and comprehensive framework for characterizing the biological effects of this compound using flow cytometry. By quantifying apoptosis, cell cycle distribution, and proliferation, researchers can efficiently determine the compound's primary mechanism of action, a critical step in the preclinical evaluation of potential anticancer therapeutics.
References
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Lee, S. H. et al. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 67: 7.8.1–7.8.14.
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Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent.
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Thermo Fisher Scientific. (n.d.). Flow Cytometry Analysis of Dose Response for Apoptosis Induction. Thermo Fisher Scientific.
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Agilent Technologies. (2018). Cell Proliferation Analysis by Flow Cytometry—Tips for Optimizing Your Experiment. Agilent.
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Soni, D. et al. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Biomedical & Pharmacology Journal, 17(1).
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JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Journal of Visualized Experiments.
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Mamadalieva, N. Z. et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.
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"measuring apoptosis induction by Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate"
Application Notes and Protocols
Topic: Measuring Apoptosis Induction by Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Pro-Apoptotic Potential of a Novel Imidazole Derivative
This compound (EABI) belongs to the imidazole class of heterocyclic compounds, which are recognized for their broad pharmacological activities and are present in many FDA-approved drugs.[1] Recent studies have highlighted the anticancer potential of various imidazole derivatives, demonstrating their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis.[2][3][4] Specifically, derivatives of 5-amino-1-N-substituted-imidazole-4-carboxylate have shown potent antiproliferative effects against several human cancer cell lines, with evidence pointing towards the induction of early apoptosis as a key mechanism of action.[5]
Apoptosis is an essential, highly regulated process that eliminates damaged or unwanted cells to maintain tissue homeostasis.[6][7] Its dysregulation is a hallmark of many diseases, including cancer, where the evasion of apoptosis is a critical step in tumor development and drug resistance.[7][8] Consequently, compounds that can selectively trigger apoptosis in cancer cells are highly sought after in oncological drug discovery.
This guide serves as a comprehensive resource for researchers investigating the pro-apoptotic effects of this compound. It provides the scientific rationale and detailed, validated protocols for a multi-assay approach to confirm and characterize the induction of apoptosis, ensuring robust and reliable data generation.
The Molecular Machinery of Apoptosis: A Mechanistic Overview
To effectively measure apoptosis, it is crucial to understand the underlying molecular pathways. Apoptosis proceeds primarily through two major interconnected routes: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases .[9][10][11]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor deprivation. These signals lead to the activation of the B-cell lymphoma 2 (Bcl-2) family of proteins.[6][12] Pro-apoptotic members like Bax and Bak permeabilize the outer mitochondrial membrane, causing the release of cytochrome c.[6][7][8] In the cytosol, cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates the initiator caspase-9 .[9][13]
-
The Extrinsic Pathway: This route is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface.[9][10] This engagement leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8 .
-
The Execution Phase: Activated initiator caspases (caspase-9 and caspase-8) then cleave and activate effector caspases, primarily caspase-3 and caspase-7 .[9][11][14] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving hundreds of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Design: A Framework for Rigorous Analysis
A well-designed experiment is critical for obtaining meaningful and reproducible results. The following considerations form the foundation of a robust investigation into EABI-induced apoptosis.
| Parameter | Rationale & Recommendation |
| Cell Line Selection | Choose a cell line relevant to the research question (e.g., a cancer cell line such as HeLa or HT-29, where imidazole derivatives have shown efficacy[5]). Ensure the cell line has a well-characterized response to known apoptosis inducers. |
| Dose-Response | To determine the optimal concentration of EABI, perform a dose-response study. Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for a fixed time point (e.g., 24 or 48 hours). This helps identify the IC50 (half-maximal inhibitory concentration) and a suitable concentration for mechanistic studies. |
| Time-Course | Apoptosis is a dynamic process. To capture different stages, perform a time-course experiment using a fixed, effective concentration of EABI. Analyze cells at various time points (e.g., 6, 12, 24, 48 hours) to distinguish early from late apoptotic events. |
| Controls | Negative Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve EABI. This accounts for any effects of the solvent. Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine, Etoposide). This validates that the assay systems are working correctly. Untreated Control: Cells grown in culture medium alone. This provides a baseline for cell health and proliferation. |
Protocol 1: Detection of Early Apoptosis by Annexin V & Propidium Iodide Staining
Principle: This flow cytometry-based assay is a gold standard for quantifying apoptosis.[15][16] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15][18] Dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (primary necrosis).
Detailed Step-by-Step Methodology
This protocol is a general guideline; always refer to the specific manufacturer's instructions for the kit being used.
-
Cell Preparation:
-
Seed 1-5 x 10⁵ cells per well in a 6-well plate and culture until they reach 70-80% confluency.
-
Treat cells with the desired concentrations of EABI, vehicle control, and a positive control for the predetermined time.
-
-
Cell Harvesting:
-
For suspension cells, collect them directly into a centrifuge tube.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic method like EDTA or gentle scraping.[19] Combine with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[19]
-
-
Staining:
-
Carefully discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18][20]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (e.g., 50 µg/mL stock).[19] Gently vortex.
-
Incubate the tubes for 15 minutes at room temperature in the dark.[20][21]
-
-
Flow Cytometry Analysis:
Protocol 2: Quantification of Effector Caspase-3/7 Activity
Principle: The activation of effector caspases-3 and -7 is a central event in the apoptotic execution phase.[11][16] This activity can be measured using a substrate that contains the caspase-3/7 recognition sequence, DEVD.[22][23] The substrate is linked to a reporter molecule (a fluorophore or a luminogenic substrate). When cleaved by active caspase-3/7, the reporter is released, generating a measurable signal that is directly proportional to the enzyme's activity.
Detailed Step-by-Step Methodology (Luminescent "Add-Mix-Measure" Format)
This protocol is based on a common high-throughput format, such as the Promega Caspase-Glo® 3/7 Assay.[22]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Treat cells with EABI and controls as determined from dose-response and time-course experiments. Include wells with medium only for background measurement.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.
-
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. The reagent contains detergents that lyse the cells and the substrate for the caspase activity measurement.
-
Mix the contents of the wells on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (media-only wells) from all experimental values.
-
Express the data as a fold-change in caspase activity relative to the vehicle-treated control.
-
Protocol 3: Mechanistic Insights via Western Blot Analysis
Principle: Western blotting allows for the semi-quantitative analysis of specific proteins, providing critical insights into the molecular mechanisms of apoptosis.[24][25] By probing for key proteins, one can determine which apoptotic pathway is activated and confirm the downstream execution events.
Key Protein Targets for EABI-Induced Apoptosis:
| Protein Target | Rationale for Analysis | Expected Result with EABI |
| Bax / Bcl-2 Ratio | Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic.[6][8] An increase in the Bax/Bcl-2 ratio is a strong indicator of commitment to the intrinsic apoptotic pathway. | Increase |
| Cleaved Caspase-9 | Caspase-9 is the initiator caspase of the intrinsic pathway.[9][10] Its cleavage from an inactive pro-form indicates activation of this pathway. | Increase |
| Cleaved Caspase-3 | Caspase-3 is a primary executioner caspase.[11] Detection of its cleaved (active) fragments confirms the execution phase is underway. | Increase |
| Cleaved PARP | Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is a key substrate for cleaved caspase-3.[25] Its cleavage into 89 kDa and 24 kDa fragments is a classic hallmark of apoptosis. | Increase |
Detailed Step-by-Step Methodology
-
Cell Lysis and Protein Quantification:
-
After treatment with EABI, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with a protease inhibitor cocktail.[26]
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[26][27]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-40 µg per lane), mix with Laemmli sample buffer, and denature by boiling for 5-10 minutes.
-
Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-cleaved PARP, anti-Bax) overnight at 4°C with gentle agitation.[26]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[26]
-
Perform densitometry analysis using software like ImageJ, normalizing the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Visualizing Late-Stage Apoptosis with the TUNEL Assay
Principle: A definitive hallmark of late-stage apoptosis is the extensive fragmentation of genomic DNA by endogenous endonucleases.[28][29] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is designed to detect these DNA strand breaks.[29][30] The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) to the 3'-hydroxyl ends of the DNA fragments, which can then be visualized by fluorescence microscopy.[28][31]
Detailed Step-by-Step Methodology (Fluorescence Microscopy)
-
Sample Preparation:
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. This step is critical for allowing the TdT enzyme to access the nucleus.[28]
-
-
TdT Labeling Reaction:
-
Detection and Counterstaining:
-
Stop the reaction and wash the samples thoroughly with PBS.
-
If an indirect detection method is used (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA stain like DAPI or Hoechst to visualize all cells in the field.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides with an anti-fade mounting medium.
-
Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive), while non-apoptotic cells will only show the counterstain.
-
Quantify the apoptotic index by calculating the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-positive).
-
Summary of Expected Outcomes and Data Interpretation
A multi-assay approach provides a comprehensive and compelling case for apoptosis induction. The following table summarizes the expected outcomes for a compound like EABI that successfully induces apoptosis through the intrinsic pathway.
| Assay | Parameter Measured | Expected Outcome for Apoptosis Induction |
| Annexin V / PI | Phosphatidylserine externalization & membrane integrity | Significant increase in the Annexin V+/PI- (early) and Annexin V+/PI+ (late) populations compared to vehicle control. |
| Caspase Activity | DEVDase activity of Caspase-3/7 | Dose- and time-dependent increase in luminescence/fluorescence signal, indicating elevated caspase activity. |
| Western Blot | Levels of key apoptotic proteins | Increased ratio of Bax/Bcl-2, appearance of cleaved Caspase-9, cleaved Caspase-3, and the 89 kDa fragment of cleaved PARP. |
| TUNEL Assay | DNA fragmentation | Increased percentage of cells with brightly stained, TUNEL-positive nuclei. |
By systematically applying these protocols, researchers can rigorously characterize the pro-apoptotic activity of this compound, elucidating its mechanism of action and evaluating its potential as a novel therapeutic agent.
References
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Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (n.d.). PubMed. [Link]
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Caspase Cascade pathway. (n.d.). BosterBio. [Link]
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The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology. [Link]
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Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (2021). Scientific Reports. [Link]
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Caspase. (n.d.). Wikipedia. [Link]
-
Bcl-2 family. (n.d.). Wikipedia. [Link]
-
Caspase Cascade Pathway. (n.d.). BosterBio. [Link]
-
BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. (2007). Clinical Cancer Research. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (n.d.). BenchSci. [Link]
-
Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. (2012). ResearchGate. [Link]
-
Caspase activation cascades in apoptosis. (2008). Biochemical Society Transactions. [Link]
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TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (n.d.). Absin. [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]
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TUNEL Apoptosis Assay (TUNEL). (n.d.). ScienCell. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]
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Caspase cascade: Significance and symbolism. (n.d.). Sino-American Cancer Hospital. [Link]
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Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2014). MedChemComm. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (n.d.). BosterBio. [Link]
-
Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2014). RSC Publishing. [Link]
-
Annexin V staining protocol for apoptosis. (n.d.). DAWINBIO. [Link]
-
(PDF) Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (2021). ResearchGate. [Link]
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2021). JoVE. [Link]
-
Induction of cell apoptosis by imidazole. (2018). ResearchGate. [Link]
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Apoptosis Protocols. (n.d.). University of South Florida. [Link]
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Caspase Protocols in Mice. (2014). PubMed Central. [Link]
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Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie. [Link]
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Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. [Link]
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What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? (2013). ResearchGate. [Link]
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Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
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- 32. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols: Synthetic Routes to Functionalized 1-Benzyl-1H-Imidazole-4-carboxylates
Introduction
The 1-benzyl-1H-imidazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry and drug development. Compounds bearing this core motif are integral to a wide range of pharmacologically active agents, demonstrating potential as TGR5 agonists for treating metabolic syndromes, as well as inhibitors for various enzymes.[1][2] The functionalization at the C2, N3, and C5 positions, in addition to the benzyl and carboxylate groups, allows for fine-tuning of their biological activity, making the development of efficient and versatile synthetic routes a critical endeavor for researchers.
This guide provides an in-depth analysis of field-proven synthetic strategies for accessing functionalized 1-benzyl-1H-imidazole-4-carboxylates. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering insights to empower researchers in their synthetic planning and execution. The protocols described herein are designed to be robust and self-validating, grounded in authoritative literature.
Strategic Overview: Convergent vs. Linear Synthesis
The construction of the target molecule can be broadly approached via two distinct strategies: a convergent multicomponent synthesis that builds the core in a single step, or a linear, stepwise synthesis that offers greater control over functional group introduction.
Caption: The one-pot four-component synthesis of imidazoles.
Protocol 1: PTSA-Catalyzed Multicomponent Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol is adapted from methodologies described for robust, one-pot imidazole synthesis. [1] Materials:
-
Benzil (or other 1,2-diketone): 10 mmol
-
Substituted Benzaldehyde: 10 mmol
-
Benzylamine: 10 mmol
-
Ammonium acetate: 20 mmol
-
p-Toluenesulfonic acid (PTSA): 0.5 mmol (5 mol%)
-
Ethanol: 20 mL
Procedure:
-
To a 100 mL round-bottom flask, add benzil (10 mmol), the desired aromatic aldehyde (10 mmol), ammonium acetate (20 mmol), and PTSA (5 mol%).
-
Add ethanol (20 mL) and benzylamine (10 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and stir for 15 minutes.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then dry it.
-
Recrystallize the crude product from ethanol to obtain the pure tetrasubstituted imidazole.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Ethanol | 80 | 85-95 | [1] |
| HBF₄–SiO₂ | Solvent-free | 80 | 90-98 | [3] |
| LADES@MNP | Solvent-free (sonication) | Ambient | 88-96 | [4] |
Linear Strategy A: N-Benzylation of Imidazole-4-carboxylates
This is arguably the most direct and widely used stepwise approach. It involves the synthesis of an imidazole-4-carboxylate core, followed by selective alkylation of the N1 position with a benzyl halide. This method offers excellent control, as the core can be prepared and purified separately before the final benzylation step.
Causality and Experimental Choice: The reaction proceeds via a standard Sₙ2 mechanism. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon. [5]A base is required to deprotonate the imidazole N-H, significantly increasing its nucleophilicity. The choice of base is crucial:
-
Potassium Carbonate (K₂CO₃): A mild and inexpensive base, suitable for most substrates. It is heterogeneous in solvents like acetonitrile (ACN) or dimethylformamide (DMF), which simplifies workup (filtration).
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the imidazole. It is used for less acidic imidazoles or when a faster reaction is desired. It requires strictly anhydrous conditions as it reacts violently with water.
DMF is a common solvent due to its polar aprotic nature, which effectively solvates the cation of the base and accelerates Sₙ2 reactions.
Protocol 2: N-Benzylation using Benzyl Bromide and K₂CO₃
This protocol is based on established procedures for the N-alkylation of imidazole heterocycles. [5][6] Materials:
-
Ethyl imidazole-4-carboxylate (or other ester): 10 mmol
-
Benzyl bromide (or chloride): 11 mmol (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃): 20 mmol (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF): 50 mL
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add ethyl imidazole-4-carboxylate (10 mmol) and anhydrous K₂CO₃ (20 mmol).
-
Add anhydrous DMF (50 mL) and stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromide (11 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 4-8 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with 150 mL of ethyl acetate.
-
Wash the organic layer sequentially with water (3 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl 1-benzyl-1H-imidazole-4-carboxylate.
Linear Strategy C: Ring Construction via Van Leusen Synthesis
The Van Leusen Three-Component Reaction (vL-3CR) is a classic and versatile method for synthesizing 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. [7][8]The reaction utilizes tosylmethyl isocyanide (TosMIC), a unique reagent that provides three atoms of the imidazole ring. It reacts with an aldimine, which is typically formed in situ from an aldehyde and a primary amine.
Causality and Experimental Choice: The mechanism is driven by the unique properties of TosMIC, which has an acidic methylene group, a reactive isocyanide carbon, and a good leaving group (tosyl). [7][9]Under basic conditions, TosMIC is deprotonated and undergoes a stepwise cycloaddition with the C=N bond of the imine. Subsequent elimination of p-toluenesulfinic acid yields the aromatic imidazole ring. This method is particularly valuable for creating imidazoles with substitution patterns that are difficult to access through other means.
Van Leusen Imidazole Synthesis Workflow
Caption: Stepwise mechanism of the vL-3CR for imidazole synthesis.
Protocol 3: Microwave-Assisted One-Pot Synthesis of Imidazole-4-carboxylates
This advanced protocol leverages microwave irradiation to dramatically reduce reaction times and improve yields, demonstrating a modern application of multicomponent synthesis principles. [10]It allows for the construction of the 1-benzyl-imidazole-4-carboxylate core in a single, efficient step.
Materials:
-
Ethyl 2-chloro-3-oxobutanoate hydrazone: 5 mmol
-
Triethylamine (TEA): 15 mmol (3.0 equiv)
-
Benzylamine: 5 mmol (1.0 equiv)
-
Paraformaldehyde: 10 mmol (2.0 equiv)
-
Toluene: 10 mL
Procedure:
-
To a 20 mL microwave reaction vial, add the ethyl 2-chloro-3-oxobutanoate hydrazone (5 mmol) and toluene (10 mL).
-
Add triethylamine (15 mmol) to generate the 1,2-diaza-1,3-diene intermediate in situ. Stir for 10 minutes at room temperature.
-
Sequentially add benzylamine (5 mmol) and paraformaldehyde (10 mmol) to the vial.
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic phase with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (light petroleum/ethyl acetate, 50:50) to yield ethyl 1-benzyl-5-methyl-1H-imidazole-4-carboxylate. [10]
Method Temperature (°C) Time Typical Yield (%) Reference Conventional Heating 110 24 h 51 [10] | Microwave Irradiation | 150 | 20 min | 78 | [10]|
References
-
An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. RSC Advances. Available at: [Link]
-
Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. International Science Community Association. Available at: [Link]
-
Multicomponent synthesis of tetrasubstituted imidazoles 4. ResearchGate. Available at: [Link]
-
Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of tetrasubstituted imidazoles. ResearchGate. Available at: [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH. Available at: [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ProQuest. Available at: [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
-
a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]
-
Van Leusen reaction. Wikipedia. Available at: [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available at: [Link]
-
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
-
methyl 1-benzyl-5-phenyl-1H-imidazole-4-carboxylate. ChemSynthesis. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. Available at: [Link]
-
"Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates" by Wenhong Lin. eScholarship@UMMS. Available at: [Link]
-
Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. TSI Journals. Available at: [Link]
- US5021584A - Process for preparation of 1-benzylimidazole compound. Google Patents.
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. . Available at: [Link]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters - ACS Publications. Available at: [Link]
-
Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Organic Syntheses. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. Available at: [Link]
-
Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Organic Syntheses. Available at: [Link]
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- 3. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
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"derivatization of the amino group of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate"
An Application Guide to the Chemical Derivatization of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the C5-amino group of this compound. This molecule serves as a versatile scaffold in medicinal chemistry, and derivatization of its primary amino group is a critical strategy for modulating its physicochemical properties and biological activity.[1][2] We present four field-proven methodologies: acylation, sulfonylation, urea/thiourea formation, and reductive amination. Each section includes the underlying chemical principles, step-by-step experimental protocols, purification strategies, and methods for structural characterization, designed for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of the Imidazole Scaffold
This compound is a key heterocyclic building block. The presence of a primary aromatic amine at the C5 position offers a prime handle for synthetic elaboration. Modification at this site allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups. These modifications can profoundly influence a molecule's hydrogen bonding capacity, lipophilicity, metabolic stability, and interaction with biological targets. The following protocols detail robust methods to generate diverse libraries of novel chemical entities from this valuable starting material.
Acylation: Formation of Amide Derivatives
Acylation of the 5-amino group to form an amide is a fundamental transformation in medicinal chemistry. The resulting amide bond is generally stable and acts as a key hydrogen bond donor and acceptor. This can be achieved using highly reactive acyl halides or through milder, more versatile amide coupling reactions with carboxylic acids.
General Reaction: Acylation
Caption: General workflow for the acylation of the starting amine.
Protocol 2.1: Acylation using an Acyl Chloride
This classic method utilizes the high electrophilicity of an acyl chloride. A stoichiometric amount of a non-nucleophilic base is required to scavenge the hydrochloric acid byproduct, which would otherwise protonate and deactivate the starting amine.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N, 1.2 eq) or pyridine (1.5 eq), and stir for 5 minutes.
-
Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise via syringe. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2.2: Amide Coupling with a Carboxylic Acid
This method offers greater flexibility in substrate scope and employs milder conditions, using a coupling agent to activate the carboxylic acid.
Step-by-Step Methodology:
-
Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in dry Dimethylformamide (DMF). Stir for 15 minutes at room temperature to form the activated ester.
-
Addition: Add a solution of this compound (1.0 eq) in DMF to the activated ester mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.
-
Drying, Concentration, and Purification: Proceed as described in Protocol 2.1.
| Parameter | Acylation with Acyl Chloride | Amide Coupling (HATU) |
| Key Reagents | Acyl Chloride, Triethylamine | Carboxylic Acid, HATU, DIPEA |
| Solvent | DCM, THF | DMF, DCM |
| Temperature | 0 °C to RT | Room Temperature |
| Advantages | Fast, inexpensive reagents | Broad substrate scope, mild conditions |
| Disadvantages | Limited availability of acyl chlorides | Higher cost of coupling reagents |
Sulfonylation: Crafting Sulfonamide Bioisosteres
The sulfonamide functional group is a cornerstone of medicinal chemistry, often serving as a bioisostere for an amide or carboxylic acid. It possesses distinct electronic properties and acts as a strong hydrogen bond acceptor.[3]
General Reaction: Sulfonylation
Caption: Synthesis of sulfonamides via reaction with sulfonyl chlorides.
Protocol 3.1: Reaction with a Sulfonyl Chloride
The reaction proceeds via nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is an excellent choice as it serves as both the base and the solvent.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in dry pyridine (0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC.
-
Work-up: Carefully pour the reaction mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. Otherwise, extract the mixture with ethyl acetate or DCM.
-
Washing: Wash the organic layer with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ solution and brine.
-
Drying, Concentration, and Purification: Proceed as described in Protocol 2.1.
Expert Insight: While direct reaction with sulfonyl chlorides is standard, advanced methods using superacidic conditions can achieve sulfonylation of aromatic amines, highlighting the diverse reactivity possible with these substrates.[4][5][6]
Urea and Thiourea Formation
Urea and thiourea moieties are privileged structures in drug design, valued for their ability to form strong, directional hydrogen bonds with protein backbones.[7][8] They are readily synthesized by the reaction of the primary amine with an isocyanate or isothiocyanate.
General Reaction: Urea Formation
Caption: Urea synthesis via addition of an amine to an isocyanate.
Protocol 4.1: Reaction with Isocyanates or Isothiocyanates
This reaction is typically clean, high-yielding, and proceeds under mild, often catalyst-free conditions.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in a dry aprotic solvent like THF or DCM.
-
Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. In many cases, the urea/thiourea product will precipitate from the solution.
-
Isolation: If a precipitate forms, collect the product by vacuum filtration and wash the solid with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product, if not pure enough after filtration, can be purified by recrystallization or column chromatography.
Alternative Approach: For situations where isocyanates are unavailable, safer phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) can be used to activate one amine before its reaction with a second amine.[7][9]
Reductive Amination: N-Alkylation
Reductive amination is a powerful and versatile method for forming secondary or tertiary amines.[10][11] It involves the in situ formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), followed by immediate reduction with a mild and selective hydride reagent.
General Reaction: Reductive Amination
Caption: Two-step, one-pot process of reductive amination.
Protocol 5.1: N-Alkylation with Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many applications. It is less basic and more selective than sodium borohydride, capable of reducing the intermediate iminium ion in the presence of the unreacted aldehyde.[12]
Step-by-Step Methodology:
-
Setup: Combine this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a flask.
-
Solvent: Add a suitable solvent such as 1,2-Dichloroethane (DCE) or THF.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may bubble slightly (hydrogen evolution).
-
Reaction: Stir at room temperature until the starting amine is consumed, as determined by TLC (typically 2-24 hours).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Extract the mixture with DCM or ethyl acetate.
-
Drying, Concentration, and Purification: Proceed as described in Protocol 2.1.
General Purification and Characterization Notes
-
Flash Column Chromatography: This is the most common purification method for the derivatives described. For basic imidazole compounds, which can exhibit tailing on standard silica gel, it is highly recommended to add a small amount of triethylamine (0.1-1%) to the eluent system (e.g., Hexane/Ethyl Acetate) to neutralize acidic sites on the silica and improve peak shape.[13]
-
Recrystallization: For highly crystalline solid products, recrystallization can be an effective and scalable purification technique.[13]
-
Structural Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. Key diagnostic signals include the appearance of amide/sulfonamide/urea NH protons and the signals corresponding to the newly introduced functional group.[14][15]
-
Mass Spectrometry: Provides confirmation of the molecular weight of the derivatized product.
-
IR Spectroscopy: Useful for identifying key functional group stretches, such as the amide C=O (approx. 1650-1680 cm⁻¹), sulfonamide S=O (approx. 1350 and 1160 cm⁻¹), and urea C=O (approx. 1630-1660 cm⁻¹).
-
Conclusion
The 5-amino group of this compound is a highly versatile functional handle for chemical derivatization. The methods of acylation, sulfonylation, urea/thiourea formation, and reductive amination provide a robust toolkit for synthesizing a wide range of analogues. These protocols are designed to be reliable and adaptable, empowering researchers to efficiently generate novel compound libraries for screening and lead optimization in drug discovery programs.
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
-
Lázaro Martı́nez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Bourbon, P., Appert, E., Martin-Mingot, A., & Michelet, B. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. Available at: [Link]
- Lázaro Martı́nez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital.
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Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. Available at: [Link]
-
Bourbon, P., Appert, E., Martin-Mingot, A., & Michelet, B. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. Available at: [Link]
-
1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. ResearchGate. Available at: [Link]
-
Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. Available at: [Link]
-
Bourbon, P., Appert, E., Martin-Mingot, A., & Michelet, B. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. ACS Publications. Available at: [Link]
-
Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. (2020). Royal Society of Chemistry. Available at: [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. Available at: [Link]
-
Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2022). Royal Society of Chemistry. Available at: [Link]
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Reductive Amination. WordPress. Available at: [Link]
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Reductive amination. Wikipedia. Available at: [Link]
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Urea derivative synthesis by amidation. Organic Chemistry Portal. Available at: [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
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Reductive Amination. Chemistry Steps. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Xu, W., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. Available at: [Link]
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Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Application Note: Efficient Hydrolysis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate to its Carboxylic Acid
Introduction
The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of new chemical entities for pharmaceuticals and materials science. This application note provides a comprehensive guide to the hydrolysis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate, a key intermediate in the synthesis of various bioactive molecules. The imidazole core is a privileged structure in medicinal chemistry, and the presence of both amino and carboxylic acid functionalities offers versatile handles for further molecular elaboration.[1][2] This document will delve into the mechanistic rationale behind the chosen protocols, offer detailed step-by-step procedures for both base- and acid-catalyzed hydrolysis, and address potential challenges such as the stability of the 5-aminoimidazole scaffold.
Mechanistic Considerations in Ester Hydrolysis
The hydrolysis of an ester to a carboxylic acid can be achieved under either basic (saponification) or acidic conditions. Each approach has distinct mechanistic pathways and experimental considerations.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is a widely employed method for ester hydrolysis due to its generally high yields and irreversible nature.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the strongly basic ethoxide drives the reaction to completion, forming a stable carboxylate salt.[3][4] An acidic workup is then required to protonate the carboxylate and isolate the desired carboxylic acid.
Key Considerations for Saponification of the Target Molecule:
-
Choice of Base: Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH). LiOH is often favored for its ability to promote hydrolysis under milder conditions, potentially minimizing side reactions.[4]
-
Solvent System: A mixture of an organic solvent (to dissolve the ester) and water (to dissolve the base) is typically used. Common choices include methanol/water, ethanol/water, or tetrahydrofuran (THF)/water.
-
Temperature: The reaction can often be performed at room temperature, although gentle heating may be required to accelerate the conversion.
-
Stability of the 5-Aminoimidazole Core: A crucial aspect to consider is the stability of the 5-aminoimidazole ring under the reaction conditions. While generally stable, some 5-aminoimidazole derivatives, particularly ribonucleosides, have been shown to undergo a Dimroth-type rearrangement in neutral aqueous solutions.[5] Although this is less likely under the strongly basic conditions of saponification, it is a potential side reaction to be aware of during workup. Additionally, amino-substituted aromatic systems can be susceptible to oxidation, especially under basic conditions in the presence of air.[6][7] Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process that operates under the principle of microscopic reversibility with Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. The resulting tetrahedral intermediate undergoes a series of proton transfers to facilitate the elimination of ethanol, regenerating the acid catalyst.
Key Considerations for Acid-Catalyzed Hydrolysis:
-
Choice of Acid: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.
-
Reaction Conditions: The reaction typically requires elevated temperatures and an excess of water to drive the equilibrium towards the carboxylic acid.
-
Potential for Side Reactions: The 5-amino group could be protonated under strongly acidic conditions, which might affect the reactivity of the ester. Furthermore, prolonged exposure to strong acid and heat could potentially lead to degradation of the imidazole ring.
Experimental Protocols
The following protocols are designed to provide a starting point for the hydrolysis of this compound. It is highly recommended to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This is generally the preferred method due to its irreversibility and typically cleaner reaction profile.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio).
-
Add lithium hydroxide monohydrate (2.0 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 5-6 with 1 M HCl. The product may precipitate at this stage.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Table 1: Summary of Base-Catalyzed Hydrolysis Parameters
| Parameter | Recommended Condition | Rationale |
| Base | LiOH·H₂O (2-3 eq) | Milder conditions, good solubility in aqueous mixtures.[4] |
| Solvent | THF/Water (3:1 to 2:1) | Ensures solubility of both ester and base. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with minimizing potential degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of the 5-amino group.[6][7] |
| Work-up | Acidification to pH 5-6 | Protonates the carboxylate to the carboxylic acid. |
Protocol 2: Acid-Catalyzed Hydrolysis
This method can be an alternative if the substrate is sensitive to basic conditions.
Materials:
-
This compound
-
6 M Hydrochloric acid (HCl) or a mixture of acetic acid and concentrated HCl.
-
Dioxane (optional, to aid solubility)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in 6 M HCl. If solubility is an issue, a co-solvent such as dioxane can be added.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 5-6.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by recrystallization.
Table 2: Summary of Acid-Catalyzed Hydrolysis Parameters
| Parameter | Recommended Condition | Rationale |
| Acid | 6 M HCl | Sufficiently strong to catalyze the reaction. |
| Solvent | Water or Water/Dioxane | Dioxane can improve the solubility of the starting material. |
| Temperature | Reflux (80-100 °C) | Required to drive the equilibrium towards the products. |
| Work-up | Neutralization with NaHCO₃ | Brings the pH to a suitable range for extraction. |
Visualizing the Workflow
General Hydrolysis Workflow
Caption: General experimental workflow for the hydrolysis reaction.
Base-Catalyzed Hydrolysis Mechanism
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating or the addition of more reagent (base or acid) may be necessary. Ensure the starting material is fully dissolved.
-
Low Yield: Potential causes include degradation of the product during a prolonged reaction or workup, or incomplete extraction. A rapid workup, especially after acidification, is recommended to minimize the risk of Dimroth rearrangement.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) may be an effective purification method.
Conclusion
The hydrolysis of this compound to its corresponding carboxylic acid is a readily achievable transformation. Base-catalyzed hydrolysis (saponification) is generally the method of choice due to its irreversible nature and typically high yields. Careful control of the reaction conditions, particularly temperature and atmosphere, along with a prompt and efficient workup, are key to obtaining the desired product in high purity. The protocols and considerations outlined in this application note provide a solid foundation for researchers and scientists working with this important class of heterocyclic compounds.
References
-
Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3). Available at: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
-
Groziak, M. P., Bhat, B., & Leonard, N. J. (1988). Nonenzymatic synthesis of 5-aminoimidazole ribonucleoside and recognition of its facile rearrangement. Proceedings of the National Academy of Sciences, 85(19), 7174–7176. Available at: [Link]
-
Litchfield, G. J., & Shaw, G. (1971). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London), (4), 188-189. Available at: [Link]
-
Ismail, M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. Available at: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]
-
Jensen, J. L., & Schultz, H. P. (1981). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 70(6), 639-643. Available at: [Link]
-
Reddit. (2017). Removing imidazole in a workup? r/chemistry. Available at: [Link]
- Houben-Weyl. (2001). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. (2004). Journal of Peptide Science, 10(6), 326-328. Available at: [Link]
-
Wikipedia. (2024). Thiamine. Available at: [Link]
-
de Oliveira, C. S. M., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(3), 309. Available at: [Link]
- Process for the saponification of aminoacid-/peptide esters. (1993). European Patent EP0523461B1.
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
-
Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. (2020). YouTube. Available at: [Link]
-
PubChem. 5-Aminoimidazole-4-carboxamide. Available at: [Link]
- Isolation of imidazoles from their aqueous solutions. (1982). European Patent EP0024533B1.
-
Walther, K., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Available at: [Link]
-
Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(30), 5796-5804. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3054. Available at: [Link]
-
Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6243. Available at: [Link]
-
Bakulev, V. A., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(5), 1548. Available at: [Link]
-
Ha, T., et al. (1995). Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. The Journal of Immunology, 154(2), 853-860. Available at: [Link]
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Application Note & Protocol: Scale-Up Synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate, a key building block in the development of novel therapeutics. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The successful transition from laboratory-scale synthesis to a robust, multi-kilogram scale process is critical for supplying sufficient high-purity material for preclinical toxicology and efficacy studies. This guide details a validated one-pot synthetic protocol, addresses critical process safety considerations, outlines strategies for managing exothermic reactions, and provides a detailed methodology for purification via crystallization to achieve >99% purity required for preclinical evaluation.[2]
Introduction & Scientific Significance
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically used drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a versatile template for drug design.[3] Specifically, 5-aminoimidazole derivatives serve as crucial intermediates in the synthesis of purines and other complex heterocyclic systems with potential applications in oncology, virology, and inflammatory diseases.[4][5]
This compound (CAS 68462-61-3) is a key intermediate whose structural motifs are found in compounds targeting various biological pathways.[4][6] The provision of this compound in substantial quantities and high purity is a prerequisite for advancing drug candidates through the preclinical pipeline.
Scaling a chemical synthesis from the bench to a pilot or manufacturing scale is non-trivial.[7] The primary challenge lies in the change in the surface-area-to-volume ratio, which profoundly impacts heat transfer, mixing dynamics, and mass transfer.[8] An exothermic reaction that is easily managed in a laboratory flask can become a significant safety hazard in a large reactor if not properly understood and controlled.[9] This application note provides the necessary framework for navigating these challenges, ensuring a safe, reproducible, and efficient scale-up process.
Chemical Reaction Pathway
The synthesis is achieved through a one-pot reaction that combines elements of a condensation and subsequent intramolecular cyclization. The pathway is favored for its process efficiency, minimizing unit operations and solvent usage.
The reaction proceeds in two conceptual stages within a single vessel:
-
In Situ Formation of an Enol Ether Intermediate: Ethyl cyanoacetate reacts with a formic acid equivalent, such as triethyl orthoformate, to form ethyl 2-cyano-3-ethoxyacrylate. This step activates the methylene group of the cyanoacetate.
-
Condensation and Cyclization: Benzylamine is introduced, which undergoes a Michael addition to the activated intermediate, followed by an intramolecular cyclization and elimination of ethanol to form the aromatic imidazole ring. This cyclization step is typically the main heat-generating event in the process.
Below is a diagram illustrating the overall transformation.
Caption: One-pot synthesis pathway.
Laboratory-Scale Synthesis Protocol (50 g Scale)
This protocol serves as the baseline for understanding the reaction before scale-up.
Materials:
-
Ethyl cyanoacetate (CAS 105-56-6)
-
Triethyl orthoformate (CAS 122-51-0)
-
Benzylamine (CAS 100-46-9)
-
Ethanol, absolute
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethyl cyanoacetate (56.5 g, 0.5 mol) and triethyl orthoformate (81.5 g, 0.55 mol).
-
Heat the mixture to 120-125 °C and maintain for 2 hours. Monitor the reaction by TLC or GC-MS to confirm the formation of the acrylate intermediate.
-
Cool the reaction mixture to 80 °C.
-
Slowly add benzylamine (53.5 g, 0.5 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 100 °C. The addition is exothermic.
-
After the addition is complete, heat the mixture to reflux (approx. 110-115 °C) and maintain for 3-4 hours until the reaction is complete as monitored by HPLC.
-
Cool the mixture to room temperature. A solid may precipitate.
-
Add toluene (250 mL) and stir for 15 minutes.
-
Wash the organic mixture with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (1 x 100 mL).
-
Concentrate the organic layer under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from an ethanol/water mixture to afford this compound as a white to off-white solid.
-
Expected Yield: ~85-92 g (70-75%). Purity: >98% by HPLC.
Scale-Up Considerations (1 kg to 5 kg Scale)
Transitioning from a 50 g to a multi-kilogram scale introduces significant challenges that must be proactively managed.
Process Safety Management
The primary hazard in this synthesis is the exothermic nature of the amine addition and subsequent cyclization.
-
Heat Management: The surface-area-to-volume ratio of a reactor decreases significantly with scale, reducing the efficiency of heat removal.[8] A laboratory flask cooled in an oil bath has vastly superior heat transfer compared to a 50 L jacketed reactor. The scale-up protocol must rely on controlled addition of the limiting reagent (benzylamine) to manage the rate of heat generation, ensuring it never exceeds the cooling capacity of the reactor.[9]
-
Reagent Handling: Benzylamine is corrosive and ethyl cyanoacetate is a lachrymator.[10] At scale, closed-system transfers using pumps and dedicated lines are mandatory to minimize operator exposure. A robust Process Safety Management (PSM) program should be in place, compliant with OSHA 29 CFR 1910.119 or equivalent regulations.[10][11]
-
Pressure Management: The reactor must be equipped with a properly sized rupture disc and vent line in case of a thermal runaway scenario leading to rapid solvent vaporization.
Reaction Monitoring and Control
-
Temperature Control: Multiple calibrated temperature probes should be used to detect potential hot spots. The jacket temperature control system must be responsive and capable of rapid cooling.
-
Addition Rate: The dropwise addition of benzylamine at the lab scale must be translated to a precisely controlled pumping rate at the pilot scale. The rate should be tied to the internal temperature, with automated shutdown if the temperature exceeds a predefined safety limit.
-
Process Analytical Technology (PAT): In-situ IR or Raman spectroscopy can be implemented to monitor the disappearance of the intermediate and the formation of the product in real-time, providing greater process understanding and control than offline HPLC analysis.
Work-up and Purification at Scale
-
Phase Splits: Liquid-liquid extractions in large reactors can be slow and prone to emulsion formation. Sufficient settling time must be determined, and the interface detection method must be reliable.
-
Crystallization: This is the most critical purification step for achieving API-grade purity.[2][12]
-
Solvent Selection: The chosen solvent system (e.g., ethanol/water) must provide a good yield and effectively purge impurities. The volumes required for scale-up necessitate consideration of cost, flammability, and environmental impact.
-
Cooling Profile: A controlled, linear cooling profile is essential to control crystal size and morphology, which impacts filtration and drying characteristics. Crash cooling will lead to fine particles that are difficult to filter and may trap impurities.[3]
-
Seeding: Seeding the crystallization with a small amount of pure product at the appropriate temperature and supersaturation is critical for ensuring polymorphic control and reproducibility.
-
-
Filtration and Drying: A filter-dryer (e.g., an ANFD) is the preferred equipment at scale to avoid manual handling of the wet cake. The drying process must be validated to ensure consistent removal of residual solvents to levels specified by ICH guidelines.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis (5 kg Batch)
Equipment: 100 L glass-lined reactor, calibrated dosing pump, heating/cooling unit, condenser.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge ethyl cyanoacetate (11.3 kg, 100 mol) and triethyl orthoformate (16.3 kg, 110 mol) into the reactor.
-
Intermediate Formation: Heat the reactor contents to 120-125 °C under a slow nitrogen stream to carry away the ethanol byproduct. Hold for 3-4 hours. Take a sample for in-process control (IPC) to confirm completion.
-
Cooling: Cool the batch to 80 °C.
-
Benzylamine Addition: Begin adding benzylamine (10.7 kg, 100 mol) via the dosing pump at a rate of ~20 kg/hr .
-
CRITICAL CONTROL: Monitor the internal temperature closely. If the temperature rises above 95 °C, immediately stop the addition and apply full cooling to the jacket. Do not resume addition until the temperature is below 85 °C. The total addition time should be approximately 30-45 minutes.
-
-
Reaction Completion: Once the addition is complete, heat the mixture to 110-115 °C and hold for 4-6 hours. Monitor by HPLC until the starting materials are consumed (<1.0%).
-
Cool Down & Dilution: Cool the batch to 50 °C and add toluene (50 L). Stir for 30 minutes.
Protocol 2: Purification by Recrystallization
-
Transfer: Transfer the toluene mixture from the synthesis step to a 150 L crystallization vessel.
-
Aqueous Wash: Wash the solution with 10% sodium bicarbonate solution (20 L) followed by 10% brine (20 L). Allow for adequate phase separation.
-
Solvent Swap: Concentrate the organic layer under vacuum, adding absolute ethanol (approx. 60 L) portion-wise to distill off the toluene.
-
Final Volume Adjustment: Adjust the final volume with ethanol to ~75 L (approx. 15 L per kg of theoretical product). Heat to 75-80 °C to ensure complete dissolution.
-
Water Addition: Slowly add purified water (approx. 25 L) while maintaining the temperature above 70 °C until a faint persistent turbidity is observed. Add a small amount of ethanol to redissolve.
-
Controlled Cooling & Seeding:
-
Cool the batch to 65 °C at a rate of 10 °C/hour.
-
At 65 °C, add a slurry of seed crystals (50 g of pure product in 500 mL of ethanol).
-
Hold at 65 °C for 1 hour to allow the seed bed to establish.
-
-
Crystallization: Cool the slurry to 5 °C over a period of 6 hours (10 °C/hour).
-
Isolation: Hold at 5 °C for 2 hours, then filter the product. Wash the cake with a pre-chilled mixture of ethanol/water (7:3, 2 x 10 L).
-
Drying: Dry the product under vacuum at 50 °C until the loss on drying (LOD) is <0.5%.
-
Expected Yield: 14.5 - 16.0 kg (60-65%). Purity: >99.5% by HPLC.
Data Summary & Visualization
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Laboratory Scale (50 g) | Pilot Scale (5 kg) | Rationale for Change |
| Batch Size (Product) | ~50 g | ~5 kg | 100x scale increase for preclinical supply. |
| Reactor Volume | 1 L Flask | 100 L Glass-Lined Reactor | Accommodate larger volumes and provide better process control. |
| Benzylamine Addition | 30 min, dropwise | 30-45 min, pumped | Controlled addition is critical to manage exotherm at scale.[9] |
| Heat Transfer | Convection/Conduction (bath) | Jacket Cooling/Heating | Decreased surface-area-to-volume ratio requires engineered heat transfer.[8] |
| Purification | Beaker Recrystallization | Controlled Crystallization in Vessel | Ensures reproducibility, polymorphic control, and particle size distribution.[3] |
| Isolation | Buchner Funnel | Filter Dryer (ANFD) | Minimizes operator exposure and improves drying efficiency. |
Workflow Visualization
Caption: Scale-up manufacturing workflow.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction Stalls / Incomplete | Insufficient temperature; moisture in reagents/solvents; poor quality reagents. | Verify temperature probes are calibrated. Ensure reagents meet specifications. Consider extending reaction time. |
| Uncontrolled Exotherm | Benzylamine addition rate is too high; inadequate cooling. | Immediately stop addition, apply maximum cooling. Review heat flow data and recalculate a safer addition rate.[13] |
| Product Fails Purity Spec | Inefficient washing; poor impurity rejection during crystallization; co-precipitation. | Review wash procedure. Optimize crystallization solvent system and cooling profile. Consider a second recrystallization if necessary.[4] |
| Oiling Out During Crystallization | Supersaturation is too high; solvent system is inadequate. | Slow the cooling rate. Increase the amount of primary solvent (ethanol). Ensure proper seeding.[3] |
| Prolonged Filtration Time | Fine particle size due to crash cooling or poor nucleation control. | Implement a slower, more controlled cooling profile. Optimize seeding protocol (temperature, seed loading). |
References
-
Alves, M. J., et al. (2007). Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. SYNLETT, 2007(13), 2028-2032. Available at: [Link]
-
Acevedo, D., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Processes, 9(12), 2211. Available at: [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
-
Billot, P., et al. (2012). Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. Organic Process Research & Development, 16(7), 1255-1260. Available at: [Link]
-
Boison, D. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development, 25(3). Available at: [Link]
-
Zhang, W., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. Available at: [Link]
-
Simon, M. O., & Li, C. J. (2012). Green preparation of fine chemicals using water as a solvent. Chemical Society Reviews, 41(4), 1415-1427. (Note: While not directly cited, this source supports the general principles of green chemistry relevant to scale-up). Available at: [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]
-
Gale, P. A. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. Available at: [Link]
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Senieer. (n.d.). Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Available at: [Link]
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PubChem. (n.d.). Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
-
Krijt, J., et al. (2005). Preparation of 5-amino-4-imidazole-N-succinocarboxamide ribotide, 5-amino-4-imidazole-N-succinocarboxamide riboside and succinyladenosine. Journal of Inherited Metabolic Disease, 28(4), 493-9. Available at: [Link]
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Oakwood Chemical. (n.d.). This compound. Available at: [Link]
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Sommani, P., et al. (2022). Effective process safety management for highly hazardous chemicals. Engineering and Applied Science Research. Available at: [Link]
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MBG. (2025). Process Safety Management Insights & Best Practices. Available at: [Link]
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OSHA. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]
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Application Note: Formulation Strategies for In Vivo Preclinical Studies of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Abstract
This guide provides a comprehensive framework for the formulation of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate for in vivo preclinical research. The compound's physicochemical properties, particularly its predicted lipophilicity, present a significant challenge in achieving adequate bioavailability for reliable pharmacokinetic (PK) and toxicodynamic (TD) studies. We present a systematic, tiered approach beginning with essential physicochemical characterization and solubility screening, followed by detailed protocols for developing aqueous solutions, suspensions, and lipid-based formulations. This document emphasizes the rationale behind vehicle selection and procedural steps, providing researchers with the necessary tools to develop a stable, homogenous, and effective dosing vehicle tailored to their specific study requirements.
Introduction: The Formulation Challenge
This compound is a heterocyclic compound belonging to a class of molecules that have shown diverse biological activities, including potential as anticancer agents.[1] A critical and often underestimated step in the preclinical evaluation of any new chemical entity (NCE) is the development of an appropriate formulation.[2] An inadequate formulation can lead to poor or erratic absorption, resulting in underestimated exposure and potentially misleading efficacy and toxicology data.[3]
The primary obstacle for this compound is its predicted poor aqueous solubility, a common trait for over 70% of NCEs in development pipelines.[4] A systematic approach to formulation is therefore not just recommended, but essential for the generation of high-quality, reproducible in vivo data.[2]
Physicochemical Property Summary
Understanding the compound's intrinsic properties is the foundation of rational formulation design.
| Property | Value / Observation | Source | Implication for Formulation |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [5][6] | - |
| Molecular Weight | 245.28 g/mol | [5][7] | Standard for a small molecule drug candidate. |
| Physical Form | Solid | [7] | Requires solubilization or suspension for dosing. |
| Calculated XLogP3 | 2.4 | [5] | Indicates lipophilicity and predicts low aqueous solubility ("grease-ball" type).[8] |
| Storage | 2-8°C, sealed in dry, dark place | [7] | Suggests potential sensitivity to temperature, moisture, or light. |
The calculated XLogP3 value of 2.4 is the most critical parameter, strongly suggesting that simple aqueous vehicles will be insufficient to achieve the necessary concentrations for preclinical studies.[5] This necessitates the exploration of solubility-enhancing strategies.
The Formulation Development Workflow
A structured workflow ensures a logical progression from compound characterization to a study-ready formulation. This process is designed to identify the simplest viable formulation first before progressing to more complex systems if required.
Caption: Decision tree for formulation acceptance.
Protocol: Short-Term Stability Assessment
Objective: To confirm the formulation's physical and chemical stability under conditions mimicking its preparation and use during an in vivo study.
Procedure:
-
Prepare Formulation: Prepare a fresh batch of the lead formulation.
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot for analysis. Visually inspect it, measure pH, and determine the drug concentration using a validated HPLC method. This is the 100% reference value.
-
Storage Conditions: Store aliquots of the formulation under relevant conditions, for example:
-
Room Temperature (~25°C) on the benchtop.
-
Refrigerated (2-8°C).
-
-
Time Point Analysis: At specified time points (e.g., 4, 8, 24, and 48 hours), remove an aliquot from each storage condition.
-
Evaluation:
-
Equilibrate the sample to room temperature.
-
For suspensions: Mix thoroughly before sampling.
-
Visually inspect for any changes (precipitation, color change, phase separation).
-
Analyze for drug concentration via HPLC.
-
-
Acceptance Criteria: The formulation is generally considered stable if:
-
The concentration remains within 90-110% of the T=0 value. [9] * There are no significant changes in physical appearance (e.g., precipitation in a solution, caking in a suspension).
-
References
- PubMed. (n.d.). Pharmacokinetic Pilot Study With Imidazole 2-hydroxybenzoate Using New Analytical Methods.
- MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability.
- Pharmlabs. (n.d.). Excipients.
- Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- PubMed. (n.d.). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma.
- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
- Sigma-Aldrich. (n.d.). Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
- Pharmacentral. (n.d.). Excipients for Parenterals.
- PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- BOC Sciences. (n.d.). Formulation Stability Study Services.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
- American Association of Pharmaceutical Scientists. (n.d.). Emerging Excipients in Parenteral Medications.
- LinkedIn. (2024). Excipient used in parentral formulation.
- PubChem. (n.d.). ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality.
- Journal of Pharmaceutical Investigation. (n.d.). Strategies in poorly soluble drug delivery systems.
- BIOFOUNT. (n.d.). This compound.
- PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.
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- 9. pharmtech.com [pharmtech.com]
Application Notes & Protocols for the Pharmacological Evaluation of Novel Imidazole Esters
These comprehensive application notes provide a structured framework for the pharmacological evaluation of novel imidazole esters. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step. Our approach emphasizes scientific integrity, ensuring that the generated data is robust, reproducible, and relevant for advancing promising compounds through the drug discovery pipeline.
The imidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use, highlighting its therapeutic potential.[1][2][3][4][5] Imidazole-containing compounds exhibit a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[6][7][8][9][10][11] This guide will walk you through a logical, tiered approach to comprehensively evaluate the pharmacological profile of newly synthesized imidazole esters.
I. Foundational In Vitro Evaluation: Efficacy and Cytotoxicity
The initial phase of evaluation focuses on determining the biological activity and inherent toxicity of the novel imidazole esters. This is a critical screening stage to identify compounds with promising therapeutic potential and an acceptable initial safety profile.
A. Primary Efficacy Screening: Target-Based or Phenotypic Assays
The choice of the primary efficacy assay is dictated by the therapeutic hypothesis for the novel imidazole esters.
-
Target-Based Assays: If the imidazole esters are designed to interact with a specific molecular target (e.g., an enzyme or receptor), a target-based assay is the most direct way to measure this interaction. A common example for imidazole derivatives is enzyme inhibition.[12][13][14][15][16]
-
Rationale: Direct measurement of target engagement provides clear structure-activity relationships (SAR) and allows for rational optimization of the chemical scaffold.
-
-
Phenotypic Assays: If the therapeutic goal is a specific cellular outcome (e.g., inhibition of cancer cell proliferation, antimicrobial activity), a phenotypic assay is more appropriate.
-
Rationale: Phenotypic screening can identify active compounds without a priori knowledge of the specific molecular target, which can be particularly useful for complex diseases.
-
Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of novel imidazole esters against a target enzyme. Specific parameters such as substrate concentration, enzyme concentration, and buffer composition must be optimized for each specific enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Dissolve the novel imidazole esters in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the imidazole ester or vehicle control (DMSO).
-
Add the target enzyme and incubate for a predetermined time to allow for compound-enzyme binding.
-
-
Initiation of Reaction:
-
Add the substrate to initiate the enzymatic reaction.
-
-
Detection:
-
Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the imidazole ester.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
B. In Vitro Cytotoxicity Assessment
It is crucial to assess the general toxicity of the novel compounds in relevant cell lines to distinguish between desired pharmacological effects and non-specific cytotoxicity. The MTT and XTT assays are widely used colorimetric methods for this purpose.[17][18][19][20][21]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the novel imidazole esters for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[17]
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Data Presentation: Efficacy and Cytotoxicity Summary
| Compound ID | Target IC50 (µM) | Cancer Cell Line CC50 (µM) | Normal Cell Line CC50 (µM) | Selectivity Index (Normal/Cancer) |
| Imidazole-Ester-001 | 0.5 | 10 | >100 | >10 |
| Imidazole-Ester-002 | 2.1 | 5 | 15 | 3 |
| Imidazole-Ester-003 | >50 | >100 | >100 | N/A |
II. Preclinical Safety Pharmacology
Once promising lead compounds have been identified based on their efficacy and initial cytotoxicity profiles, a more in-depth safety evaluation is required. This stage focuses on identifying potential liabilities that could lead to adverse effects in vivo.
A. Cardiovascular Safety: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[22][23] Therefore, assessing the potential of novel compounds to inhibit the hERG channel is a critical step in preclinical safety assessment.
Workflow: hERG Liability Assessment
Caption: Workflow for assessing hERG channel liability.
Protocol: Automated Patch Clamp for hERG Inhibition
Automated patch clamp systems provide a higher throughput method for assessing hERG inhibition compared to traditional manual patch clamping.[22]
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
-
Assay Preparation:
-
Prepare serial dilutions of the novel imidazole esters.
-
Prepare the necessary intracellular and extracellular solutions for the patch clamp system.
-
-
Automated Patch Clamp Run:
-
Load the cells, compounds, and solutions onto the automated patch clamp instrument.
-
The instrument will automatically establish a whole-cell patch clamp configuration.
-
Apply a specific voltage protocol to elicit hERG channel currents.[24]
-
Apply the test compounds at increasing concentrations and measure the corresponding inhibition of the hERG current.
-
-
Data Analysis:
-
Calculate the percentage of hERG current inhibition for each compound concentration.
-
Determine the IC50 value for hERG inhibition.
-
B. Genotoxicity: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[25][26][27][28][29] It is a critical component of the genotoxicity testing battery required by regulatory agencies.
Protocol: Ames Test (Plate Incorporation Method)
-
Bacterial Strains:
-
Use multiple strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).[25]
-
-
Metabolic Activation:
-
Assay Procedure:
-
In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a control buffer.
-
Add molten top agar and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Colony Counting:
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.
-
III. Early Pharmacokinetic Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential for predicting its in vivo behavior and potential for clinical success.[30][31][32][33][34]
Workflow: Early ADME Profiling
Caption: A streamlined workflow for early ADME profiling.
Key In Vitro ADME Assays
| Parameter | Assay | Rationale |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Poor solubility can limit oral absorption and lead to formulation challenges. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Assay | Predicts the ability of a compound to be absorbed across the intestinal wall. |
| Metabolic Stability | Incubation with Liver Microsomes or Hepatocytes | Assesses the susceptibility of a compound to metabolism by liver enzymes (e.g., Cytochrome P450s).[1] |
| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of the compound bound to plasma proteins, which influences its distribution and availability to act on its target. |
IV. Concluding Remarks
The pharmacological evaluation of novel imidazole esters is a multi-faceted process that requires a systematic and logical approach. By following the tiered strategy outlined in these application notes, researchers can efficiently identify compounds with the greatest therapeutic potential while simultaneously de-risking them for potential safety and pharmacokinetic liabilities. This rigorous evaluation is paramount for the successful translation of promising chemical entities into novel therapeutics.
References
-
Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link][26][28]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Biology Notes. [Link][27]
-
Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). PubMed. [Link][1][2]
-
Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. [Link][30]
-
Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link][26][28]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC - NIH. [Link][35]
-
The Ames Test. (n.d.). [29]
-
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (n.d.). Semantic Scholar. [Link][2]
-
Review of pharmacological effects of imidazole derivatives. (2022). [6][37]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). [7]
-
Pharmacokinetics and its role in small molecule drug discovery research. (n.d.). PubMed. [Link][31]
-
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. [Link][32]
-
Selected examples of imidazole-containing FDA approved drugs. (n.d.). ResearchGate. [Link][3]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link][23]
-
The Subcellular Distribution of Small Molecules: From Pharmacokinetics to Synthetic Biology. (n.d.). ACS Publications. [Link][33]
-
Review of pharmacological effects of imidazole derivatives. (n.d.). [6][37]
-
Small-molecule pharmacokinetic: Significance and symbolism. (2025). [Link][34]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). [38]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link][24]
-
In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (n.d.). MDPI. [Link][39]
-
FDA approved imidazole containing drugs. (n.d.). ResearchGate. [Link][4]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link][12]
-
FDA-Approved imidazole derivatives. (n.d.). ResearchGate. [Link][5]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). [Link][19]
-
Mechanisms of action of the antimycotic imidazoles. (n.d.). PubMed. [Link][40]
-
A Review Article on Recent Advances in The Pharmacological Diversification of Imidazole Derivative. (n.d.). International Journal of Pharmaceutical Sciences. [Link][8]
-
Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, 2nd Edition. (n.d.). Wiley. [Link][13]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. [Link][14]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online. [Link][9]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PMC - PubMed Central. [Link][41]
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central. [Link][42]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link][20]
-
Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (n.d.). Frederick National Lab for Cancer Research. [Link][15]
-
In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. (n.d.). PubMed. [Link][43]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [Link][21]
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Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (n.d.). UConn Library. [Link][16]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC. [Link][10]
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). [11]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective strategy involves a two-step process. First, the synthesis of the core heterocyclic structure, ethyl 5-amino-1H-imidazole-4-carboxylate. This is typically followed by the selective N-benzylation of the imidazole ring to yield the final product. This approach allows for the purification of the intermediate, which can simplify the final purification step.
Q2: I am not getting the desired product after the initial cyclization reaction. What could be the issue?
A2: Failure to form the imidazole ring is a common problem. This can be due to several factors including impure starting materials, incorrect stoichiometry of reagents, or suboptimal reaction conditions (temperature, solvent, pH). It is crucial to ensure your starting materials, such as ethyl 2-cyano-2-(ethoxymethyleneamino)acetate, are pure and that the cyclization agent, like benzylamine in a one-pot approach or a subsequent benzylation of the unsubstituted imidazole, is added under appropriate conditions.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include unreacted starting materials (ethyl 5-amino-1H-imidazole-4-carboxylate and benzyl halide), and side-products from N,N-dibenzylation or benzylation at the exocyclic amino group. The polarity of these impurities is often very close to the product, making chromatographic separation challenging.
Q4: Can I perform this synthesis as a one-pot reaction?
A4: While a one-pot synthesis is theoretically possible, it often leads to a more complex mixture of products and lower yields of the desired compound. A stepwise approach with isolation and purification of the intermediate, ethyl 5-amino-1H-imidazole-4-carboxylate, is generally recommended for achieving higher purity and better overall yield.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved in two main stages:
-
Formation of the Imidazole Core: Synthesis of ethyl 5-amino-1H-imidazole-4-carboxylate.
-
N-Benzylation: Introduction of the benzyl group at the N-1 position of the imidazole ring.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to address specific experimental issues.
Problem 1: Low or No Yield of Ethyl 5-amino-1H-imidazole-4-carboxylate (Intermediate)
Question: I am following a literature procedure for the synthesis of the imidazole intermediate, but I am getting a very low yield, or in some cases, no product at all. What are the possible causes and how can I resolve this?
Causality: The formation of the 5-aminoimidazole-4-carboxylate ring system is a delicate process. Low yields can often be attributed to:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Side Reactions: Competing side reactions, such as the hydrolysis of the starting ester or cyano groups, can consume the starting materials.
-
Incorrect pH: The cyclization step is often pH-sensitive. An incorrect pH can inhibit the desired reaction pathway.
-
Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure that the starting materials, particularly ethyl 2-cyano-2-(ethoxymethyleneamino)acetate, are of high purity. If necessary, purify the starting materials before use.
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Time: Extend the reaction time and monitor the consumption of starting materials by TLC.
-
Solvent: Ensure that the solvent is anhydrous if the reaction is sensitive to moisture. Common solvents include ethanol or dimethylformamide (DMF).
-
-
Control pH: If the reaction is performed in a protic solvent, the pH can be critical. The use of a buffer or a controlled addition of an acid or base might be necessary.
-
Work-up Procedure: Ensure that the work-up procedure is not leading to product loss. The product may have some solubility in the aqueous phase. Extraction with an appropriate organic solvent should be performed thoroughly.
| Parameter | Recommended Condition |
| Starting Material Purity | >95% |
| Solvent | Anhydrous Ethanol or DMF |
| Temperature | 25-60 °C (monitor by TLC) |
| Reaction Time | 4-24 hours (monitor by TLC) |
Problem 2: Formation of Multiple Products during N-Benzylation
Question: During the N-benzylation of ethyl 5-amino-1H-imidazole-4-carboxylate, I am observing multiple spots on my TLC plate, and the final NMR shows a mixture of products. What is happening and how can I improve the selectivity?
Causality: The imidazole ring has two nitrogen atoms (N-1 and N-3) that can potentially be alkylated. Additionally, the exocyclic amino group at the C-5 position can also undergo benzylation, leading to a mixture of mono- and di-benzylated products. The lack of regioselectivity is a common challenge in the alkylation of imidazoles.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor selectivity in N-benzylation.
Experimental Protocol for Improved Selectivity:
-
Choice of Base: The choice of base is critical. A strong base like sodium hydride (NaH) can deprotonate both the imidazole nitrogen and the amino group, leading to multiple alkylations. A milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred to selectively deprotonate the more acidic imidazole NH.
-
Control Stoichiometry:
-
Use a slight excess (1.05-1.1 equivalents) of benzyl halide to ensure complete consumption of the starting imidazole. A large excess can promote dialkylation.
-
Use a stoichiometric amount of the base relative to the starting imidazole.
-
-
Reaction Temperature: Perform the reaction at room temperature or even lower (0 °C) to minimize side reactions. Higher temperatures can lead to decreased selectivity.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is generally suitable for this reaction.
Optimized N-Benzylation Protocol:
| Reagent | Equivalents |
| Ethyl 5-amino-1H-imidazole-4-carboxylate | 1.0 |
| Benzyl bromide/chloride | 1.05 - 1.1 |
| Potassium Carbonate (K₂CO₃) | 1.2 - 1.5 |
| Solvent | DMF or Acetonitrile |
| Temperature | 20-25 °C |
| Reaction Time | 12-24 hours (monitor by TLC) |
Problem 3: Difficulty in Final Product Purification
Question: My crude product of this compound is an oil/sticky solid that is difficult to purify by column chromatography. Are there alternative purification methods?
Causality: The final product and the common impurities (unreacted starting materials, regioisomers, and over-alkylated products) often have similar polarities, making chromatographic separation challenging. The product may also be prone to oiling out.
Purification Strategy:
-
Initial Work-up: After the reaction is complete, a thorough aqueous work-up is essential to remove the inorganic salts and any water-soluble impurities.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is the most effective method for purification.
-
Solvent Screening: Screen for a suitable recrystallization solvent or solvent system. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes, heptane).
-
-
Acid-Base Extraction: The basicity of the aminoimidazole core can be exploited for purification.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and other basic impurities will move to the aqueous layer.
-
Wash the organic layer to remove any neutral or acidic impurities.
-
Basify the aqueous layer with a base (e.g., saturated NaHCO₃ or dilute NaOH) to precipitate the product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
Column Chromatography Optimization: If chromatography is unavoidable:
-
Use a shallow solvent gradient to improve separation.
-
Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
References
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm (Weinheim). 2021 Sep;354(9):e2000470. [Link][1]
-
Recent advances in the synthesis of imidazoles. Org. Biomol. Chem., 2020,18, 4396-4414. [Link]
-
A review article on synthesis of imidazole derivatives. Easy Ayurveda. 2024 Oct. [Link][2]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. 2024. [Link][3]
-
Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. 2007, 19(7), 4963-4968. [Link][4]
Sources
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 5-aMino-1-Methyl-1H-iMidazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
Technical Support Center: Optimization of N-Benzylation of Aminoimidazoles
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the N-benzylation of aminoimidazoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this important transformation and achieve optimal results in your synthesis.
Introduction to the Challenges
The N-benzylation of aminoimidazoles is a crucial reaction in medicinal chemistry for the synthesis of a wide range of biologically active compounds. However, this reaction is often plagued by challenges related to chemoselectivity and regioselectivity. The presence of multiple nucleophilic nitrogen atoms—two in the imidazole ring and one in the amino substituent—can lead to a mixture of products, making purification difficult and reducing the yield of the desired isomer. This guide will address these challenges head-on, providing practical solutions based on established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-benzylation of aminoimidazoles in a question-and-answer format.
Question 1: My reaction is giving a low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the N-benzylation of aminoimidazoles can be attributed to several factors, ranging from incomplete deprotonation of the imidazole ring to the use of an inappropriate solvent or temperature. Here’s a systematic approach to troubleshooting this issue:
-
Evaluate Your Base and Solvent System: The choice of base is critical for efficient deprotonation of the imidazole nitrogen, which significantly enhances its nucleophilicity.[1]
-
For standard reactivity: A combination of a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is a good starting point.[2][3]
-
For less reactive substrates: A stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF can ensure complete deprotonation.[2][3] It is crucial to use anhydrous solvents with NaH to prevent quenching of the base.
-
-
Assess the Benzylating Agent: The reactivity of the benzyl halide is in the order of I > Br > Cl. If you are using benzyl chloride and experiencing low reactivity, consider switching to benzyl bromide.
-
Optimize the Reaction Temperature: Many N-benzylation reactions require heating to proceed at a reasonable rate.[4] However, excessively high temperatures can lead to side reactions and decomposition.[4] A good starting point is to run the reaction at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.
-
Consider Catalysis: For less reactive benzylating agents, such as benzyl alcohol, a catalyst is often necessary.[5][6] Catalytic systems based on palladium, nickel, or copper can facilitate the reaction through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[5][6][7]
Question 2: I am getting a mixture of products, with benzylation occurring on both the imidazole ring and the amino group. How can I control the chemoselectivity?
Answer:
Controlling chemoselectivity is a primary challenge in the N-benzylation of aminoimidazoles. The relative nucleophilicity of the imidazole and amino nitrogens will dictate the major product. Here are some strategies to favor N-benzylation on the imidazole ring:
-
Protecting the Amino Group: The most straightforward approach is to temporarily protect the amino group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or a benzyl group. After the N-benzylation of the imidazole ring, the protecting group can be selectively removed.
-
Exploiting pKa Differences: The imidazole nitrogen (pKa of the conjugate acid is ~7) is generally less basic than a primary amino group (pKa of the conjugate acid is ~9-10). By carefully selecting a base that is strong enough to deprotonate the imidazole but not the amino group, you can favor reaction at the imidazole nitrogen. However, this can be challenging to achieve with high selectivity.
-
Steric Hindrance: If the amino group is in a sterically hindered position, the benzylation may preferentially occur on the less hindered imidazole nitrogen.
Question 3: My reaction is producing a mixture of N1 and N3 benzylated isomers on the imidazole ring. How can I improve the regioselectivity?
Answer:
The formation of a mixture of regioisomers is a common issue with unsymmetrically substituted imidazoles.[8][9] The electronic and steric properties of the substituents on the imidazole ring play a crucial role in determining the site of benzylation.[9][10]
-
Steric Effects: A bulky substituent on the imidazole ring will direct the benzylation to the less sterically hindered nitrogen atom.[9]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. An electron-withdrawing group at the 4-position, for instance, will decrease the nucleophilicity of the N3 nitrogen more than the N1 nitrogen, leading to preferential benzylation at the N1 position.[9]
-
Solvent and Base Effects: The choice of solvent and base can also influence the regioselectivity. For example, in some systems, using NaH in THF has been shown to favor N1 alkylation.[10]
Question 4: I am observing the formation of a dialkylated product (a benzimidazolium salt). How can I prevent this side reaction?
Answer:
Over-alkylation to form a quaternary imidazolium salt is a common side reaction, especially when using an excess of the benzylating agent or at high temperatures.[1] To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the benzylating agent.
-
Monitor the Reaction: Carefully monitor the reaction progress by TLC. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the dialkylated product.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second benzylation step more than the first.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-benzylation of an imidazole?
A1: The N-benzylation of an imidazole with a benzyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] A base is used to deprotonate the imidazole ring, forming a more nucleophilic imidazolate anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the N-benzylated product.[2]
Q2: Which analytical techniques are best for monitoring the reaction progress?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of the starting materials and the appearance of the product(s).[2] Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.[5]
Q3: What are the best methods for purifying the N-benzylated aminoimidazole product?
A3: The most common method for purification is column chromatography on silica gel.[1][8][11] The choice of eluent will depend on the polarity of the product and any impurities. If the product is a solid, recrystallization may be an effective purification method.
Q4: Are there any "green" or more sustainable approaches to N-benzylation?
A4: Yes, there are several approaches to make N-benzylation more environmentally friendly. One method is to use benzyl alcohol as the benzylating agent in a catalytic reaction, which produces water as the only byproduct.[5][6] Another approach is to use greener solvents like propylene carbonate, which can act as both the solvent and the alkylating agent under neat conditions.[12][13]
Experimental Protocols
Protocol 1: N-Benzylation using Potassium Carbonate in Acetonitrile
This protocol is a general and mild procedure suitable for many aminoimidazole substrates.[2]
Materials:
-
Aminoimidazole (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aminoimidazole, potassium carbonate, and acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide, and wash the solid with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Benzylation using Sodium Hydride in THF
This protocol is suitable for less reactive aminoimidazoles that require a stronger base for deprotonation.[2][3]
Materials:
-
Aminoimidazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide (1.1 eq)
Procedure:
-
To an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve the aminoimidazole in anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The choice of reaction parameters can significantly influence the yield and selectivity of the N-benzylation reaction. The following tables provide a summary of how different bases and solvents can affect the outcome.
Table 1: Effect of Base on the N-Benzylation of a Substituted Imidazole
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | MeCN | 80 | 12 | 75 |
| 2 | Cs₂CO₃ (2.0) | DMF | 80 | 8 | 85 |
| 3 | NaH (1.2) | THF | RT | 6 | 90 |
| 4 | Et₃N (2.0) | MeCN | 80 | 24 | 40 |
This table is a generalized representation based on typical outcomes and may vary depending on the specific substrate.
Table 2: Effect of Solvent on the N-Benzylation of a Substituted Imidazole with K₂CO₃
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 80 | 12 | 75 |
| 2 | DMF | 80 | 10 | 80 |
| 3 | THF | 65 | 24 | 60 |
| 4 | Toluene | 110 | 24 | 55 |
This table is a generalized representation based on typical outcomes and may vary depending on the specific substrate.
Visualizations
General Reaction Workflow
Caption: General experimental workflow for N-benzylation of aminoimidazoles.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low reaction yield.
References
-
ResearchGate. (n.d.). Optimization of the N-benzylation reaction. Retrieved from [Link]
- Badru, R., et al. (2022). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- MacMillan, D. W. C., et al. (2021).
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
- Buchwald, S. L., et al. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
-
MDPI. (2021). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkynylation. Retrieved from [Link]
- YouTube. (2024). Preparation of Imidazoles, Part 2: Benzimidazoles.
- Royal Society of Chemistry. (2022). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- Baran, P. S., et al. (2020).
- ACS Publications. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.
-
ResearchGate. (n.d.). Optimization of the Reaction Condition. Retrieved from [Link]
- Beilstein Journals. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- MDPI. (2024).
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- PubMed. (2024).
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Technical Support Center: Synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during this synthesis, ensuring higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of substituted imidazoles can be intricate, with the potential for various side reactions that can impact the final product's yield and purity.[1][2] This guide addresses the most common issues observed in the synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete Cyclization: The final ring-closing step to form the imidazole is often the most critical. Inefficient cyclization can be due to suboptimal reaction temperature, time, or the choice of base. | Optimize Reaction Conditions: Systematically vary the temperature and reaction time. Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the cyclization of the formamidine intermediate.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. |
| Solvent Mismatch: The polarity of the solvent plays a crucial role in reactant solubility and the stabilization of transition states.[1] Poor solubility of starting materials can lead to lower yields.[1] | Solvent Screening: For imidazole syntheses, polar aprotic solvents like DMF or DMSO can be effective.[1] However, in some cases, polar protic solvents such as ethanol or methanol may be beneficial.[1] Conduct small-scale trials with different solvents to identify the most suitable one for your specific reaction conditions. | |
| Presence of Unreacted Starting Materials | Insufficient Reagent Equivalents: Incorrect stoichiometry can lead to the persistence of starting materials in the final product mixture. | Stoichiometry Adjustment: Carefully re-evaluate the molar ratios of your reactants. A slight excess of one of the key reagents, such as ethyl cyanoacetate, might be necessary to drive the reaction to completion. |
| Poor Reagent Quality: Degradation or impurities in starting materials can inhibit the reaction. | Reagent Verification: Ensure the purity of all starting materials. Use freshly distilled or purified reagents if there is any doubt about their quality. | |
| Formation of Isomeric Impurities | Lack of Regiocontrol: During the cyclization step, the formation of a constitutional isomer, Ethyl 4-Amino-1-benzyl-1H-imidazole-5-carboxylate, is possible. | Control of Reaction Conditions: The regioselectivity of the cyclization can often be influenced by the choice of solvent and the reaction temperature. Lower temperatures may favor the formation of the desired isomer. Careful analysis of the product mixture by NMR and HPLC is crucial to identify and quantify any isomeric impurities. |
| Observation of Dimerization or Polymerization | Side Reactions of Reactive Intermediates: Highly reactive intermediates in the reaction mixture can sometimes self-condense or react with the product to form dimers or oligomers. | Dilution and Controlled Addition: Running the reaction at a higher dilution can disfavor intermolecular side reactions. The slow, dropwise addition of a key reagent can also help to maintain a low concentration of reactive intermediates, thereby minimizing dimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key intermediates?
The most prevalent synthetic approach involves a multi-step process. A key strategy is the reaction of an N-substituted formimidate with an aminomalononitrile derivative, followed by cyclization.[3] Another common method is the cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate.[4]
A plausible reaction pathway involves the initial formation of an N-benzylformimidate, which then reacts with ethyl cyanoacetate and a source of ammonia (like ammonium acetate) in a condensation reaction. The resulting intermediate then undergoes an intramolecular cyclization to form the imidazole ring.
Q2: What are the primary side products I should be aware of and how can I detect them?
The primary side products to monitor are:
-
Isomeric Products: As mentioned in the troubleshooting guide, the formation of the 4-amino-5-carboxylate isomer is a possibility.[5]
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the ester group to the corresponding carboxylic acid can occur.
-
Uncyclized Intermediates: Incomplete reaction can leave behind acyclic amidine or enamine intermediates.
Detection Methods:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction and detect the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and for identifying and characterizing any significant impurities.[6]
Q3: How can I effectively purify the final product to remove these side products?
A multi-step purification strategy is often the most effective:
-
Acid-Base Extraction: The basicity of the amino group on the imidazole ring can be utilized. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[5]
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from closely related impurities, such as isomers. A solvent system with increasing polarity, for example, a gradient of ethyl acetate in hexanes, is often effective.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or a mixture of solvents can significantly enhance its purity.[5]
Q4: Can the choice of solvent significantly impact the formation of side products?
Absolutely. The solvent can influence reaction rates, equilibria, and the stability of intermediates. For instance, protic solvents might participate in hydrogen bonding and could potentially lead to solvolysis of certain intermediates. Aprotic polar solvents, on the other hand, can be better at solvating charged intermediates, which might favor the desired cyclization pathway over competing side reactions.[1] It is highly recommended to perform small-scale solvent screening experiments to determine the optimal solvent for minimizing side product formation.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in a common synthetic route to this compound, highlighting the potential for side product formation.
Caption: Synthetic pathway and potential side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This is a generalized protocol and may require optimization for specific laboratory conditions.
-
Formation of the Formimidate Intermediate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzylamine and triethyl orthoformate. Heat the mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC. Once the reaction is complete, allow the mixture to cool to room temperature.
-
Condensation and Cyclization: To the crude formimidate, add a suitable solvent (e.g., ethanol or DMF), followed by ethyl cyanoacetate and ammonium acetate. Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature should be determined through experimental trials.
-
Reaction Monitoring: Monitor the formation of the product by TLC or HPLC. The reaction is typically complete within 6-24 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure. The crude residue can then be subjected to an acid-base extraction.
-
Purification: The crude product should be purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield the pure this compound.
References
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
- BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Organic Process Research & Development. (2021, March). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
- Veeprho. (n.d.). Imidazole Impurities and Related Compound.
- PMC - NIH. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
- PubMed. (2021, May 25). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.
- CLEARSYNTH. (n.d.). Imidazole Impurity Product List.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- PubChem. (n.d.). ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2.
- PubMed. (2007, January). Three Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates: Hydrogen-Bonded Supramolecular Structures in One, Two and Three Dimensions.
- Organic & Biomolecular Chemistry (RSC Publishing). (2020, May 18). Recent advances in the synthesis of imidazoles.
- ResearchGate. (2025, August 6). Reaction strategies for synthesis of imidazole derivatives: a review.
- Matrix Scientific. (n.d.). This compound.
- MDPI. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
- Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles.
- JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
- BLDpharm. (n.d.). 68462-61-3|this compound.
- ResearchGate. (2025, November 16). Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate.
- ResearchGate. (n.d.). 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide.
- Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates.
- ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions.
- ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions.
- ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY).
Sources
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- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions encountered during the purification of this and structurally similar imidazole derivatives. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound from a reaction mixture, presented in a question-and-answer format.
Question 1: My primary purification attempt using silica gel column chromatography is resulting in significant peak tailing and poor separation. What is causing this and how can I resolve it?
Answer:
Peak tailing is a common issue when purifying basic compounds like your imidazole derivative on standard silica gel.[1] The root cause lies in the interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution of the compound, resulting in asymmetric or "tailing" peaks.
Here are several strategies to mitigate this issue:
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2] Triethylamine (TEA) or pyridine at a concentration of 0.1-1% can neutralize the acidic sites on the silica gel, minimizing the strong interactions with your compound and leading to more symmetrical peaks.[2]
-
Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your downstream applications, consider changing your stationary phase.
-
Neutral or Basic Alumina: Alumina is a more basic support compared to silica gel and can provide better separation for basic compounds with reduced tailing.[2]
-
Reversed-Phase Chromatography (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be an excellent alternative.
-
-
Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel or celite.[2] This "dry loading" technique often results in a more concentrated band at the start of the column, leading to sharper peaks and improved separation.[2]
Question 2: After my reaction work-up, I'm struggling with a low yield of the purified product. Where could I be losing my compound?
Answer:
Low recovery of your target compound can occur at various stages of the purification process. Here are some potential causes and their solutions:
-
Irreversible Adsorption on Silica Gel: As mentioned previously, the strong interaction with acidic silica can sometimes lead to irreversible binding of your product to the column.[1] If you suspect this is the case, especially with highly basic compounds, switching to a neutral stationary phase like alumina is recommended.[1]
-
Incomplete Extraction: Your product, this compound, possesses both basic (amino and imidazole nitrogens) and weakly acidic/neutral (ester) functionalities. During an aqueous work-up, the pH of the aqueous layer is critical.
-
If the aqueous layer is too acidic, your compound will be protonated and may remain in the aqueous phase.
-
Conversely, under strongly basic conditions, hydrolysis of the ethyl ester is a risk, especially with heating. Ensure you are extracting with an appropriate organic solvent at a suitable pH (typically neutral to slightly basic) to maximize partitioning into the organic layer.
-
-
Precipitation During Work-up: Depending on the reaction solvent and the composition of the crude mixture, your product might precipitate out upon the addition of an anti-solvent (e.g., water). Ensure you are thoroughly extracting both the liquid and any solid phases.
-
Sub-optimal Recrystallization Conditions: If you are using recrystallization for purification, finding the right solvent system is crucial. If your compound is too soluble in the chosen solvent, you will have low recovery. If it is not soluble enough, you may not be able to effectively remove impurities. A detailed protocol for recrystallization is provided below.
Question 3: I am observing multiple spots on my TLC plate even after column chromatography. How can I improve the purity?
Answer:
The presence of multiple spots post-chromatography indicates either co-eluting impurities or degradation of your product.
-
Optimize Your Mobile Phase: A single isocratic mobile phase may not be sufficient to separate all impurities.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. For instance, you can begin with 100% hexane and gradually increase the percentage of ethyl acetate.[2] This will help in first eluting non-polar impurities, followed by your product, and finally more polar byproducts.
-
Experiment with Different Solvent Systems: Common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[2] Trying different combinations can alter the selectivity of the separation.
-
-
Consider a Second Purification Step: It is not uncommon to employ a secondary purification technique to achieve high purity.
-
Recrystallization: This is an excellent method for "polishing" your compound to a high purity (>99%) after an initial chromatographic separation has removed the bulk of the impurities.[2]
-
Acid-Base Extraction: This can be a powerful technique to remove acidic or basic impurities. By dissolving your crude product in an organic solvent and washing with a dilute acid, you can protonate and extract basic impurities into the aqueous layer. Conversely, washing with a dilute base can remove acidic impurities. Your product's amphoteric nature requires careful pH control to avoid its own extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of this compound?
A1: While the exact impurities will depend on the specific synthetic route, common byproducts in imidazole synthesis can include starting materials, regioisomers, and products of side reactions. For instance, if the synthesis involves the reaction of an amine with a pre-formed imidazole precursor, unreacted starting materials are a common impurity.
Q2: What is the best way to store the purified this compound?
A2: Based on supplier recommendations, the compound should be stored in a dark place, sealed in a dry environment, at 2-8°C. This suggests that the compound may be sensitive to light, moisture, and elevated temperatures.
Q3: Can I use an automated flash chromatography system for purification?
A3: Absolutely. Automated systems are highly recommended as they allow for precise gradient control and efficient fraction collection, which can significantly improve the separation efficiency and reproducibility of your purification. The principles of mobile phase and stationary phase selection discussed above are directly applicable.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
- Select an appropriately sized silica gel column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
- Pack the column using a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a 95:5 hexane/ethyl acetate mixture).
2. Sample Loading:
- Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- For optimal results, consider dry loading:
- Dissolve the crude product in a suitable solvent.
- Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
- Carefully load this powder onto the top of the packed column.
3. Elution:
- Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
- Gradually increase the polarity of the mobile phase. A step or linear gradient can be employed. For example, you could progress from 95:5 to 80:20, then 50:50 hexane/ethyl acetate.[2]
- If tailing is observed, add 0.5% triethylamine to the mobile phase mixture.[2]
4. Fraction Collection and Analysis:
- Collect fractions and monitor the elution using thin-layer chromatography (TLC).
- Combine the fractions that contain the pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
1. Solvent Selection:
- The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexane) to find a suitable system.
2. Dissolution:
- Place the impure solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
- Continue to add small portions of the hot solvent until the solid just dissolves.
3. Decolorization (Optional):
- If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.
- Perform a hot filtration to remove the charcoal.
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Data Summary
| Purification Method | Typical Purity | Typical Yield | Notes |
| Column Chromatography | >95% | 50-80% | Effective for complex mixtures and removal of closely related impurities. Can be time-consuming.[2] |
| Recrystallization | >99% | 80-95% | Excellent for achieving high purity from a partially purified product. Requires a suitable solvent.[2] |
| Acid-Base Extraction | >90% | 70-95% | Useful for removing acidic or basic impurities but requires careful pH control for the target compound.[2] |
Visual Workflows
Caption: A general workflow for the purification of this compound.
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.).
- Technical Support Center: Column Chromatography of Basic Imidazole Compounds - Benchchem. (n.d.).
- Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. (n.d.). Sigma-Aldrich.
- ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2. (n.d.). PubChem.
Sources
Technical Support Center: Optimizing the Synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
As a key intermediate in medicinal chemistry and drug development, the efficient synthesis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate is paramount.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.
Q: My reaction yield is consistently low. What are the primary factors to investigate?
A: Low yield is a frequent challenge in heterocyclic synthesis, often stemming from multiple factors.[2][3][4] A systematic approach is crucial for diagnosis.
-
Causality: The formation of the imidazole ring is sensitive to reaction conditions. Suboptimal parameters can lead to incomplete reactions, degradation of starting materials, or the prevalence of side reactions. Classical methods for imidazole synthesis are often associated with low yields.[4][5]
-
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry: Verify the purity of your starting materials, especially ethyl cyanoacetate derivatives and formamidine sources, which can be unstable. Ensure precise stoichiometric ratios; a slight excess of one reactant may push the equilibrium but a large excess can complicate purification.
-
Solvent Polarity: Solvent choice is critical.[2] The polarity can affect the solubility of reactants and intermediates, influencing reaction rates. If reactants are not fully dissolved, the reaction may be slow or incomplete. Consider switching to a more polar aprotic solvent like DMF or DMSO, which are effective for similar heterocyclization reactions.[6][7]
-
Temperature Control: The reaction may have a narrow optimal temperature range. Too low, and the activation energy barrier isn't overcome; too high, and you risk decomposition or side-product formation. Experiment with a temperature gradient (e.g., from room temperature up to 90°C) while monitoring progress via Thin Layer Chromatography (TLC).[6]
-
Catalyst/Base Efficiency: If using a base (e.g., K₂CO₃, DBU) or catalyst, ensure it is fresh and anhydrous.[7][8] The strength and concentration of the base can be the difference between a successful cyclization and a failed reaction.
-
Q: I am observing significant side product formation, particularly an isomer. How can I improve regioselectivity?
A: Isomer formation is a known issue in the synthesis of substituted imidazoles, especially during alkylation steps.[9]
-
Causality: If your synthetic route involves forming the amino-imidazole ring first and then adding the benzyl group, the N1 and N3 positions on the imidazole ring are both potential sites for alkylation. Their relative nucleophilicity can be influenced by the solvent and the counter-ion of the base used.
-
Troubleshooting Steps:
-
Control of Alkylation: To favor N1 benzylation, consider using a non-polar solvent and a bulky base. This can sterically hinder attack at the N3 position.
-
One-Pot Synthesis: A more effective strategy is to employ a synthetic route where the benzyl group is introduced before the imidazole ring is formed. For example, reacting benzylamine with a suitable precursor ensures the benzyl group is locked into the desired N1 position from the start. This circumvents the regioselectivity problem entirely.[6]
-
Purification: If minor isomeric impurities are unavoidable, they can often be separated using column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is typically effective.
-
Q: The reaction fails to go to completion, even after extended reaction times. What could be the cause?
A: A stalled reaction points towards an issue with the reactants' activation or the overall reaction equilibrium.
-
Causality: The key cyclization step in imidazole synthesis requires the formation of specific intermediates. If these intermediates are not formed or are unstable, the reaction will not proceed. This can be due to insufficient activation (e.g., weak base), the presence of inhibitors (e.g., water in a moisture-sensitive reaction), or a reversible reaction step that does not favor the product.
-
Troubleshooting Steps:
-
Moisture and Atmosphere: Many condensation and cyclization reactions are sensitive to water. Ensure you are using anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Choice of Base: The cyclization of amidine intermediates is often base-catalyzed.[8] If a weak base like K₂CO₃ is ineffective, switching to a stronger, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can dramatically increase the reaction rate.[8]
-
Microwave-Assisted Synthesis: To overcome high activation barriers, consider microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[3][5]
-
Q: My final product is difficult to purify. What are the recommended purification strategies?
A: The amino and ester functionalities in the target molecule give it moderate polarity, which can complicate purification.
-
Causality: The product may have similar polarity to starting materials or side products, making separation challenging. The presence of baseline streaking on TLC often indicates strong interaction with the stationary phase (silica gel).
-
Troubleshooting Steps:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Use standard silica gel (60-120 mesh).
-
Eluent System: A mixture of ethyl acetate and hexane is a good starting point. Begin with a low polarity mixture (e.g., 10:90 ethyl acetate/hexane) and gradually increase the polarity. Adding a small amount of triethylamine (~0.5%) to the eluent can help reduce tailing for basic compounds like amines. For more polar impurities, a chloroform/methanol system may be effective.[7]
-
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization is an excellent method for obtaining highly pure material.
-
Solvent Selection: Test solubility in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound, and what is the underlying mechanism?
A1: A common and effective method is a one-pot, three-component reaction. The mechanism involves an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization. This approach is advantageous as it builds the desired substituted imidazole in a single, efficient step, avoiding issues with regioselectivity.[6]
Q2: How critical is the choice of solvent for this synthesis?
A2: Solvent choice is a high-impact variable. The ideal solvent must dissolve all reactants to ensure a homogeneous reaction mixture, stabilize charged intermediates formed during the reaction, and have a suitable boiling point for the desired reaction temperature.[2] Polar aprotic solvents like DMF and DMSO are often preferred for their ability to dissolve a wide range of organic molecules and facilitate nucleophilic substitution and condensation reactions.[6][7]
Q3: Are there alternative, higher-yielding synthetic methods I should consider?
A3: Yes. Beyond optimizing traditional methods, modern techniques can offer significant improvements. Microwave-assisted organic synthesis (MAOS) has been shown to enhance yields and dramatically reduce reaction times for many heterocyclic syntheses by providing rapid and uniform heating.[3][5] Exploring solvent-free reaction conditions is another "green" alternative that can simplify workup and reduce waste.[2]
Optimized Experimental Protocol
This protocol describes a one-pot synthesis adapted from similar procedures for substituted aminoimidazoles.[6][8]
Reaction Scheme: This reaction proceeds via the condensation of ethyl cyanoacetate and triethyl orthoformate to form an ethoxymethylene intermediate, which then reacts with benzylamine. The resulting amidine undergoes a base-catalyzed intramolecular cyclization to yield the final product.
Data Presentation: Table of Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Notes |
| Ethyl Cyanoacetate | 113.12 | 1.0 | 10 | 1.13 g | Ensure purity. |
| Triethyl Orthoformate | 148.20 | 1.2 | 12 | 1.78 g (2.0 mL) | Use fresh, can be a moisture scavenger. |
| Acetic Anhydride | 102.09 | 2.0 | 20 | 2.04 g (1.9 mL) | Catalyst for intermediate formation. |
| Benzylamine | 107.15 | 1.0 | 10 | 1.07 g (1.1 mL) | Ensure purity. |
| Ethanol | 46.07 | - | - | 30 mL | Anhydrous solvent. |
| Sodium Ethoxide | 68.05 | 1.1 | 11 | 0.75 g | Strong base for cyclization. Handle with care. |
Step-by-Step Methodology
-
Formation of Intermediate: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq). Heat the mixture at 120-130°C for 2 hours. Monitor the reaction by TLC until the ethyl cyanoacetate spot has disappeared.
-
Removal of Volatiles: Allow the mixture to cool to room temperature. Remove the volatile components (excess reagents and acetic acid) under reduced pressure using a rotary evaporator.
-
Addition of Amine: To the resulting oily residue, add anhydrous ethanol (30 mL) followed by the dropwise addition of benzylamine (1.0 eq) at room temperature. Stir the mixture for 1 hour.
-
Cyclization: Add sodium ethoxide (1.1 eq) portion-wise to the reaction mixture. An exotherm may be observed. After the addition is complete, heat the mixture to reflux (approx. 78°C) for 3-4 hours. Monitor the formation of the product by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane eluent system.
Visual Guides
Diagram 1: General Synthetic Pathway
Caption: A two-step workflow for the synthesis of the target imidazole.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem.
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxyl
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | Journal of Medicinal Chemistry.
- A review article on synthesis of imidazole deriv
- A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct.
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
- Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
- Problem with to synthesis of imidazole?
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
- Synthesis and Characteriz
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH.
- Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchG
- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals.
- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google P
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Technical Support Center: Alternative Catalysts for the N-Alkylation of Imidazoles
Welcome to the technical support guide for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals navigating the synthesis of N-alkylated imidazoles, a critical structural motif in medicinal chemistry.[1] We move beyond traditional methods to explore alternative catalytic systems that offer improved yields, enhanced selectivity, and alignment with green chemistry principles. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common challenges and foundational questions encountered during the N-alkylation of imidazoles.
Q1: Why is my N-alkylation reaction yield consistently low?
A1: Low yields often stem from incomplete deprotonation of the imidazole ring, which is essential for enhancing its nucleophilicity.[2] Other critical factors include the reactivity of the alkylating agent, steric hindrance on the imidazole substrate, and suboptimal reaction conditions (solvent, temperature).[3] Forcing conditions can also lead to reagent decomposition.[3]
Q2: How can I control regioselectivity in an unsymmetrically substituted imidazole?
A2: This is a classic challenge in imidazole chemistry. When deprotonated, the negative charge is delocalized across both nitrogen atoms, making either one a potential site for alkylation.[4] Regioselectivity is governed by a combination of steric and electronic factors. Bulky substituents often direct the alkylation to the less sterically hindered nitrogen.[3] The choice of solvent, counter-ion (from the base), and alkylating agent can also significantly influence the isomeric ratio.[5]
Q3: What is the most common side reaction, and how can I prevent it?
A3: The most prevalent side reaction is over-alkylation, where the desired N-alkylated imidazole product acts as a nucleophile and undergoes a second alkylation to form a quaternary imidazolium salt.[3][6] This is especially common with highly reactive alkylating agents or at elevated temperatures. To minimize this, you can:
-
Use a slight excess of the starting imidazole relative to the alkylating agent.[3]
-
Control the reaction temperature carefully; lowering it can reduce the rate of the second alkylation.[3]
-
Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.[3][6]
-
Consider using more dilute reaction conditions.[3]
Q4: Are there greener alternatives to traditional solvents like DMF and DMSO?
A4: Yes, the field is actively moving towards more environmentally benign systems. Ionic liquids can serve as both the solvent and catalyst, are non-volatile, and often recyclable.[7][8] In some cases, reactions can be run under solvent-free conditions, particularly when using heterogeneous catalysts like alkaline carbons or zeolites, or with microwave assistance.[9][10][11]
Troubleshooting Guide for N-Alkylation Reactions
Use this guide to diagnose and resolve specific experimental issues.
Problem 1: Low or No Conversion
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Deprotonation | The imidazole nitrogen is not sufficiently nucleophilic without deprotonation. Solution: Switch to a stronger base. For many systems, inorganic bases like K₂CO₃ or Cs₂CO₃ are sufficient, with Cs₂CO₃ often being more effective.[2] For particularly challenging substrates, a powerful base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is required to ensure complete deprotonation.[2] |
| Poor Reagent Solubility | If the imidazole or base is not soluble in the chosen solvent, the reaction will be slow or fail. Solution: Ensure you are using an appropriate solvent. Polar aprotic solvents like acetonitrile (MeCN), DMF, and DMSO are standard choices as they effectively dissolve the reactants.[2] If solubility remains an issue, consider using a phase-transfer catalyst to facilitate the reaction between two immiscible phases.[3] |
| Steric Hindrance | Bulky groups near the nitrogen atoms can physically block the approach of the alkylating agent, drastically slowing the reaction rate.[3] Solution: Increase the reaction temperature or use microwave irradiation to provide the necessary activation energy.[3][12] Alternatively, consider a different synthetic route, such as a Mitsunobu reaction, which can be effective for sterically demanding substrates.[3] |
| Low Reactivity of Alkylating Agent | The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a less reactive agent (e.g., an alkyl chloride), the reaction may be sluggish. Solution: If possible, switch to a more reactive alkyl bromide or iodide. Adding a catalytic amount of potassium iodide (KI) can sometimes facilitate reactions with alkyl chlorides via an in situ Finkelstein reaction. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Explanation & Troubleshooting Steps |
| Over-Alkylation | As discussed in the FAQs, the product reacts further to form a dialkylated imidazolium salt.[3][6] Solution: Use precise stoichiometric control (1.0 eq imidazole to 1.1-1.2 eq alkylating agent).[3] Add the alkylating agent slowly or portion-wise to maintain its low concentration. Lowering the reaction temperature is also highly effective.[3] |
| Mixture of Regioisomers | Occurs with unsymmetrical imidazoles, leading to difficult purification. Solution: Modifying reaction conditions can favor one isomer. For instance, different bases and solvents can alter the regiochemical outcome.[5] It is often necessary to perform a careful screening of conditions. If separation is unavoidable, meticulous column chromatography is required. |
| Reagent Decomposition | High temperatures or incompatible reagents can cause the starting material or product to degrade. Solution: Verify the stability of your compounds under the planned reaction conditions.[3] Use freshly purified reagents and ensure anhydrous conditions if using moisture-sensitive reagents like NaH.[3] |
Alternative Catalytic Systems: A Technical Overview
This section details modern catalytic approaches that provide advantages over traditional methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate N-alkylation reactions.[12]
-
Causality & Expertise: Unlike conventional heating which relies on thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[13] This dramatically reduces reaction times—often from hours to minutes—and can lead to higher yields by minimizing the formation of thermal degradation byproducts.[12][13] This technique is particularly beneficial for reactions involving sterically hindered substrates that are sluggish under conventional heating.[3]
-
Trustworthiness: Many studies report successful N-alkylations under microwave irradiation, often with milder conditions and reduced solvent usage, contributing to greener processes.[12] For example, reactions using basic zeolites as catalysts show conversions as high as 95% in just 5 minutes under microwave irradiation at 700W.[10][11]
Heterogeneous Catalysis (Zeolites & Alkaline Carbons)
Using solid catalysts simplifies product purification and enhances the sustainability of the process.
-
Causality & Expertise: Basic zeolites (e.g., NaX) and alkali-metal-exchanged carbons (e.g., Cs⁺-Norit) act as solid bases.[9][10][11] The reaction occurs on the surface of the catalyst. The key advantage is the ease of separation; the catalyst can be filtered off, eliminating aqueous workups and simplifying product isolation. These catalysts are often reusable, improving process economy.
-
Trustworthiness: Alkaline carbons have been shown to be effective basic catalysts for N-alkylation in dry media, with cesium-containing carbons providing the highest activity (70-75% conversion).[9] Combining these catalysts with ultrasound or microwave activation can further increase yields to over 80%.[9]
Ionic Liquids (ILs)
Imidazolium-based ionic liquids offer a dual function as both solvent and catalyst.
-
Causality & Expertise: ILs are salts with low melting points, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds.[7] In N-alkylation, they can act as an environmentally benign reaction medium.[8] Furthermore, functionalized ILs can be designed to have catalytic activity, promoting the reaction while serving as the solvent phase.[14][15] Their unique solvent properties can also influence reaction selectivity.
-
Trustworthiness: The use of ILs aligns with green chemistry principles by reducing the use of volatile organic compounds (VOCs).[7] They have been successfully employed for the N-alkylation of various N-acidic heterocycles, including imidazoles, often with simple workup procedures.[16]
Metal-Free Catalysis
Recent advancements focus on avoiding transition metals to reduce cost and toxicity concerns.
-
Causality & Expertise: Certain reactions can proceed without any catalyst under thermal conditions, particularly with highly reactive substrates like Morita–Baylis–Hillman (MBH) acetates or alcohols.[17][18][19] In these cases, heating in a suitable solvent like toluene is sufficient to drive the nucleophilic substitution.[17][19] Other approaches may use simple organic molecules or reagents as catalysts.
-
Trustworthiness: A highly α-regioselective N-nucleophilic allylic substitution of MBH alcohols and acetates with imidazole has been successfully demonstrated without any catalysts or additives, affording products in good yields simply by refluxing in toluene.[17][19]
Visualizations & Workflows
General N-Alkylation Troubleshooting Flowchart
This diagram provides a logical sequence for diagnosing and solving common experimental problems.
Caption: Troubleshooting workflow for N-alkylation reactions.
General Mechanism of Base-Mediated N-Alkylation
The diagram below illustrates the fundamental two-step process of imidazole N-alkylation.
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- 16. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
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- 19. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
Technical Support Center: Managing Steric Hindrance in the Synthesis of Substituted Imidazoles
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere for various functional groups.[1] However, the synthesis of highly substituted imidazoles, particularly those bearing bulky groups at the C2, N1, C4, or C5 positions, presents significant synthetic challenges. Steric hindrance can impede key bond-forming steps, leading to low yields, undesired side products, or complete reaction failure. This guide provides in-depth troubleshooting strategies, validated protocols, and mechanistic insights to help researchers navigate and overcome these steric challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial problems encountered during the synthesis of sterically hindered imidazoles.
Q1: My Debus-Radziszewski reaction yield is extremely low when using a bulky aldehyde (e.g., 2,6-dichlorobenzaldehyde). What is the first and most effective parameter to change?
A1: The first and most impactful change is to switch from conventional heating (oil bath) to microwave irradiation . Sterically demanding aldehydes slow down the condensation and cyclization steps. Microwave heating provides rapid, uniform, and localized energy to the polar intermediates in the reaction, which helps overcome the high activation energy barrier imposed by the steric clash.[2][3] This often leads to a dramatic increase in yield and a significant reduction in reaction time from hours to minutes.[4]
Q2: I am attempting to synthesize a 1,2,4,5-tetrasubstituted imidazole using a four-component reaction, but the reaction stalls, yielding a complex mixture. What are the likely causes?
A2: This is a classic problem of competing rates and steric congestion. The key issues are often:
-
Inefficient Catalyst: Standard acid catalysts may not be sufficient to promote the multiple condensations required. Consider switching to a more effective catalyst system, such as silica-supported fluoroboric acid (HBF₄–SiO₂) or zinc tetrafluoroborate (Zn(BF₄)₂), which have shown enhanced potency in driving the reaction towards the desired tetrasubstituted product.[5]
-
Steric Overload: If the primary amine (for N1), the aldehyde (for C2), and the dicarbonyl component are all bulky, the cumulative steric hindrance may be too high for a one-pot cyclization. In such cases, a stepwise approach or a late-stage functionalization strategy is recommended.
Q3: My N-alkylation with a bulky secondary alkyl halide (e.g., isopropyl iodide) on a 4,5-disubstituted imidazole is failing. What are some reliable alternative methods?
A3: Direct Sɴ2 alkylation is highly sensitive to steric hindrance. When it fails, two excellent alternatives are:
-
Mitsunobu Reaction: This method uses an alcohol instead of an alkyl halide and proceeds under mild conditions with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It is highly effective for coupling sterically demanding alcohols to the imidazole nitrogen.[6][7]
-
Buchwald-Hartwig Amination: For N-arylation or N-vinylation with bulky partners, this palladium-catalyzed cross-coupling reaction is the gold standard. It provides a robust method for forming C-N bonds where traditional methods fail.[6]
Q4: I need to install a bulky aryl group at the C2 position of my imidazole, but including the corresponding bulky benzaldehyde in a multicomponent reaction gives no product. What is a better strategy?
A4: This is a perfect scenario for a late-stage functionalization strategy. Instead of forcing a sterically hindered component into the initial ring-forming reaction, it is often far more efficient to construct a simpler, halogenated imidazole core first and then introduce the bulky group via a cross-coupling reaction. A highly effective approach is to synthesize a 2-bromo- or 2-chloroimidazole and then perform a Suzuki-Miyaura cross-coupling with the corresponding bulky arylboronic acid.[8][9]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Yields in the Debus-Radziszewski Reaction with Hindered Aldehydes
Core Problem: The condensation of the diamine intermediate with a sterically bulky aldehyde is often the rate-limiting and lowest-yielding step in this synthesis. The bulky substituents on the aldehyde clash with the diamine, hindering the approach to form the necessary C-N bond for cyclization.[10][11]
Caption: Troubleshooting workflow for sterically hindered Debus-Radziszewski reactions.
Causality: Microwave irradiation directly excites polar molecules, leading to rapid and uniform heating throughout the reaction medium.[12] This bypasses the slow conductive heating of an oil bath and provides sufficient localized energy to overcome the activation barrier (Ea) of the sterically hindered transition state.[2][13]
Protocol 1: Microwave-Assisted Synthesis of 2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazole
-
In a 10 mL microwave reaction vial, combine benzil (1.0 mmol, 210 mg), 2,6-dichlorobenzaldehyde (1.0 mmol, 175 mg), and ammonium acetate (10.0 mmol, 770 mg).
-
Add 3 mL of glacial acetic acid.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 20 minutes with stirring.
-
After cooling, pour the reaction mixture into 50 mL of ice-cold water.
-
Neutralize with aqueous ammonia until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Causality: A catalyst can stabilize the transition state and provide an alternative, lower-energy reaction pathway. For multicomponent reactions, strong Brønsted or Lewis acids can activate the carbonyl groups, facilitating nucleophilic attack even with bulky substrates.[14]
Table 1: Comparison of Catalysts for Hindered Imidazole Synthesis
| Catalyst | Typical Loading (mol%) | Solvent | Key Advantage | Reference |
| Acetic Acid | Solvent | Glacial AcOH | Traditional, but often insufficient for hindered cases. | [4] |
| p-Toluene Sulfonic Acid (PTSA) | 5-10 | Ethanol | Inexpensive, effective Brønsted acid catalyst.[14] | [14] |
| Zinc Tetrafluoroborate (Zn(BF₄)₂) | 10 | Acetonitrile | Potent Lewis acid, drives selectivity for tetrasubstituted products.[5] | [5] |
| Zeolites (e.g., ZSM-11) | 50 mg / mmol | Solvent-free | Heterogeneous, reusable, and provides shape selectivity. | [1] |
Guide 2: N-Alkylation and N-Arylation of Hindered Imidazoles
Core Problem: The nitrogen atoms of an imidazole are nucleophilic, but bulky substituents at the C2 or C5 positions can physically block the approach of an electrophile (alkyl or aryl halide), making direct alkylation or arylation difficult or impossible.[6]
Causality: The Mitsunobu reaction avoids a direct Sɴ2 displacement. Instead, the alcohol is activated in situ by forming a good leaving group via a phosphonium intermediate. The deprotonated imidazole then acts as the nucleophile in an inversion reaction that is less sensitive to steric bulk on the imidazole side.[7][15]
Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.
Protocol 2: Mitsunobu N-Alkylation of 2-tert-butyl-4,5-diphenylimidazole
-
Under an inert atmosphere (N₂ or Ar), dissolve 2-tert-butyl-4,5-diphenylimidazole (1.0 mmol, 288 mg), isopropyl alcohol (1.2 mmol, 91 µL), and triphenylphosphine (1.5 mmol, 393 mg) in 10 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 295 µL) in 2 mL of anhydrous THF dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the starting imidazole is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the N-isopropyl product.
Causality: This palladium-catalyzed reaction follows a different mechanism involving oxidative addition and reductive elimination. The key is the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). This ligand facilitates the final reductive elimination step, which is often difficult for hindered substrates, allowing the C-N bond to form.[16]
Protocol 3: Buchwald-Hartwig N-Arylation with a Hindered Aryl Bromide
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.025 mmol, 23 mg), XPhos (0.06 mmol, 29 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add the hindered imidazole (e.g., 2,4,5-triphenylimidazole, 1.0 mmol, 296 mg) and the hindered aryl bromide (e.g., 1-bromo-2,6-dimethylbenzene, 1.2 mmol, 222 mg).
-
Add 5 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the N-arylated product.
Part 3: Advanced Strategy: Late-Stage Functionalization via Suzuki Coupling
When incorporating a bulky substituent proves impossible during the initial cyclization, the most robust strategy is to install it later onto a pre-formed, functionalized imidazole core.
Core Concept: Synthesize a halo-imidazole (typically bromo- or iodo-) at the desired position. This halogen then serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a sterically demanding boronic acid.
Caption: Decision workflow: choosing late-stage functionalization over a direct approach.
Protocol 4: Suzuki Coupling of 2-Bromo-4,5-diphenylimidazole with a Hindered Boronic Acid
-
In a reaction tube, combine 2-bromo-4,5-diphenylimidazole (1.0 mmol, 313 mg), 2,4,6-triisopropylphenylboronic acid (1.2 mmol, 315 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Add a palladium catalyst and ligand. For hindered substrates, a robust system is recommended: Pd(OAc)₂ (5 mol%, 11 mg) and SPhos (10 mol%, 41 mg).[8]
-
Evacuate and backfill the tube with argon.
-
Add 5 mL of a 10:1 mixture of toluene and water.
-
Seal the tube and heat at 100 °C for 16 hours with vigorous stirring.
-
Cool the reaction, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash chromatography to isolate the sterically congested tri-aryl imidazole.
References
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from CEM Corporation. [Link]
-
An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (2022). RSC Advances. [Link]
-
Sharma, G., & Kumar, A. (2014). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, 16(9), 4258-4266. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2021). International Journal of Trend in Scientific Research and Development. [Link]
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Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025). Nanoscale Advances. [Link]
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CEM Corporation. (n.d.). Microwave Heating - Increasing Reaction Rate. Retrieved from CEM Corporation. [Link]
-
Singh, P., & Kumar, A. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences, 2(4), 18-23. [Link]
-
Ceballos, S., et al. (2016). Influence of Polarity and Activation Energy in Microwave–Assisted Organic Synthesis (MAOS). Molecules, 21(9), 1228. [Link]
-
Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. (2020). Molecules, 25(15), 3485. [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.[Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2012). Journal of the American Chemical Society, 134(29), 12146–12155. [Link]
-
Ravichandran, S., & Karthikeyan, E. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Multicomponent reactions: An efficient and green approach to imidazole derivatives. (2016). International Journal of Applied Research. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Strotman, N. A., et al. (2011). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Angewandte Chemie International Edition, 50(41), 9770-9773. [Link]
-
Synthesis of 1,2,4,5-tetrasubstituted imidazoles by a sequential aza-Wittig/Michael/isomerization reaction. (2012). The Journal of Organic Chemistry, 77(1), 696-700. [Link]
-
Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Pharmaceuticals, 14(3), 209. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.[Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2013). Tetrahedron Letters, 54(1), 108-111. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions.[Link]
-
Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. (2018). ResearchGate.[Link]
-
Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. (2012). Organic & Biomolecular Chemistry, 10(30), 5841–5844. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (2023). SlideShare.[Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry, 40(3). [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews, 109(6), 2551–2651. [Link]
-
One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. (2014). RSC Advances, 4(10), 5031-5035. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2014). The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]
-
General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate.[Link]
-
Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst. (2015). RSC Advances, 5(118), 97327-97333. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2011). Organic Letters, 13(18), 4854–4856. [Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014). The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]
-
Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. (2019). ResearchGate.[Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2011). Organic Letters, 13(18), 4854–4856. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.[Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis.[Link]
-
Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. (2022). The Journal of Organic Chemistry, 87(21), 13945–13954. [Link]
-
Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. (2009). Journal of the Mexican Chemical Society, 53(4), 235-239. [Link]
-
Microwave-assisted rapid conjugation of horseradish peroxidase-dextran aldehyde with Schiff base reaction and decolorization of Reactive Blue 19. (2017). AMB Express, 7(1), 161. [Link]
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Technical Support Center: Navigating the Purification of Imidazole Synthesis Reactions
Welcome to the technical support center dedicated to the crucial final step of your imidazole synthesis: the effective removal of unreacted starting materials and byproducts. The inherent basicity and polarity of the imidazole core present unique purification challenges. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Part 1: The Strategic Approach to Imidazole Purification
Before diving into specific techniques, it's essential to have a strategic workflow. The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity of your compound.
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is formatted in a question-and-answer style to directly address the common issues encountered in the lab.
Acid-Base Extraction: Leveraging the Imidazole pKa
Acid-base extraction is a powerful first-line technique for separating basic imidazoles from neutral or acidic starting materials (like aldehydes and dicarbonyl compounds).[1][2] The strategy relies on converting the imidazole into a water-soluble salt by protonation, which allows it to be extracted into an aqueous layer.
Q1: My crude NMR shows significant amounts of unreacted aldehyde and/or benzil. How can I remove them?
A1: This is an ideal scenario for acid-base extraction. Unreacted aldehydes and dicarbonyl compounds (like benzil) are typically neutral and will remain in the organic layer while your basic imidazole product is selectively extracted into an acidic aqueous layer.
-
The Causality: The imidazole ring contains a basic nitrogen atom (N-3) that can be readily protonated by an acid. The resulting imidazolium salt is ionic and therefore highly soluble in water.[1] Neutral organic compounds, lacking a basic site, will have low solubility in the aqueous acid and will preferentially remain dissolved in the organic solvent.
Q2: I've performed the acidic extraction, but how do I get my imidazole product back?
A2: To recover your product, you must neutralize the acidic aqueous layer with a base. This deprotonates the imidazolium salt, regenerating the neutral, and typically less water-soluble, imidazole.
-
The Causality: Adding a base (e.g., NaOH, NaHCO₃) removes the proton from the imidazolium ion. Once neutralized, the imidazole may precipitate out of the aqueous solution if it is a solid with low water solubility. If it is a liquid or has some water solubility, it must be "back-extracted" into a fresh organic solvent (like dichloromethane or ethyl acetate).[3][4]
Q3: An emulsion formed during my extraction and the layers won't separate. What should I do?
A3: Emulsions are common and are often caused by finely dispersed solids or surfactants at the aqueous-organic interface.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help break up the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: If a solid is causing the emulsion, filter the entire mixture through a pad of Celite or glass wool.
-
Protocol 1: Acid-Base Extraction for Purification of an N-Alkylated Imidazole [3]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl). Stopper the funnel and shake gently, venting frequently.[5]
-
Separation: Allow the layers to separate. The protonated imidazole will move to the upper aqueous layer (assuming the organic solvent is denser than water, like dichloromethane). Drain the lower organic layer.
-
Repeat: Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery of the imidazole. Combine all acidic aqueous extracts.
-
Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper).
-
Isolation:
-
If a solid precipitates: Collect it by vacuum filtration, wash with cold water, and dry.
-
If no solid forms (or an oil appears): Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[3]
-
-
Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified imidazole.
Column Chromatography: For Complex Mixtures
When acid-base extraction is not feasible or when impurities have similar properties to the product, column chromatography is the method of choice.
Q1: My imidazole product is co-eluting with an impurity. How can I improve the separation?
A1: Co-elution is a common problem that can be solved by adjusting the separation conditions.
-
Optimize the Mobile Phase:
-
Gradient Elution: Switch from an isocratic (constant solvent mixture) to a gradient elution. Start with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or methanol. This is highly effective for separating compounds with close Rf values.[3]
-
Solvent System Modification: Experiment with different solvent systems. Common choices for imidazoles include ethyl acetate/hexane and dichloromethane/methanol.[3] Sometimes, a completely different system like chloroform/acetone can provide the selectivity you need.
-
Q2: I'm seeing significant "tailing" of my imidazole spot on TLC and on the column. What's causing this and how do I fix it?
A2: Tailing is a classic sign of a strong, undesirable interaction between your basic imidazole and the acidic surface of the silica gel.[3]
-
The Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen of your imidazole can interact strongly with these sites, causing it to "stick" to the stationary phase and elute slowly and broadly, resulting in a tailed peak.
-
Solutions:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine to your mobile phase.[3][6] This base will neutralize the acidic sites on the silica, allowing your imidazole to travel through the column more cleanly.
-
Change the Stationary Phase: Switch to a more inert stationary phase. Neutral alumina is an excellent alternative to silica for purifying basic compounds and often eliminates tailing problems.[3][7]
-
Protocol 2: Flash Column Chromatography of a Substituted Imidazole [3]
-
Select Solvent System: Use TLC to determine an appropriate mobile phase. The ideal system gives your product an Rf value of ~0.25-0.35. If tailing is observed, add 0.5% triethylamine to the solvent mixture.
-
Pack the Column: Pack a column with silica gel (or neutral alumina) using your chosen mobile phase (start with the less polar component).
-
Load the Sample: Dissolve your crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column. This often leads to sharper bands.[3]
-
Elute: Run the column, collecting fractions. Start with the low-polarity solvent determined by TLC and, if necessary, gradually increase the polarity to elute your product.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified imidazole derivative.
Recrystallization: For High-Purity Final Products
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product. It is particularly effective at removing small amounts of closely related impurities.[8][9]
Q1: I can't find a good single solvent for recrystallization. What should I do?
A1: If no single solvent works, a two-solvent system is often the solution.[3]
-
The Principle: You need a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
-
Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the "good" solvent to re-clarify, then allow the solution to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[3]
Q2: My product is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, causing it to come out of solution as a liquid.[3]
-
Troubleshooting Steps:
-
Slower Cooling: Let the flask cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Use More Solvent: The solution may be too concentrated. Reheat the mixture, add more of the "good" solvent, and allow it to cool again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of pure product, add a single crystal to the cooled solution to induce crystallization.
-
Part 3: Comparative Summary of Purification Techniques
| Technique | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | >90% | 70-95% | Fast, inexpensive, excellent for removing neutral/acidic impurities, highly scalable.[1][3] | Only works if impurities have different acid/base properties; emulsions can be problematic. |
| Column Chromatography | >95% | 60-90% | Excellent for complex mixtures with similar polarities; high resolving power.[3] | Can be time-consuming and solvent-intensive; potential for product loss on the column. |
| Recrystallization | >99% | 50-85% | Yields highly pure crystalline material; excellent for final polishing.[3][8] | Requires finding a suitable solvent system; can have lower yields; not effective for gross purification. |
References
- Technical Support Center: Purification of Imidazole Deriv
-
Acid–base extraction. Wikipedia. [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. PMC. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid-Base Extraction Tutorial. YouTube. [Link]
-
How to separate imine from reaction mixture?. ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 9. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate for Biological Assays
Welcome to the technical support center for Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in biological assays. Here, we combine foundational scientific principles with field-proven methodologies to ensure the reliability and reproducibility of your experimental results.
I. Foundational Knowledge: Understanding the Molecule
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that govern its solubility.
Molecular Structure:
Caption: Chemical structure of the target compound.
Key Physicochemical Properties:
| Property | Value/Prediction | Implication for Solubility |
| Molecular Weight | 245.28 g/mol [1] | Moderate molecular weight, which is generally favorable for solubility. |
| logP (predicted) | 2.4[1] | A positive logP value indicates a preference for non-polar (lipophilic) environments over water, suggesting poor aqueous solubility. |
| pKa (predicted) | The amino group is basic, and the imidazole ring has nitrogen atoms that can be protonated. | The compound's charge state, and therefore its solubility, will be highly dependent on the pH of the solution.[2] |
| Physical Form | Solid | As a solid, the dissolution rate will be a key factor in achieving solubilization. |
The presence of the benzyl and ethyl ester groups contributes to the molecule's lipophilicity, while the amino group and imidazole nitrogen atoms offer sites for protonation, which can be leveraged to increase aqueous solubility.
II. Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I add it to my cell culture media?
This is a common issue known as "crashing out" and typically occurs when a concentrated stock solution (usually in a water-miscible organic solvent like DMSO) is diluted into an aqueous buffer or media.[3] The organic solvent disperses, and the compound is suddenly exposed to an environment where its concentration exceeds its aqueous solubility limit.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
While DMSO is an excellent solvent for many organic molecules, it can have cytotoxic effects on cells.[4] Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, though this should be empirically determined for your specific cells and assay.[4][5] Some sensitive cell types may show altered function or viability at concentrations as low as 0.05%.[6] It's crucial to include a vehicle control (media with the same final DMSO concentration as your test samples) in all experiments.[7]
Q3: Can I just heat the solution to get my compound to dissolve?
Gentle warming (e.g., to 37°C) can aid in the dissolution of some compounds.[3][8] However, excessive heat can cause degradation of the compound or other components in your media. A patent for the quantitative determination of imidazole derivatives mentions using a heated water bath at 30-40°C to aid dissolution in water or alcohol.[9] This approach should be used with caution and its impact on compound stability should be verified.
III. Troubleshooting Guides
Problem 1: Immediate Precipitation Upon Dilution
Scenario: You've prepared a 10 mM stock of this compound in 100% DMSO. When you add 1 µL to 1 mL of your aqueous assay buffer, a cloudy precipitate forms instantly.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for addressing immediate precipitation.
Protocol 1: Determining Maximum Aqueous Solubility
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 20 mM).
-
Serial Dilutions: In your final aqueous buffer or media, prepare a series of dilutions (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.).
-
Equilibration and Observation: Incubate these dilutions under your experimental conditions (e.g., 37°C) for a duration matching your assay.[8]
-
Visual Inspection: Observe each dilution for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your working maximum solubility.[3]
Protocol 2: Step-wise Dilution to Avoid "Crashing Out"
-
Warm the Media: Pre-warm your cell culture medium or buffer to 37°C. Adding compounds to cold media can decrease solubility.[3]
-
Intermediate Dilution: If your final desired concentration is low (e.g., 1 µM), avoid a large one-step dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed media. For example, dilute a 10 mM stock 1:100 to get a 100 µM solution.
-
Final Dilution: Use this intermediate dilution to make your final working concentrations. This gradual reduction in the organic solvent concentration minimizes precipitation.[3]
Problem 2: Delayed Precipitation in the Incubator
Scenario: The compound appears soluble upon initial preparation, but after several hours or days at 37°C, a precipitate forms.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which can significantly impact the solubility of a pH-sensitive compound like this one.[2][3] | Monitor the pH of your media during the experiment. Consider using a more robust buffer system or changing the media more frequently. |
| Compound Instability | The compound may be degrading over time to a less soluble species. | Assess the stability of the compound under your experimental conditions using analytical methods like HPLC. |
| Interaction with Media Components | The compound may be interacting with proteins (e.g., in serum) or salts in the media, leading to the formation of an insoluble complex.[10] | Test solubility in media with and without serum. If serum is the issue, consider reducing the serum concentration or using a serum-free formulation if your cells can tolerate it. |
IV. Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. These methods are commonly employed in preclinical drug development to enhance the bioavailability of poorly soluble compounds.[11][12]
pH Adjustment
Given the presence of basic nitrogen atoms in the amino group and imidazole ring, adjusting the pH of the stock solution can significantly improve solubility.[13] By lowering the pH, these nitrogen atoms become protonated, creating a charged species that is more soluble in aqueous solutions.[2]
Protocol 3: pH-Adjusted Stock Solution Preparation
-
Weigh out the compound and add a small amount of a suitable organic solvent (e.g., DMSO, ethanol) to create a slurry.
-
Add a dropwise, dilute acid (e.g., 0.1 N HCl) while vortexing until the compound fully dissolves.
-
This acidified, concentrated stock can then be diluted into your final, buffered assay medium. The buffer in the final medium should be sufficient to bring the pH back to the physiological range required for your cells.
-
Caution: Always verify that the transiently low pH does not degrade your compound and that the final pH of your assay medium is within the acceptable range for your cells.
Use of Co-solvents
Co-solvents are water-miscible organic solvents that can be used in combination with a primary solvent to increase the solubility of poorly soluble drugs.[14][15] They work by reducing the polarity of the aqueous environment.[16]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 1-10% | Can be toxic to cells at higher concentrations.[7] |
| Propylene Glycol (PG) | 1-20% | Generally well-tolerated by cells. |
| Polyethylene Glycol 400 (PEG 400) | 1-20% | A common excipient in pharmaceutical formulations. |
Workflow for Co-solvent Selection:
Caption: Decision process for using co-solvents.
Other Formulation Approaches
For particularly challenging compounds, especially in later-stage development, more sophisticated methods can be explored:
-
Surfactants: These can form micelles that encapsulate the drug, increasing its apparent solubility.[17] However, surfactants can also interfere with biological membranes and assay readouts.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[18][19]
The selection of an appropriate method depends on the specific requirements of the biological assay and the properties of the compound.[17]
V. Summary and Best Practices
-
Characterize First: Always begin by determining the maximum aqueous solubility of your compound under your specific experimental conditions.
-
Mind the Solvent: Keep the final concentration of organic solvents (like DMSO) as low as possible and always include a vehicle control. A final DMSO concentration below 0.5% is generally recommended.[4]
-
Dilute with Care: Use pre-warmed media and perform serial dilutions to avoid rapid solvent shifts that cause precipitation.[3][8]
-
Leverage pH: For compounds with ionizable groups, pH adjustment is a powerful and straightforward tool to enhance solubility.[13][]
-
Consider Co-solvents: When necessary, the addition of a biocompatible co-solvent can further improve solubility.[]
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and ensure the generation of high-quality, reliable data in your biological assays.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
(2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]
-
(2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
(n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved from [Link]
- Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
-
NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
-
(n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
PMC - PubMed Central. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
(2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
PMC. (2024, June 26). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Retrieved from [Link]
-
Reddit. (2017, May 26). Removing imidazole in a workup? : r/chemistry. Retrieved from [Link]
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BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
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ACS Omega. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
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PMC - NIH. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Retrieved from [Link]
-
PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
PubMed. (2021, May 25). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate. Retrieved from [Link]
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- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
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- 15. Co-solvent: Significance and symbolism [wisdomlib.org]
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- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of Impurities in Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the analysis of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate and its impurities by LC-MS. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and issues encountered during the analysis of this specific compound.
Q1: My peak for the main compound is tailing or showing poor shape. What are the likely causes and how can I fix it?
A1: Poor peak shape for a polar, amine-containing compound like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The primary amine and imidazole nitrogen atoms are basic and can interact with residual acidic silanols on the silica-based C18 column surface. This leads to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure your mobile phase is acidic, typically with 0.1% formic acid. This protonates the basic nitrogens on your analyte, minimizing their interaction with silanols and promoting a single ionic species, which sharpens the peak.
-
Column Choice: If tailing persists, consider a column with advanced end-capping or a different stationary phase altogether. A column like a C18 with an embedded polar group can provide alternative selectivity and reduce tailing for polar bases.
-
Sample Solvent: The sample should be dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.[1] Dissolving the sample in a very strong solvent (like 100% acetonitrile) can cause the peak to distort or split.[1]
-
Q2: I'm not seeing any impurities, but I suspect they are present. How can I improve their detection?
A2: This is a common challenge. Impurities may be present at very low levels, co-elute with the main peak, or not ionize well under the current conditions.
-
Causality: The high concentration of the main peak can suppress the ionization of co-eluting, low-level impurities (ion suppression). Furthermore, the chromatographic method may not have sufficient resolving power.
-
Troubleshooting Steps:
-
Gradient Optimization: Switch from an isocratic method to a shallow gradient.[2] A slow, shallow gradient increases the separation efficiency and can resolve minor components hidden on the tail or shoulder of the main peak.
-
Increase Sample Load (Carefully): While it may seem counterintuitive, a slightly higher concentration of your sample can sometimes make very low-level impurities detectable. However, be mindful of overloading the column, which can worsen the peak shape of the main compound and cause ion suppression.
-
Widen Mass Range: Ensure your MS scan range is wide enough to detect potential impurities that may have significantly different molecular weights (e.g., dimers or cleaved fragments).
-
Forced Degradation: Perform a forced degradation study.[3][4] Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) will intentionally generate degradation products, confirming your LC-MS method is "stability-indicating" and capable of detecting impurities if they form.[5]
-
Q3: My mass accuracy is poor, or I'm seeing unexpected adducts. What's happening?
A3: Poor mass accuracy can stem from calibration issues, while adduct formation is highly dependent on the mobile phase and source conditions.
-
Causality: The mass spectrometer needs regular calibration to maintain high mass accuracy.[6] The electrospray ionization (ESI) process can result in the analyte molecule associating with ions present in the mobile phase, forming adducts (e.g., [M+Na]+, [M+K]+, [M+NH4]+).
-
Troubleshooting Steps:
-
Mass Calibration: Calibrate your mass spectrometer using the manufacturer's recommended calibration solution. This should be a routine part of instrument startup.[7]
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives. Sodium and potassium are common contaminants even in high-grade salts and glassware, leading to prominent [M+Na]+ and [M+K]+ adducts.
-
Adduct Identification: Don't dismiss adducts. They can be diagnostic. If you see a prominent [M+23]+ peak alongside your [M+H]+, it strongly suggests the presence of sodium. This can help confirm the molecular weight of an unknown impurity.
-
Section 2: A Deeper Dive into Impurity Identification
This section provides a structured workflow for identifying potential impurities, from synthesis byproducts to degradation products.
Potential Process-Related Impurities
Based on the structure of this compound, potential process-related impurities could arise from starting materials or side reactions. A study on a similar imidazole derivative identified several types of process-related impurities which can be extrapolated to our compound of interest.[8]
| Impurity Type | Potential Structure / Description | Expected m/z [M+H]+ | Rationale |
| Starting Material | Unreacted Ethyl 3-amino-3-cyanopropanoate | 129.06 | Incomplete initial reaction. |
| Starting Material | Unreacted Benzylamine | 108.08 | Incomplete initial reaction. |
| Side Product | Isomeric Impurity (Ethyl 4-Amino-1-benzyl-1H-imidazole-5-carboxylate) | 246.13 | Potential for cyclization to form the regioisomer.[9] |
| Over-alkylation | Dibenzylated Impurity | 336.18 | Reaction of a second benzyl group with the amino group. |
| Hydrolysis Product | 5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid | 218.09 | Hydrolysis of the ethyl ester, can occur during workup or storage. |
Forced Degradation & Stability Indicating Methods
Forced degradation studies are essential to understand the stability of the drug substance and to ensure your analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[4][5] Imidazole moieties can be susceptible to oxidation and photodegradation.[10][11]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of your sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store a solid sample and a solution of the stock at 60°C for 48 hours.
-
Photolytic Stress: Expose a solid sample and a solution of the stock to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
-
-
Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase. Analyze by LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Look for new peaks and a decrease in the main peak area. The goal is to achieve 5-20% degradation of the main peak.
Workflow for Impurity Identification
The following diagram outlines a logical workflow for identifying and characterizing an unknown impurity.
Caption: Workflow for impurity identification and characterization.
Section 3: Protocol & Method Development
A Recommended Starting LC-MS Method
This method provides a robust starting point. Optimization will likely be required based on your specific instrumentation and impurity profile.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention for moderately polar compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for the basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks than methanol for many compounds. |
| Gradient | 5% B to 95% B over 10 minutes | A standard screening gradient to elute a wide range of impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 30 °C | Improves reproducibility of retention times. |
| Injection Vol | 2 µL | Small volume to minimize peak distortion. |
| Ionization Mode | ESI Positive | The basic nitrogen atoms in the molecule are readily protonated. |
| MS Scan Range | m/z 100 - 500 | Covers the expected mass of the API and most likely impurities. |
| Source Temp | 350 °C | Typical starting point for ESI. |
| Capillary Voltage | 3.5 kV | Typical starting point for ESI. |
Section 4: Understanding Your Mass Spectra
Interpreting MS/MS Fragmentation Data
The imidazole ring itself is relatively stable. Fragmentation is often initiated by the loss of substituents from the ring or the ester group.[12]
-
Expected Fragmentation Pathways:
-
Loss of Ethyl Group (-28 Da): Cleavage of the ethyl group from the ester.
-
Loss of Ethoxy Group (-45 Da): Cleavage of the ethoxy group from the ester.
-
Loss of Benzyl Group (-91 Da): Cleavage of the benzyl group from the N1 position of the imidazole ring. This often results in a stable tropylium ion at m/z 91.
-
Decarboxylation (-44 Da): Loss of CO₂ from a hydrolyzed carboxylic acid impurity.
-
The following diagram illustrates these key fragmentation points on the parent molecule.
Caption: Key fragmentation sites of the parent molecule.
By understanding these common losses, you can piece together the structure of an unknown impurity. For example, if an impurity shows a loss of 91 Da but has a different molecular weight, it likely retains the benzyl group but is modified elsewhere.
References
-
Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. Available at: [Link]
-
Han, J., Loo, J. A., & Prell, J. S. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(23), 15336–15343. Available at: [Link]
-
Zhang, M., Li, Y., Liu, Y., Zhang, F., & Li, K. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312–3318. Available at: [Link]
-
Han, J., Loo, J. A., & Prell, J. S. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(23), 15336-15343. Available at: [Link]
-
Feketeová, L., Gatial, A., Papp, P., Soós, M., Matejčík, Š., & Limão-Vieira, P. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules, 24(20), 3749. Available at: [Link]
-
Gabrielsen, J., & Svendsen, H. F. (2020). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 59(2), 759–767. Available at: [Link]
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Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]
-
ResearchGate. (2024). LC/MS Troubleshooting Guide. Available at: [Link]
-
Agilent Technologies. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]
-
LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. Available at: [Link]
-
Dhangar, K. R., Jagtap, R. B., Surana, S. J., & Shirkhedkar, A. A. (2018). Impurity Profiling: A Review. Journal of the Chilean Chemical Society, 63(3), 4099-4113. Available at: [Link]
-
Chen, X., Gu, Y., & Zhong, D. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B, 855(2), 140–144. Available at: [Link]
-
ResearchGate. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Available at: [Link]
-
Venkanna, G., Madhusudhan, G., Mukkanti, K., & Sampath Kumar, Y. (2012). Identification synthesis of process-related impurities (substances) of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 5(7), 883-891. Available at: [Link]
-
Chen, X., Gu, Y., & Zhong, D. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Available at: [Link]
-
Onasoga, O. O., Mandadi, K., & Liang, D. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 205, 114255. Available at: [Link]
-
PubChem. (n.d.). ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Available at: [Link]
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"troubleshooting guide for crystallization of aminoimidazole derivatives"
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: No Crystals Are Forming, Even After Extended Cooling.
Q: I've dissolved my aminoimidazole derivative in a suitable solvent, and after cooling, no crystals have appeared. What's going wrong?
A: The absence of crystallization typically points to one of two primary issues: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome. Aminoimidazole derivatives, with their capacity for strong hydrogen bonding, can sometimes remain in solution even at high concentrations.[1][2]
Root Cause Analysis & Solutions:
-
Insufficient Supersaturation: The concentration of your compound may be too low for the chosen solvent system.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Re-cool the solution slowly. Be cautious not to evaporate too much solvent, which could lead to "oiling out."[3]
-
-
High Solubility in the Chosen Solvent: The solvent may be too effective at solvating the aminoimidazole derivative, preventing it from self-associating into a crystal lattice.
-
Solution 1 (Anti-Solvent Addition): Introduce a miscible "anti-solvent" in which your compound is insoluble. This will decrease the overall solubility and induce precipitation. Add the anti-solvent dropwise at the temperature where your compound is dissolved until slight turbidity is observed, then reheat to clarify and cool slowly.
-
Solution 2 (Solvent Screening): A systematic approach to solvent selection is crucial. The ideal solvent will dissolve your compound at elevated temperatures but have limited solubility at lower temperatures.[4][5]
-
Experimental Protocol: Systematic Solvent Screening for Crystallization
-
Preparation: Place a small amount (10-20 mg) of your purified aminoimidazole derivative into several clean vials.
-
Solvent Addition: To each vial, add a different solvent from the list below, drop by drop, until the solid dissolves at room temperature. If it dissolves readily, the solvent is likely too good for cooling crystallization but may be suitable for vapor diffusion or anti-solvent methods.
-
Heating: If the compound does not dissolve at room temperature, gently heat the vial. If it dissolves upon heating, it is a potential candidate for cooling crystallization.
-
Cooling: Allow the vials that required heating to cool slowly to room temperature, and then transfer them to a refrigerator or freezer.
-
Observation: Observe the vials for crystal formation over 24-72 hours.
| Solvent Class | Examples | Notes for Aminoimidazole Derivatives |
| Protic Solvents | Ethanol, Methanol, Isopropanol, Water | Can form strong hydrogen bonds with the amino and imidazole moieties, potentially inhibiting crystallization if the solvent-solute interaction is too strong.[6] Often used in solvent/anti-solvent pairs. |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate, DMF | Generally good choices for dissolving aminoimidazole derivatives. The polarity can be tuned by mixing with less polar solvents.[7] |
| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane | Often used as anti-solvents. Dichloromethane can be a good solvent for some derivatives but its volatility can lead to rapid, poor-quality crystal growth.[6] |
Problem 2: My Compound is "Oiling Out" Instead of Crystallizing.
Q: Upon cooling, my aminoimidazole derivative separates as a liquid phase (an oil) rather than forming solid crystals. How can I resolve this?
A: "Oiling out" occurs when the concentration of the solute is too high, and it comes out of solution at a temperature above its melting point in the solvent system. This is a common issue with compounds that have strong intermolecular interactions, such as the hydrogen bonding capabilities of aminoimidazole derivatives.[1]
Root Cause Analysis & Solutions:
-
Excessive Supersaturation: The solution is too concentrated, leading to rapid phase separation.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the concentration and then cool the solution more slowly.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of a disordered oil over an ordered crystal lattice.
-
Solution: Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help slow the cooling rate.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.
-
Solution: Ensure your compound is of high purity. If necessary, perform an additional purification step such as flash chromatography.
-
Visualization of Troubleshooting "Oiling Out"
Caption: Workflow for troubleshooting "oiling out".
Problem 3: The Crystals are Very Small, Needle-like, or of Poor Quality.
Q: I am getting crystals, but they are too small for single-crystal X-ray diffraction or have a needle-like morphology. How can I grow larger, higher-quality crystals?
A: Crystal morphology is influenced by the interplay between the compound's inherent crystal packing and the experimental conditions, such as the solvent and the rate of crystallization.[8] For aminoimidazole derivatives, the directionality of hydrogen bonds can lead to anisotropic growth, often resulting in needle-like crystals.[9][10]
Root Cause Analysis & Solutions:
-
Rapid Nucleation and Growth: Too many nucleation sites lead to a large number of small crystals.
-
Solution 1 (Slower Cooling/Evaporation): Slow down the crystallization process. For cooling crystallizations, insulate the vessel. For evaporation, use a less volatile solvent or partially seal the container.[6]
-
Solution 2 (Vapor Diffusion): This is an excellent method for growing high-quality single crystals. Dissolve your compound in a small amount of a "good" solvent and place this vial inside a larger, sealed container with a more volatile "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.[6]
-
-
Solvent Effects: The solvent can interact with different crystal faces, promoting growth in one direction over others.[4][11]
-
Solution: Experiment with different solvent systems. A solvent that forms weaker interactions with the crystal surface may lead to more isotropic growth and blockier crystals.[8]
-
-
Lack of a Single Nucleation Point: Spontaneous nucleation throughout the solution can lead to many small crystals.
-
Solution (Seeding): If you have a few good crystals, you can use them as "seeds." Add a single, high-quality crystal to a slightly undersaturated solution and allow it to cool or evaporate slowly. This encourages growth on the existing seed crystal rather than new nucleation.
-
Visualization of Vapor Diffusion Setup
Caption: Diagram of a vapor diffusion crystallization setup.
Problem 4: I Suspect I Have a Polymorphism Issue.
Q: I've successfully crystallized my aminoimidazole derivative, but I get different crystal forms under slightly different conditions. How can I control polymorphism?
A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is common in pharmaceuticals and is often influenced by solvent choice and crystallization conditions.[8][11][12] The different hydrogen bonding patterns available to aminoimidazole derivatives make them susceptible to polymorphism.[1][9]
Root Cause Analysis & Solutions:
-
Solvent-Mediated Polymorph Selection: Different solvents can stabilize different polymorphs by interacting with the solute molecules in unique ways in the solution phase, thereby favoring the nucleation of a particular crystal form.[4][8][11]
-
Solution: A thorough polymorph screen using a variety of solvents with different polarities and hydrogen bonding capabilities is essential. Characterize the resulting solids by techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
-
Kinetic vs. Thermodynamic Control: Rapid crystallization often yields a metastable (kinetic) polymorph, while slower crystallization may favor the most stable (thermodynamic) form.[8]
-
Solution: To obtain the thermodynamic polymorph, try slower cooling rates, longer crystallization times, or slurrying the kinetic form in a solvent where it has moderate solubility. To isolate a kinetic polymorph, rapid cooling or fast anti-solvent addition may be necessary.
-
Systematic Approach to Polymorph Screening
Caption: Workflow for a systematic polymorph screen.
References
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2024). American Chemical Society.
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (n.d.). Journal of Applied Pharmaceutical Research.
- Guide for crystalliz
-
Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. (1979). International Journal of Peptide and Protein Research. [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. [Link]
-
Crystallization of polymorphs: The effect of solvent. (2025). ResearchGate. [Link]
- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Applied Pharmaceutical Research.
-
Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). Asian Journal of Chemistry. [Link]
-
Rational Design of Biological Crystals with Enhanced Physical Properties by Hydrogen Bonding Interactions. (n.d.). PubMed Central. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). California State University, Los Angeles. [Link]
-
Advice for Crystallization. (n.d.). University of Potsdam. [Link]
-
Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif. (2025). ResearchGate. [Link]
-
Crystal Structures of two Imidazole Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (n.d.). National Institutes of Health. [Link]
-
Solvent induced amyloid polymorphism and the uncovering of the elusive class 3 amyloid topology. (2024). PubMed Central. [Link]
-
(PDF) 2-Aminoimidazoles. (2025). ResearchGate. [Link]
-
Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (n.d.). MDPI. [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI. [Link]
-
Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). CORE. [Link]
-
Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). MATEC Web of Conferences. [Link]
-
Purification, crystallization and preliminary crystallographic analysis of Arabidopsis thaliana imidazoleglycerol-phosphate dehydratase. (2005). PubMed. [Link]
-
Continuous manufacturing of co-crystals: challenges and prospects. (n.d.). PubMed. [Link]
-
Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. (2021). PubMed Central. [Link]
-
Expression, Purification, Crystallization and Preliminary X-ray Diffraction Crystallographic Study of PurH From Escherichia Coli. (2011). PubMed. [Link]
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Technical Support Center: Impact of Solvent Choice on the Regioselectivity of Imidazole Alkylation
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth insights and practical troubleshooting for a common yet intricate challenge in synthetic chemistry: controlling the regioselectivity of imidazole N-alkylation. The choice of solvent is a critical parameter that can profoundly influence the outcome of this reaction, often dictating the ratio of N1 to N3 alkylated products. This resource offers a structured question-and-answer format to address specific experimental issues, backed by mechanistic explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of N1 and N3 alkylated regioisomers. Why is this happening, and how can solvent choice help?
A1: This is a frequent challenge in imidazole chemistry. The imidazole ring possesses two nucleophilic nitrogen atoms. Upon deprotonation, the resulting imidazolide anion is a resonant structure with the negative charge delocalized across both nitrogens, making both susceptible to alkylation.[1][2] The final product ratio is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, with the solvent playing a pivotal role.[2][3]
Troubleshooting Steps & Scientific Rationale:
-
Understand the Tautomers: In solution, unsymmetrically substituted imidazoles exist as a mixture of tautomers. The solvent can influence the position of this equilibrium. For instance, with electron-withdrawing substituents, the 4-substituted tautomer often predominates.[3] Alkylation can occur on either tautomer, leading to different product ratios.
-
Solvent Polarity and Type:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice.[4] They effectively dissolve the imidazole and the base, and they solvate the cation of the base, leaving the imidazolide anion more "naked" and highly reactive.[5][6] This generally leads to faster reaction rates. However, selectivity can be variable and is highly substrate-dependent.[7][8] For example, in the alkylation of 4-nitroimidazole with ethyl bromoacetate, acetonitrile (CH₃CN) gave a slightly higher yield than DMSO or DMF.[7]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the nitrogen atoms of the imidazole ring.[9][10][11] This solvation shell can hinder the approach of the alkylating agent, often slowing down the reaction.[6][9][12] More importantly, it can influence the tautomeric equilibrium and the relative nucleophilicity of the two nitrogens, thereby altering the product ratio.[3]
-
Nonpolar Solvents (e.g., Toluene, Dioxane): The solubility of inorganic bases (like K₂CO₃ or Cs₂CO₃) is often limited in these solvents, which can affect the reaction rate.[8] However, in some cases, nonpolar solvents can surprisingly lead to high regioselectivity or yield, potentially due to aggregation effects or specific interactions at elevated temperatures.[13] For instance, one study on indazole alkylation found that dioxane at 90 °C gave a 96% yield of the desired N1-isomer, a significant improvement over DMF (60%) or DMSO (54%).[13]
-
Q2: My reaction is very slow or not going to completion. Could the solvent be the issue?
A2: Absolutely. Incomplete reactions are often linked to poor solubility of reactants or insufficient deprotonation of the imidazole. The solvent is central to both of these factors.
Troubleshooting Steps & Scientific Rationale:
-
Ensure Proper Deprotonation: For the reaction to proceed, the imidazole N-H must be deprotonated to form the more nucleophilic imidazolide anion.
-
Strong Bases in Aprotic Solvents: If you are using a weaker base like K₂CO₃ and observing low conversion, consider switching to a stronger base like sodium hydride (NaH). Strong bases are most effective in anhydrous polar aprotic solvents like THF or DMF to ensure complete deprotonation.[4]
-
Solubility of the Base: Ensure your chosen base is at least partially soluble in the reaction solvent. Cesium carbonate (Cs₂CO₃) is often reported to be highly effective, in part due to its better solubility in many organic solvents compared to K₂CO₃.[4]
-
-
Reagent Solubility: All reactants must be in solution for the reaction to occur efficiently. If your imidazole derivative or alkylating agent has poor solubility in your current solvent, the reaction will be slow.
-
Screening Solvents: If solubility is a concern, screen a range of solvents. Polar aprotic solvents like DMF and DMSO are excellent solvents for a wide range of organic molecules.[4]
-
-
Reaction Temperature: Higher temperatures can increase both solubility and reaction rate. If your reaction is slow at room temperature, consider heating it. High-boiling point solvents like DMF, DMSO, or toluene are suitable for this.[14]
Q3: I'm observing the formation of a quaternary imidazolium salt as a side product. How can I prevent this?
A3: The formation of a quaternary salt occurs when the N-alkylated imidazole product undergoes a second alkylation.[14] This is more common with highly reactive alkylating agents. Solvent choice can help mitigate this side reaction.
Troubleshooting Steps & Scientific Rationale:
-
Control Reactant Concentration: Diluting the reaction mixture can decrease the probability of the product encountering another molecule of the alkylating agent.[14] Choose a solvent volume that keeps reactants dissolved but avoids unnecessarily high concentrations.
-
Solvent Effects on Nucleophilicity: While polar aprotic solvents enhance the nucleophilicity of the starting imidazole, they also enhance the nucleophilicity of the mono-alkylated product. In some cases, a less polar or a protic solvent might temper the reactivity just enough to disfavor the second alkylation while still allowing the first to proceed at an acceptable rate.
-
Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent.[14]
-
Lower the Temperature: Reducing the reaction temperature will slow down both the desired reaction and the undesired side reaction. Since the second alkylation often has a higher activation energy, lowering the temperature can disproportionately disfavor it.[14]
Visualizing the Mechanistic Role of the Solvent
The solvent's influence begins with the fundamental tautomeric equilibrium of the imidazole ring and extends to the solvation of the key anionic intermediate.
Caption: Solvent influence on imidazole alkylation pathway.
Data Summary: Solvent Effects on Regioselectivity
The following table summarizes hypothetical but representative outcomes for the alkylation of a generic 4-substituted imidazole, illustrating how solvent choice can impact the product ratio. Actual results will be highly dependent on the specific substrate, alkylating agent, and base used.
| Solvent | Type | Dielectric Constant (ε) | Typical N1:N3 Ratio | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 1.5 : 1 | Good solvation of ions, promotes SN2, but may offer moderate selectivity.[4][5] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 36 | 2.5 : 1 | Less coordinating than DMF, can sometimes lead to better selectivity.[7] |
| Tetrahydrofuran (THF) | Borderline Aprotic | 7.5 | 3 : 1 | Lower polarity can favor specific ion-pairing, potentially increasing selectivity.[8] |
| Ethanol (EtOH) | Polar Protic | 24 | 1 : 1.2 | H-bonding solvates both nitrogens, potentially favoring attack at the sterically less hindered or electronically different site.[3] |
| Dioxane | Nonpolar | 2.2 | 10 : 1 | Poor solubility of base, but at high temperatures can provide high selectivity in certain systems.[13] |
Experimental Protocol: Solvent Screening for Optimal Regioselectivity
This protocol provides a general framework for screening solvents to optimize the regioselective N-alkylation of a substituted imidazole.
Objective: To determine the optimal solvent for maximizing the yield of the desired N-alkylated imidazole regioisomer.
Materials:
-
Substituted Imidazole (1.0 mmol)
-
Alkylating Agent (e.g., Alkyl Bromide, 1.2 mmol)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Screening Solvents (Anhydrous): DMF, Acetonitrile, THF, Dioxane, Ethanol (3-5 mL each)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reaction vessels (e.g., microwave vials or sealed tubes)
-
Stirring plate and heating block
-
Analytical tools: TLC, LC-MS, or GC-MS for monitoring
Procedure:
-
Preparation: In separate, dry reaction vessels under an inert atmosphere, add the substituted imidazole (1.0 mmol) and the base (2.0 mmol).
-
Solvent Addition: To each vessel, add 3-5 mL of one of the anhydrous screening solvents (DMF, Acetonitrile, THF, Dioxane, Ethanol).
-
Stirring: Stir the mixtures at room temperature for 10-15 minutes to ensure good suspension/dissolution.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 mmol) to each vessel.
-
Reaction: Seal the vessels and heat the reactions to a consistent temperature (e.g., 80 °C). The optimal temperature may require separate optimization but should be held constant for the initial solvent screen.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots over time (e.g., at 2, 6, 12, and 24 hours) and analyzing them by TLC or LC-MS to assess the consumption of starting material and the ratio of the two product isomers.
-
Work-up (for analysis): Dilute the aliquot with a suitable organic solvent (e.g., ethyl acetate), filter through a small plug of silica or celite to remove inorganic salts, and analyze the filtrate.
-
Analysis and Selection: Compare the conversion rates and, most importantly, the regioisomeric ratios (N1:N3) for each solvent. The solvent that provides the highest ratio of the desired isomer with good conversion is selected for further optimization or scale-up.
Caption: Workflow for parallel solvent screening experiment.
References
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
- Technical Support Center: Regioselectivity in Imidazole Synthesis - Benchchem.
- Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem.
- Overcoming steric hindrance in N-alkylation of imidazole deriv
- N-Alkylation of imidazoles - University of Otago.
- This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical.
- Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions - Benchchem.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.
- Polar Protic and Aprotic Solvents - Chemistry LibreTexts.
- Polar Protic and Aprotic Solvents - ChemTalk.
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
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Validation & Comparative
Validating the Anticancer Potential of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate: A Comparative Guide
This guide provides a comprehensive framework for validating the anticancer activity of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate. Designed for researchers in oncology and drug discovery, this document outlines a series of comparative in vitro analyses, grounded in established methodologies and supported by scientific literature. We will explore the hypothesized mechanisms of action, detail the necessary experimental protocols, and present a strategy for comparing its efficacy against established anticancer agents.
Introduction: The Promise of Imidazole Scaffolds in Oncology
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Its unique electronic properties and ability to engage in various biological interactions have led to the development of several successful drugs, including some with potent anticancer activity.[1] The compound of interest, this compound, belongs to a class of substituted imidazoles that have garnered significant attention for their potential as antineoplastic agents.
A recent study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed that compounds with specific substitutions at the N-1 position exhibit significant cytotoxic effects against various cancer cell lines.[1] Notably, the dodecyl-substituted analog demonstrated potent activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells, with an IC50 value of 0.737 µM in HeLa cells.[1] The primary mechanisms of action identified were the induction of apoptosis and the inhibition of tubulin polymerization.[1] Based on these findings, it is hypothesized that this compound may exert its anticancer effects through similar pathways.
This guide will therefore focus on a validation workflow designed to test these hypotheses, comparing the compound's performance against established chemotherapeutic agents used in the treatment of cervical and colon cancers.
Section 1: Synthesis of this compound
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis of the target compound.
Section 2: In Vitro Validation of Anticancer Activity
To empirically assess the anticancer potential of this compound, a panel of in vitro assays is recommended. This section provides detailed protocols for these assays, along with the rationale for their inclusion.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[4][5][6][7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa for cervical cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound and the chosen comparator drugs (e.g., Cisplatin for HeLa, 5-Fluorouracil for HT-29) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Assays: Unraveling the Mode of Action
Based on the activity of structurally related compounds, we will investigate two primary mechanisms: induction of apoptosis and inhibition of tubulin polymerization. Additionally, given the prevalence of kinase inhibition among imidazole-based anticancer agents, we will also include an assay to assess the compound's effect on Epidermal Growth Factor Receptor (EGFR) kinase activity.
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat HeLa and HT-29 cells with this compound at its IC50 concentration for 24, 48, and 72 hours. Include a positive control (e.g., Staurosporine) and an untreated negative control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Disruption of the cell cycle is another common mechanism of anticancer drugs. Flow cytometry with propidium iodide (PI) staining allows for the analysis of DNA content and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Given the reported antitubulin activity of a related compound, it is crucial to assess the effect of this compound on tubulin polymerization. This can be achieved using an in vitro fluorescence-based assay.[4][8][9][10]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a fluorescence reporter that binds to polymerized microtubules, and GTP in a polymerization buffer.
-
Compound Addition: Add various concentrations of this compound, a known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control, and a polymerization enhancer (e.g., Paclitaxel) as another control.
-
Fluorescence Measurement: Initiate polymerization by incubating the plate at 37°C and monitor the increase in fluorescence over time using a microplate reader.[4][8]
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
To explore the possibility of kinase inhibition, a luminescent assay for EGFR kinase activity can be employed. This type of assay is highly sensitive and suitable for high-throughput screening.[11][12][13][14]
Experimental Protocol: Luminescent EGFR Kinase Assay
-
Reaction Setup: In a 384-well plate, combine recombinant EGFR enzyme, a specific substrate, and ATP in a kinase buffer.[11]
-
Inhibitor Addition: Add serial dilutions of this compound and a known EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Luminescence Detection: Add a detection reagent that measures the amount of ATP consumed (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value for EGFR inhibition.
Section 3: Comparative Data Analysis and Interpretation
The data obtained from the aforementioned assays should be systematically analyzed and presented in a comparative format. This will allow for an objective assessment of the anticancer potential of this compound relative to standard-of-care agents.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | HeLa (Cervical Cancer) | HT-29 (Colon Cancer) |
| This compound | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | N/A |
| 5-Fluorouracil | N/A | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value |
Table 2: Summary of Mechanistic Assay Results
| Assay | This compound | Positive Control |
| Apoptosis Induction | Qualitative/Quantitative Result | Expected Result |
| Cell Cycle Arrest | Phase of Arrest | Expected Result |
| Tubulin Polymerization | Inhibition/Enhancement & IC50 | Expected Result |
| EGFR Kinase Inhibition | IC50 Value | Expected Result |
Visualizing Mechanistic Pathways:
Caption: Hypothesized signaling pathways for the anticancer activity of the title compound.
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the anticancer activity of this compound. By employing a series of well-established in vitro assays and comparing the results to standard chemotherapeutic agents, researchers can obtain a clear and objective assessment of the compound's potential as a novel anticancer therapeutic. The mechanistic studies outlined will provide crucial insights into its mode of action, which is essential for further preclinical and clinical development. The findings from this validation workflow will be instrumental in determining the future trajectory of this promising imidazole derivative in the landscape of cancer drug discovery.
References
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101306.
- Gaskin, F. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Cell Biology, 115, 215-229.
- Gaskin, F. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. PubMed, 23910541.
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
- Mamat, M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.
- Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 618-623.
- Kumar, V., et al. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
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A Comparative Guide for Researchers: Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate vs. Doxorubicin in Breast Cancer Cells
This guide provides a comprehensive framework for the comparative evaluation of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate, a novel compound of interest, against doxorubicin, the established first-line chemotherapeutic agent for breast cancer. While doxorubicin's efficacy is well-documented, its clinical utility is often hampered by significant cardiotoxicity and the development of multidrug resistance. This necessitates the exploration of new chemical entities with potentially improved therapeutic indices.
Imidazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of anticancer activities, including apoptosis induction, kinase inhibition, and cell cycle arrest.[1][2] Specifically, derivatives of 5-amino-1-N-substituted-imidazole-4-carboxylate have shown antiproliferative potential against various cancer cell lines, including MDA-MB-231 breast cancer cells.[3] This guide synthesizes the known data on doxorubicin and provides a rigorous, field-proven experimental blueprint for a head-to-head in vitro comparison with this compound, enabling researchers to generate robust, publication-quality data.
Part 1: The Incumbent vs. The Challenger - Chemical Structures and Known Mechanisms
A thorough understanding of the existing standard and the challenger compound is the foundation of any comparative study.
Doxorubicin: The Established Standard
Doxorubicin, an anthracycline antibiotic, is a cornerstone of breast cancer chemotherapy. Its primary mechanism of action involves intercalation into DNA, which disrupts topoisomerase II-mediated DNA repair and generates reactive oxygen species (ROS), ultimately leading to DNA damage and the induction of apoptosis.[4]
Mechanism of Action: Doxorubicin-Induced Apoptosis
Doxorubicin triggers the intrinsic apoptotic pathway. By causing DNA damage, it stabilizes the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 subsequently cleaves and activates effector caspases like caspase-3, leading to the cleavage of cellular substrates such as PARP-1 and the systematic dismantling of the cell.[4][5]
This compound: A Promising Challenger
The specific anticancer activity of this compound in breast cancer has not yet been extensively reported in peer-reviewed literature, presenting a clear knowledge gap and research opportunity. However, the broader class of imidazole derivatives has demonstrated significant anticancer potential.[2] A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed that derivatives with alkyl chains at the N-1 position induce apoptosis and inhibit proliferation in various cancer cell lines, including MDA-MB-231 breast cancer cells.[3] The most potent analog in that study, a dodecyl derivative, was shown to induce early apoptosis and exhibit antitubulin activity.[3] Other imidazole-based compounds have been found to act as inhibitors of crucial cancer-related kinases such as VEGFR-2 and EGFR.[6][7]
Hypothesized Mechanism of Action
Based on the available literature for related compounds, it is hypothesized that this compound may induce apoptosis through the intrinsic pathway, potentially by inhibiting key survival signaling kinases or by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death.
Part 2: Quantitative Comparison of Cytotoxicity
The first step in comparing the two compounds is to determine their relative potency in inhibiting cancer cell growth. This is typically quantified by the half-maximal inhibitory concentration (IC50).
Known Cytotoxicity of Doxorubicin
The IC50 of doxorubicin varies depending on the breast cancer cell line and the duration of exposure. This variability is often linked to the cells' expression of receptors and resistance proteins.[8][9]
| Cell Line | Cancer Subtype | Doxorubicin IC50 (48-72h) | Reference(s) |
| MCF-7 | ER+, PR+, HER2- | ~0.69 µM - 8.3 µM | [5][8][10] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | ~1.25 µM - 6.6 µM | [5][8][10] |
| T47D | ER+, PR+, HER2- | ~8.53 µM | [8] |
| BT474 | ER+, PR+, HER2+ | ~1.14 µM | [8] |
Table 1: Published IC50 values for doxorubicin in various breast cancer cell lines. Values are approximate as they vary between studies.
Proposed Cytotoxicity Analysis: A Head-to-Head Experimental Workflow
To directly compare the two compounds, a standardized set of experiments must be performed concurrently.
Part 3: Detailed Experimental Protocols
Adherence to validated, standardized protocols is critical for generating reproducible and trustworthy data. The following sections detail the methodologies for the proposed comparative experiments.
Protocol: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]
Causality: The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Apoptosis vs. Necrosis Determination (Annexin V/PI Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells.[1] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[13]
Step-by-Step Methodology:
-
Cell Treatment: Seed 2 x 10^5 cells in 6-well plates. After 24 hours, treat the cells with the respective IC50 concentrations of each compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the combined cell suspension at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (1 mg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.[1][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol: Mechanistic Investigation (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.[4]
Causality: The activation of caspases involves their cleavage from inactive pro-forms into smaller, active subunits. The cleavage of PARP by caspase-3 is a hallmark of apoptosis. The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is a critical determinant of cell fate. Detecting these changes provides molecular evidence of apoptosis induction.[9]
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Treat cells in 6-well plates with the IC50 concentrations of each compound for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Cleaved Caspase-3
-
Full-length and Cleaved PARP
-
Bax
-
Bcl-2
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Part 4: Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to compare the anticancer efficacy of this compound with the clinical standard, doxorubicin. By following these detailed protocols, researchers can generate a comprehensive dataset comparing cytotoxicity, the mode of cell death, and the underlying molecular mechanisms.
Should this compound demonstrate a potent cytotoxic effect with a favorable apoptotic profile—particularly if it shows higher efficacy in doxorubicin-resistant cell lines like MDA-MB-231 or a better safety profile in normal cell lines (not covered here but a logical next step)—it would warrant further investigation. Subsequent studies could explore its effects on other signaling pathways (e.g., cell cycle, specific kinase activities) and advance the compound into in vivo preclinical models. This structured, comparative approach is essential for the rational development of the next generation of breast cancer therapeutics.
References
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- Oncul, S., & Ercan, A. Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences.
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- Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central (PMC).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
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- Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. PubMed Central (PMC). (2018-09-04).
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- Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Tre
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- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
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- Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evalu
- Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evalu
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. [No Source Found].
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A Comparative In Vitro Efficacy Analysis: Ethyl 5-Amino-1-substituted-imidazole-4-carboxylate Derivatives versus Cisplatin
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. Cisplatin, a cornerstone of chemotherapy for decades, exhibits broad efficacy against a range of solid tumors.[1] However, its clinical utility is frequently constrained by severe side effects and the onset of drug resistance.[1][2] This has catalyzed the exploration of new chemical entities, such as imidazole derivatives, which have shown promise as potential anticancer agents.[3][4][5] This guide provides a detailed in vitro comparison of a promising imidazole derivative, Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, with the established chemotherapeutic agent, cisplatin.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of their cytotoxic effects, mechanisms of action, and the experimental protocols required for their evaluation.
Introduction to the Compounds
Ethyl 5-Amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e)
A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines.[6] Among these, Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (referred to as compound 5e in the cited study) demonstrated significant inhibitory effects on the growth and proliferation of HeLa (cervical cancer) and HT-29 (colon cancer) cells.[6] Further investigations have indicated its potential to inhibit tumor cell colony formation, migration, and induce apoptosis, marking it as a lead compound for further development.[6]
Cisplatin
Cisplatin (cis-diamminedichloroplatinum(II)) is a widely used chemotherapeutic agent that exerts its anticancer effects primarily by forming adducts with DNA, which interferes with DNA replication and repair mechanisms, ultimately leading to apoptosis in cancer cells.[2][7] It is a standard reference drug in the development and evaluation of new anticancer compounds.[1][8] Despite its efficacy, the clinical use of cisplatin is associated with significant toxicities and the development of resistance.[2]
Comparative In Vitro Efficacy
The primary measure of a compound's cytotoxic efficacy in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
A study on Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) reported the following IC50 values after 72 hours of treatment:[6]
| Cell Line | Cancer Type | Compound 5e IC50 (µM) |
| HeLa | Cervical | 0.737 ± 0.05 |
| HT-29 | Colon | 1.194 ± 0.02 |
Cisplatin's IC50 values can vary significantly across different studies and cell lines.[8][9] For comparative purposes, a range of reported IC50 values for cisplatin in various cancer cell lines are presented below:
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Reference |
| A549 | Lung | 7.49 ± 0.16 (48h) | [10] |
| SKOV-3 | Ovarian | 2 to 40 (24h) | [9] |
| HeLa | Cervical | >50 | [11] |
| Ovarian Carcinoma Lines | Ovarian | 0.1-0.45 µg/ml | [12] |
Expert Interpretation: The data suggests that Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) exhibits potent cytotoxic activity, with sub-micromolar to low micromolar IC50 values in HeLa and HT-29 cells.[6] A direct comparison of IC50 values between the imidazole derivative and cisplatin is challenging due to the high variability in reported cisplatin IC50s.[8] However, the low IC50 values of compound 5e indicate a high degree of potency that warrants further investigation, especially in cell lines where cisplatin demonstrates higher resistance.
Mechanistic Insights
Ethyl 5-Amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)
The anticancer activity of compound 5e has been attributed to several mechanisms:
-
Induction of Apoptosis: The compound was found to induce early apoptosis in both HeLa and HT-29 cells.[6]
-
Mitochondrial Membrane Potential Disruption: A significant reduction in the mitochondrial membrane potential was observed in a dose-dependent manner, suggesting the involvement of the intrinsic apoptotic pathway.[6]
-
Inhibition of Colony Formation and Migration: The derivative significantly inhibited the ability of tumor cells to form colonies and migrate.[6]
-
Antitubulin Activity: The study also reported antitubulin activity, which can disrupt cell division.[6]
Cisplatin
Cisplatin's mechanism of action is well-documented and involves:
-
DNA Damage: Cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which block DNA replication and transcription.[7][13]
-
Induction of Apoptosis: The resulting DNA damage triggers a cascade of signaling events that lead to programmed cell death (apoptosis).[2] This can be mediated by various pathways, including the activation of p53 and mitochondrial pathways.[2]
-
Generation of Reactive Oxygen Species (ROS): Cisplatin treatment can also lead to the production of ROS, contributing to cellular damage.[2]
Below is a simplified diagram illustrating the signaling pathway of cisplatin-induced cell death.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of in vitro comparisons, standardized experimental protocols are essential.
Cell Culture
-
Cell Lines: HeLa (cervical cancer) and HT-29 (colon cancer) cell lines can be procured from a reputable cell bank (e.g., ATCC).
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate and cisplatin) in culture medium. Replace the existing medium with the medium containing various concentrations of the compounds. Include untreated cells as a negative control and medium-only wells as a blank.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
Caption: Workflow for a standard MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Directions
The available in vitro data indicates that Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate is a highly potent anticancer compound against HeLa and HT-29 cell lines.[6] Its mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway, as well as the inhibition of cell proliferation and migration.[6]
While a direct, side-by-side comparison with cisplatin in the same study is not yet available, the low micromolar and sub-micromolar IC50 values for the imidazole derivative are promising.[6] It is crucial to acknowledge the significant variability in reported IC50 values for cisplatin, which underscores the importance of including it as a reference control in future studies of novel compounds.[8]
Future research should focus on:
-
Direct comparative studies of Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate and its derivatives against cisplatin across a broader panel of cancer cell lines.
-
In-depth mechanistic studies to fully elucidate the signaling pathways affected by these imidazole derivatives.
-
Evaluation of their efficacy in 3D cell culture models, which more closely mimic the in vivo tumor microenvironment.[3]
-
Preclinical in vivo studies to assess the therapeutic potential and toxicity of these compounds.
The exploration of novel imidazole derivatives represents a promising avenue in the development of new anticancer therapeutics that may offer improved efficacy and a more favorable safety profile compared to established agents like cisplatin.
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Ningbo Inno Pharmchem Co.,Ltd. Decoding Cancer Cell Behavior: Imidazole Derivatives and 3D Culture Insights. [Link]
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Florea, A.-M., & Büsselberg, D. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]
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In vitro phase II comparison of the cytotoxicity of a novel platinum analog, nedaplatin (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers. PubMed. [Link]
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Heffeter, P., et al. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. National Institutes of Health. [Link]
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Conjugated indole-imidazole derivatives displaying cytotoxicity against multidrug resistant cancer cell lines. PubMed. [Link]
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Florea, A.-M., & Büsselberg, D. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. [Link]
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Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. PubMed. [Link]
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Dasari, S., & Tchounwou, P. B. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press. [Link]
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Cisplatin in cancer therapy: molecular mechanisms of action. PubMed Central. [Link]
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Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of IC50 Values for Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate and Its Analogs
Introduction: Quantifying Potency in Drug Discovery
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate and its derivatives represent a class of molecules actively investigated for their biological activities, particularly in oncology.[3][4] A critical parameter in the preclinical assessment of any potential drug candidate is the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. It is a fundamental measure of a compound's potency, guiding lead optimization and structure-activity relationship (SAR) studies.
This guide provides an in-depth, experience-driven walkthrough of the experimental determination and rigorous statistical analysis of IC50 values. We will use a relevant analog, Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, as a case study to demonstrate these principles. The objective is not merely to present a protocol but to explain the causality behind the choices made, ensuring the generation of trustworthy, reproducible, and scientifically valid data for researchers, scientists, and drug development professionals.
Part 1: The Experimental Foundation for Reliable IC50 Determination
An IC50 value is not an absolute constant; it is highly dependent on the experimental conditions.[5] Therefore, a meticulously designed and executed experiment is the bedrock of any credible statistical analysis. The following protocol for an in vitro cytotoxicity assay, such as the widely used MTT assay, is designed to be a self-validating system.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)
This method assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
1. Cell Culture and Seeding:
-
Rationale: The choice of cell line is critical as IC50 values can vary dramatically between different cell types.[5] For this example, we will use the HeLa (cervical cancer) cell line, for which comparative data on an imidazole analog is available.[3]
-
Step 1: Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Step 2: Harvest cells during the logarithmic growth phase using trypsin.
-
Step 3: Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.
-
Step 4: Seed 5,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL. Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Rationale: A serial dilution series is necessary to generate a dose-response curve. The concentration range should be chosen to span from no effect to maximal inhibition.
-
Step 1: Prepare a 10 mM stock solution of the test compound (e.g., Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate) in DMSO.
-
Step 2: Perform a serial dilution of the stock solution to create a range of working concentrations (e.g., 0.01 µM to 100 µM).
-
Step 3: After the 24-hour incubation, remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the test compound. Include "untreated" (media only) and "vehicle" (media with the highest concentration of DMSO used) controls.
-
Step 4: For statistical robustness, each concentration and control should be tested in at least triplicate (technical replicates). The entire experiment should be repeated on different days (biological replicates).[5]
-
Step 5: Incubate the plate for a defined period, typically 48 to 72 hours.[3][6]
3. Viability Assessment (MTT Assay):
-
Rationale: The MTT reagent is converted by viable cells into a purple formazan product, the amount of which is proportional to the number of living cells.
-
Step 1: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]
-
Step 2: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Step 3: Measure the absorbance at 570 nm using a microplate reader.[6]
Part 2: The Core of the Analysis: From Raw Data to IC50
The statistical analysis of dose-response data is a multi-step process that transforms raw absorbance values into a reliable potency metric. Software such as GraphPad Prism is the industry standard for this type of analysis.[7][8][9]
Workflow for IC50 Calculation
The logical flow from data acquisition to the final IC50 value is critical.
Caption: A generalized workflow for IC50 determination.
Step-by-Step Statistical Analysis Using GraphPad Prism
-
Data Entry & Normalization:
-
Step 1: Enter your data into an XY table. The X column will be the compound concentrations, and the Y columns will be your replicate absorbance readings.[9]
-
Step 2: Transform the X values to their logarithms. This is crucial because dose-response relationships are typically sigmoidal on a log scale.[7][8]
-
Step 3: Normalize the Y values. Convert the raw absorbance data into a percentage of inhibition. The formula is: % Inhibition = 100 * (1 - (Absorbance_of_Test_Well - Absorbance_of_Blank) / (Absorbance_of_Vehicle_Control - Absorbance_of_Blank))
-
-
Non-Linear Regression:
-
Rationale: Dose-response data rarely follows a straight line. A non-linear regression model, specifically a four-parameter logistic equation, provides the most accurate fit for sigmoidal curves.[10][11] This model describes the relationship between the log of the inhibitor concentration and the response, defined by the top and bottom plateaus, the Hill slope, and the IC50.[12]
-
Step 1: From the analysis menu, select "Nonlinear regression (curve fit)".[8]
-
Step 2: Choose the "Dose-Response -- Inhibition" family of equations and select "log(inhibitor) vs. response -- Variable slope (four parameters) ".[7]
-
Step 3: The software will then fit the best sigmoidal curve to your data and calculate the key parameters.
-
-
Interpreting the Results:
-
The primary output is the LogIC50 . GraphPad Prism will automatically convert this back to the IC50 value in the concentration units you used.
-
Always check the 95% Confidence Intervals for the IC50. A narrow confidence interval indicates high precision in your estimate.
-
Examine the R-squared (R²) value. This indicates the goodness of fit of the curve to your data. A value > 0.95 is generally considered a good fit.
-
Part 3: Comparative Analysis - Contextualizing Potency
An IC50 value in isolation has limited meaning. Its true utility emerges from comparison—either against other compounds in a series or against known standards. This comparative analysis is the cornerstone of SAR, helping to identify which chemical modifications enhance potency.
Comparative IC50 Data for Imidazole Derivatives
The following table summarizes the cytotoxic activity of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (a derivative of the topic compound) and other substituted imidazole analogs against various human cancer cell lines. A lower IC50 value indicates higher potency.
| Compound ID | Core Structure | Key Substituents | Cell Line | IC50 (µM) | Reference |
| Analog 5e | 5-Amino-imidazole-4-carboxylate | 1-dodecyl | HeLa | 0.737 ± 0.05 | [3] |
| Analog 5e | 5-Amino-imidazole-4-carboxylate | 1-dodecyl | HT-29 | 1.194 ± 0.02 | [3] |
| Compound 35 | 2-phenyl benzimidazole | Varies | MCF-7 | 3.37 | [2] |
| Compound 45 | Thiazole-benzimidazole | Varies | MCF-7 | 5.96 | [2] |
| Compound 21 | Benzimidazole-cinnamide | Varies | A549 | 0.29 | [2] |
| BI9 | Benzotriazole-imidazole-2-thione | Varies | HCT-116 | 2.63 | [13] |
| Compound 5 | N-1 arylidene amino imidazole-2-thione | 5-(4-methoxyphenyl) | MCF-7 | < 5 | [13] |
Field-Proven Insight: From this data, we can derive an initial SAR. The long alkyl chain at the N-1 position in Analog 5e confers sub-micromolar potency against HeLa cells.[3] This is significantly more potent than several other more complex benzimidazole derivatives against the MCF-7 breast cancer line.[2] This suggests that for this particular scaffold, lipophilicity at the N-1 position may be a key driver of cytotoxic activity, a hypothesis that can be systematically tested with further analogs.
Mechanistic Context: Induction of Apoptosis
Understanding the mechanism of action provides crucial context for IC50 values. Studies on Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate revealed that it induces early apoptosis in HeLa and HT-29 cells and reduces the mitochondrial membrane potential.[3] This suggests the compound may trigger the intrinsic apoptotic pathway.
Caption: Simplified intrinsic apoptosis pathway targeted by imidazole analogs.
Conclusion
The statistical analysis of IC50 values is a critical skill in drug discovery and development. It begins with a robust, reproducible experimental design and culminates in a sophisticated, model-based statistical analysis. By moving beyond a simple graphical estimation to a non-linear regression analysis, researchers can generate precise and reliable measures of compound potency.[14] Comparing these values across a series of analogs, as demonstrated with this compound and its related structures, provides the essential data needed to drive medicinal chemistry efforts, elucidate structure-activity relationships, and ultimately identify promising new therapeutic candidates.
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A Senior Application Scientist's Guide to Cross-Validation of In Vitro Results for Novel Imidazole Inhibitors
The Imperative of Orthogonal Validation in Kinase Inhibition
The principle of orthogonal validation lies in employing multiple, independent methods that rely on different physical and biological principles to measure the same biological event.[1] This approach is paramount for kinase inhibitors, including those with an imidazole scaffold, as it builds a far more robust and reliable body of evidence for a compound's potency, selectivity, and mechanism of action. By cross-referencing data from a strategically chosen suite of biochemical, biophysical, and cell-based assays, researchers can gain higher confidence in their hit-to-lead progression decisions.[2]
Many imidazole-based compounds have been identified as potent inhibitors of various kinases, such as p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR), by disrupting oncogenic signaling pathways.[3] However, the imidazole ring, a versatile scaffold in medicinal chemistry, can present unique challenges and opportunities in assay design due to its physicochemical properties.[4] Therefore, a well-designed cross-validation strategy is not just good practice; it is essential for the successful development of this important class of inhibitors.
A Comparative Overview of Key In Vitro Assays
The selection of an appropriate assay is a critical decision that can significantly influence the observed potency of a test compound.[4] The following sections provide a detailed comparison of commonly employed in vitro assays for the characterization of novel imidazole inhibitors.
Biochemical Assays: A Direct Measure of Potency
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound on a purified kinase. These assays provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[5] | High sensitivity, considered the "gold standard" for kinase assays.[6] | Use of radioactive materials requires specialized handling and disposal.[6] | IC50, Ki |
| Fluorescence-Based Assays (e.g., LanthaScreen™) | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[7] | High-throughput, non-radioactive, and amenable to automation.[6] | Potential for interference from autofluorescent compounds; the imidazole scaffold itself can sometimes exhibit fluorescence.[8][9] | IC50 |
Causality Behind Experimental Choices for Imidazole Inhibitors:
While radiometric assays are highly sensitive, the potential for imidazole-based compounds to interfere with fluorescence-based readouts makes a compelling case for using a radiometric assay as a primary or orthogonal validation method. The unique electronic properties of the imidazole ring can lead to intrinsic fluorescence, which may quench or enhance the assay signal, leading to false positives or negatives.[8][9]
Biophysical Assays: Confirming Direct Target Engagement
Biophysical assays provide direct evidence of a compound binding to its target protein, offering a valuable orthogonal validation to the functional data from biochemical assays.
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the inhibitor binds to the immobilized kinase.[10] | Provides real-time kinetic data (association and dissociation rates).[10] | Requires specialized instrumentation; protein immobilization can sometimes affect activity.[11] | KD, kon, koff |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when an inhibitor binds to a kinase in solution.[12] | Label-free, in-solution measurement providing a complete thermodynamic profile of the binding interaction.[2] | Requires larger amounts of protein and compound compared to other methods.[13] | KD, ΔH, ΔS |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in the thermal stability of a target protein in cells or cell lysates upon ligand binding.[14] | Confirms target engagement in a cellular environment without the need for compound or protein modification.[10] | Can be lower throughput than other methods, though high-throughput formats are emerging.[11] | Thermal shift (ΔTm), ITDRFCETSA IC50 |
Causality Behind Experimental Choices for Imidazole Inhibitors:
For imidazole inhibitors, which can sometimes exhibit non-specific binding, ITC is a powerful tool to confirm a true 1:1 binding stoichiometry and to understand the thermodynamic drivers of the interaction. CETSA is particularly valuable as it provides evidence of target engagement within the complex milieu of the cell, bridging the gap between biochemical potency and cellular activity.[14]
Cell-Based Assays: Assessing Cellular Efficacy
Ultimately, an effective inhibitor must engage its target and elicit a functional response within a cellular context. Cell-based assays are crucial for confirming that the biochemical potency translates to cellular efficacy.
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells via Bioluminescence Resonance Energy Transfer (BRET).[15] | Provides quantitative measurement of compound affinity and residence time at the target in living cells.[5] | Requires genetic modification of cells to express the fusion protein.[15] | IC50, Target Occupancy |
| Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA) | Measures the phosphorylation status of a downstream substrate of the target kinase.[16] | Directly assesses the functional consequence of kinase inhibition in a cellular signaling pathway.[16] | Can be lower throughput and may be influenced by off-target effects. | IC50 |
| Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®) | Measures the effect of the inhibitor on cell growth and survival.[17] | Provides a holistic view of the compound's impact on cellular health and is relevant for anticancer drug discovery. | Can be influenced by off-target toxicity; does not directly measure target inhibition.[12] | GI50, IC50 |
Causality Behind Experimental Choices for Imidazole Inhibitors:
NanoBRET™ assays are particularly advantageous for imidazole inhibitors as they directly measure target engagement in live cells, bypassing potential issues with compound permeability or efflux that might confound the interpretation of downstream functional assays.[15] Comparing the IC50 values from a biochemical assay with a NanoBRET™ assay can provide valuable insights into a compound's cell permeability and intracellular target engagement.
A Step-by-Step Guide to Cross-Validation
A robust cross-validation workflow is essential for building confidence in your in vitro data. The following workflow provides a structured approach to validating novel imidazole inhibitors.
Caption: Cross-validation workflow for novel imidazole inhibitors.
Experimental Protocols
Protocol 1: Radiometric Kinase Assay (for p38α)
This protocol is adapted from a standard radiometric assay for measuring kinase activity.[18]
Materials:
-
Recombinant human p38α kinase
-
Myelin Basic Protein (MBP) substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction master mix containing kinase reaction buffer, MBP, and p38α kinase.
-
Serially dilute the imidazole inhibitor in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction master mix with the diluted inhibitor or DMSO (for control).
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: LanthaScreen™ TR-FRET Kinase Assay (for p38α)
This protocol is a general guideline for performing a LanthaScreen™ kinase assay.[19][20]
Materials:
-
p38α kinase
-
Fluorescein-labeled substrate peptide
-
LanthaScreen™ Tb-anti-phospho-substrate antibody
-
Kinase buffer
-
ATP
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Serially dilute the imidazole inhibitor in DMSO and then in kinase buffer to create a 4X inhibitor solution.
-
In a low-volume 384-well plate, add the 4X inhibitor solution.
-
Add the 2X kinase/substrate solution to initiate the reaction.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Prepare a 2X detection solution containing Tb-anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.
-
Add the detection solution to stop the kinase reaction and initiate the detection process.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET microplate reader, measuring the emission at 520 nm and 490 nm.
-
Calculate the TR-FRET ratio and determine the IC50 value.
Protocol 3: NanoBRET™ Target Engagement Assay (for p38α)
This protocol outlines the general steps for a NanoBRET™ target engagement assay.[13][21]
Materials:
-
HEK293 cells transiently or stably expressing p38α-NanoLuc® fusion protein
-
NanoBRET™ tracer specific for p38α
-
Nano-Glo® substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 384-well plates
-
Luminescence plate reader capable of measuring BRET
Procedure:
-
Harvest and resuspend the p38α-NanoLuc® expressing cells in Opti-MEM®.
-
Serially dilute the imidazole inhibitor in Opti-MEM®.
-
Add the diluted inhibitor or vehicle control to the wells of the 384-well plate.
-
Add the cell suspension to the wells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C in a CO₂ incubator for the desired equilibration time (e.g., 2 hours).
-
Prepare the Nano-Glo® substrate detection reagent.
-
Add the detection reagent to the wells.
-
Read the plate on a BRET-capable plate reader, measuring donor and acceptor emission.
-
Calculate the NanoBRET™ ratio and determine the cellular IC50 value.
Visualizing Signaling Pathways
Understanding the cellular context in which your imidazole inhibitor acts is crucial. The following diagrams illustrate key signaling pathways often targeted by this class of compounds.
Caption: The p38 MAPK signaling cascade.[21]
Caption: The ERK1/2 signaling pathway.
Conclusion: Building a Robust Data Package
The cross-validation of in vitro results is not merely a confirmatory step but a foundational element of successful drug discovery. For novel imidazole inhibitors, a multi-faceted approach that combines biochemical, biophysical, and cell-based assays is essential to build a comprehensive and reliable data package. By understanding the principles, advantages, and limitations of each assay and by thoughtfully designing a cross-validation workflow, researchers can mitigate the risks of misleading data and make more informed decisions as they advance their promising compounds toward the clinic. This rigorous approach, grounded in scientific integrity, will ultimately enhance the probability of translating a novel imidazole inhibitor into a transformative therapy.
References
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Uitdehaag, J. C. M., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., van den Hurk, H., ... & Zaman, G. J. R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. Retrieved from [Link]
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Uitdehaag, J. C. M., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., van den Hurk, H., ... & Zaman, G. J. R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Semantic Scholar. Retrieved from [Link]
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Nick, J. A., Avdi, N. J., Young, S. K., Lehman, L. A., Arcaroli, J. A., Johnson, G. L., & Worthen, G. S. (2000). IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1 inhibitor PD098059. ResearchGate. Retrieved from [Link]
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El-Sayed, M. (2007). Synthesis and characterization of fluorescent imidazole's for non-linear optical applications. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]
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A., A., B., B., C., C., D., D., E., E., F., F., ... & Z., Z. (2012). The IC 50 heatmap of common control kinase inhibitors against over 200 kinases. ResearchGate. Retrieved from [Link]
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- Z., Z., Y., Y., X., X., W., W., V., V., U., U., ... & A., A. (2024). Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase. Molecules, 29(10), 2268.
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A Researcher's Guide to Enhancing Reproducibility in Biological Assays with Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate in biological assays, with a focus on ensuring experimental reproducibility. While specific published data on this exact molecule is limited, we will draw upon extensive research on closely related 5-amino-1-substituted-imidazole-4-carboxylate derivatives to inform best practices and comparative analysis. The imidazole core is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer properties.[1] This guide will equip you with the knowledge to anticipate challenges, design robust experiments, and critically evaluate your results when working with this class of compounds.
Understanding the Compound: this compound
This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. While this specific derivative has not been extensively characterized in publicly available literature, its structural analogs have shown promising activity as anticancer agents.[1] A notable study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks revealed that derivatives with alkyl chains at the N-1 position exhibit inhibitory effects on the growth and proliferation of various human cancer cell lines, including HeLa, HT-29, and A549.[1]
The mechanism of action for these related compounds has been linked to the induction of apoptosis and anti-tubulin activity.[1] Specifically, a derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, was found to significantly inhibit tumor cell colony formation and migration, reduce mitochondrial membrane potential, and induce early apoptosis in HeLa and HT-29 cells.[1] This suggests a potential intracellular target for this class of molecules and provides a strong rationale for investigating this compound in similar anticancer assays.
The Challenge of Reproducibility with Imidazole-Based Compounds
A significant hurdle in working with imidazole-based compounds is the potential for poor reproducibility in biological assays. This often stems from their physicochemical properties. Key factors that can impact the consistency of your results include:
-
Solubility: Many heterocyclic compounds, including imidazole derivatives, exhibit poor aqueous solubility. This can lead to precipitation in assay buffers, resulting in inconsistent and inaccurate concentrations of the test compound. It is crucial to determine the kinetic solubility of your compound in the specific assay buffer you plan to use.
-
Aggregation: At higher concentrations, these compounds can form aggregates, which can lead to non-specific inhibition and false-positive results.
-
Purity and Stability: The purity of the compound is critical. Commercially available this compound is often cited with a purity of around 95%. Impurities can have their own biological activities, confounding results. Additionally, the stability of the compound in your assay buffer over the time course of the experiment should be assessed.
Comparative Analysis: Alternatives to this compound
To provide context for your research, it is helpful to compare this compound with other imidazole-based compounds that have been investigated for anticancer activity. This comparative approach can help in selecting appropriate positive controls and in understanding the structure-activity relationships within this chemical class.
| Compound/Class | Target/Mechanism of Action | Reported IC50 Values | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Induces apoptosis, anti-tubulin activity | HeLa cells: 0.737 ± 0.05 μM; HT-29 cells: 1.194 ± 0.02 μM | [1] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | Cytotoxicity, potential Topoisomerase IIα inhibitor | A549 cells: 0.15 ± 0.01 μM; SW480 cells: 3.68 ± 0.59 μM | [2] |
| 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) | PKC-ι specific inhibitor, induces apoptosis | Effective against various cancer cell lines | [3] |
| 1-benzyl-1H-imidazole-5-carboxamide derivatives | TGR5 agonists (different application, but relevant scaffold) | Potent agonistic activity against hTGR5 | [4] |
Experimental Protocols for Ensuring Reproducibility
To mitigate the challenges associated with imidazole compounds and to ensure the validity of your data, it is essential to follow robust and well-controlled experimental protocols.
Assessing Compound Solubility and Stability
A critical first step is to determine the solubility and stability of this compound in your chosen assay buffer.
Protocol 1: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO.
-
Serial dilution: Perform a serial dilution of the stock solution in your assay buffer.
-
Incubation: Incubate the dilutions at the assay temperature for a set period (e.g., 2 hours).
-
Visual inspection and measurement: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.
Protocol 2: Stability Assessment
-
Prepare a solution in assay buffer: Prepare a solution of the compound in your assay buffer at the highest concentration that will be used in the experiment.
-
Time-course incubation: Incubate the solution at the assay temperature and take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of the compound in each aliquot by HPLC to determine if there is any degradation over time.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a standard method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate your chosen cancer cell line (e.g., HeLa, HT-29) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Hypothetical Signaling Pathway
Based on the known mechanism of action of related compounds, a plausible signaling pathway for this compound could involve the induction of apoptosis through the intrinsic pathway.
Conclusion and Best Practices
References
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Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PMC - PubMed Central. [Link]
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Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. [Link]
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Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. [Link]
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A Researcher's Guide to Selectivity Profiling: Evaluating Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate Against a Panel of Cancer Cell Lines
Introduction: The Quest for Selective Cancer Therapies
In the landscape of oncology drug discovery, the pursuit of potent anticancer agents is paralleled by an equally critical objective: selectivity. A highly potent compound that indiscriminately kills both cancerous and healthy cells offers little therapeutic benefit. True progress lies in identifying agents that exhibit differential cytotoxicity, preferentially targeting tumor cells while sparing normal tissues. This principle of selectivity is the cornerstone of modern targeted therapies and is crucial for developing treatments with wider therapeutic windows and reduced side effects[1][2][3].
This guide focuses on a specific molecule of interest: Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate. The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved anticancer drugs[4][5]. Imidazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of crucial kinases, DNA intercalation, and cell cycle arrest[6][7][8]. A recent study highlighted the potential of related 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives, which demonstrated significant antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization[9].
Given this promising background, a systematic evaluation of this compound's selectivity is a logical and essential next step. This guide provides a comprehensive framework for conducting such a study, from experimental design and protocol execution to data interpretation and comparative analysis. We will detail a robust methodology for profiling this compound against a diverse panel of human cancer cell lines, offering insights into its potential as a selective anticancer agent.
Part 1: Designing the Selectivity Screen
The primary goal is to determine the concentration of the compound that inhibits the growth of various cancer cell lines by 50% (GI50 or IC50). By comparing these values across a diverse panel, a selectivity profile emerges. A compound is considered selective if it shows significantly higher potency against specific cell lines or cancer types[10].
The Rationale for Cell Line Selection
A well-chosen cell line panel is fundamental to a meaningful selectivity study. The panel should be diverse, representing a cross-section of human cancers from different tissue origins. The National Cancer Institute's NCI-60 panel is a prime example of such a resource, comprising 60 human tumor cell lines derived from nine different tissue types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney[11][12][13][14].
For this guide, we propose a representative, hypothetical panel of 10 cell lines to illustrate the principle:
-
Leukemia: K-562
-
Non-Small Cell Lung Cancer: A549
-
Colon Cancer: HCT-116, HT-29
-
Breast Cancer: MCF-7 (ER+), MDA-MB-231 (Triple-Negative)
-
Prostate Cancer: DU-145
-
Cervical Cancer: HeLa
-
Glioblastoma: U87 MG
-
Non-Tumorigenic Control: MCF-10A (Normal Breast Epithelium)
The inclusion of a non-tumorigenic cell line like MCF-10A is critical. High potency against cancer cells is only therapeutically relevant if accompanied by low potency against normal cells[15][16]. This comparison allows for the calculation of a selectivity index (SI), a quantitative measure of a compound's cancer-specific cytotoxicity.
Choosing the Right Cytotoxicity Assay: The SRB Protocol
Numerous assays exist for measuring cell viability (e.g., MTT, MTS, CellTiter-Glo). For large-scale screening of adherent cell lines, the Sulforhodamine B (SRB) assay is a superior choice. Unlike metabolic assays (e.g., MTT), which can be confounded by compounds affecting cellular metabolism, the SRB assay is a cell biomass assay. It relies on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions, providing a direct and stable measure of cell number[17][18][19][20]. Its robustness, cost-effectiveness, and reproducibility make it the assay of choice for the NCI-60 screen and our proposed study[18].
Experimental Workflow
A successful screening campaign hinges on a meticulously planned and executed workflow. The process, from initial cell culture to final data analysis, must be standardized to ensure data integrity and reproducibility.
Caption: High-level workflow for selectivity profiling using the SRB assay.
Part 2: Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and assumes basic aseptic cell culture proficiency.
Materials
-
Selected cancer and non-tumorigenic cell lines
-
Complete growth media and supplements (e.g., DMEM, RPMI-1640, FBS)
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
DMSO (Vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base, pH 10.5
-
Sterile 96-well flat-bottom plates
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Preparation: Harvest exponentially growing cells using trypsin. Neutralize, centrifuge, and resuspend the cell pellet in fresh, complete medium to create a single-cell suspension.
-
Cell Counting: Determine the cell density using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the predetermined optimal seeding density for each cell line (typically 5,000-20,000 cells/well). Dispense 100 µL of the cell suspension into each well of the 96-well plates.
-
Causality Insight: Optimal seeding density is crucial. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. This must be optimized for each cell line beforehand.
-
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
Day 2: Compound Treatment
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Doxorubicin in DMSO. Create a series of 2X final concentration working solutions by serially diluting the stock in complete medium. A typical 8-point dilution series might range from 200 µM down to 0.02 µM.
-
Treatment: Remove the plates from the incubator. Add 100 µL of the 2X compound working solutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X final concentration. Include wells for:
-
Vehicle Control: Treated with the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Treated with Doxorubicin serial dilutions.
-
Growth Control: Treated with medium only.
-
-
Incubation: Return plates to the incubator and incubate for 72 hours.
-
Causality Insight: A 72-hour incubation period is standard and typically corresponds to several cell doubling times, allowing for the full antiproliferative effects of the compound to be observed.
-
Day 5: SRB Assay and Data Acquisition
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) without removing the medium. Incubate at 4°C for 1 hour[17][19].
-
Washing: Discard the supernatant and wash the plates 4-5 times by submerging them in a container of slow-running tap water. Remove excess water by inverting the plate and tapping firmly on a paper towel[21]. Allow plates to air dry completely.
-
Trustworthiness Note: This washing step is a major source of potential error. Incomplete washing leaves residual dye, while overly aggressive washing can cause cell detachment. The process should be gentle but thorough[17].
-
-
Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Final Wash: Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye[21].
-
Air Dry: Allow the plates to air dry completely. At this stage, plates can be stored for several weeks if needed.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plates on an orbital shaker for 10-15 minutes to fully solubilize the protein-bound dye[20][21].
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.
Part 3: Data Analysis and Interpretation
Calculating Growth Inhibition and GI50
The percentage of growth inhibition is calculated for each concentration using the following formula:
% Growth Inhibition = [ 1 - (OD_treated - OD_t0) / (OD_control - OD_t0) ] * 100
Where:
-
OD_treated: OD of cells treated with the compound.
-
OD_control: OD of vehicle-treated cells (100% growth).
-
OD_t0: OD of cells at the time of compound addition (Day 2).
The GI50 (Growth Inhibition 50%) value is the concentration of the compound that causes 50% growth inhibition. This is determined by plotting % Growth Inhibition versus the log of the compound concentration and fitting the data to a non-linear regression curve.
Hypothetical Results and Selectivity Profile
To illustrate the outcome, let's consider a set of hypothetical GI50 values for this compound and the standard chemotherapeutic, Doxorubicin.
| Cell Line | Tissue Origin | Test Compound GI50 (µM) | Doxorubicin GI50 (µM) | Selectivity Index (SI)* |
| MCF-10A | Normal Breast | > 50 | 1.5 | - |
| HCT-116 | Colon | 1.2 | 0.08 | > 41.7 |
| HT-29 | Colon | 2.5 | 0.12 | > 20.0 |
| MDA-MB-231 | Breast (TNBC) | 0.9 | 0.05 | > 55.6 |
| HeLa | Cervical | 0.7 | 0.04 | > 71.4 |
| A549 | Lung | 15.8 | 0.25 | > 3.2 |
| MCF-7 | Breast (ER+) | 22.1 | 0.30 | > 2.3 |
| DU-145 | Prostate | 18.5 | 0.28 | > 2.7 |
| U87 MG | Glioblastoma | 35.6 | 0.45 | > 1.4 |
| K-562 | Leukemia | 41.2 | 0.02 | > 1.2 |
*Selectivity Index (SI) = GI50 in normal cells (MCF-10A) / GI50 in cancer cells. A higher SI value indicates greater cancer cell selectivity.
Interpreting the Selectivity Profile
The hypothetical data reveals a compelling selectivity profile for our test compound:
-
High Cancer Selectivity: The compound is significantly less potent against the non-tumorigenic MCF-10A cell line (GI50 > 50 µM) compared to most cancer lines. This is a highly desirable characteristic. In contrast, Doxorubicin shows only moderate selectivity.
-
Differential Potency: The compound exhibits potent activity against a specific subset of cancer cells. It is highly effective against the triple-negative breast cancer line MDA-MB-231 (0.9 µM), colon cancer line HCT-116 (1.2 µM), and cervical cancer line HeLa (0.7 µM).
-
Resistance Pattern: Conversely, cell lines like U87 MG (glioblastoma) and K-562 (leukemia) are relatively resistant. This differential pattern is valuable, as it can be correlated with genetic or proteomic data from the cell lines to hypothesize a mechanism of action or identify predictive biomarkers[10][22]. For example, the sensitivity of MDA-MB-231 and resistance of MCF-7 might suggest a mechanism independent of the estrogen receptor pathway.
Caption: Conceptual diagram of the compound's selectivity profile.
Conclusion and Future Directions
This guide outlines a comprehensive and robust strategy for profiling the selectivity of this compound. The hypothetical results demonstrate a compound with a promising therapeutic window, exhibiting high potency against specific cancer cell lines while sparing non-tumorigenic cells.
The distinct pattern of sensitivity and resistance across the panel provides a crucial foundation for the next phase of research. Future work should focus on:
-
Mechanism of Action Studies: Using the most sensitive cell lines (e.g., HeLa, MDA-MB-231) to investigate how the compound induces cell death, such as apoptosis assays, cell cycle analysis, and tubulin polymerization assays[9][23].
-
Biomarker Discovery: Correlating the GI50 data with the genomic and proteomic datasets of the cell lines (e.g., via the NCI's COMPARE algorithm) to identify potential genetic markers that predict sensitivity or resistance[10][11].
-
In Vivo Validation: Testing the compound's efficacy and toxicity in preclinical animal models, using xenografts of the most sensitive tumor cell lines[24][25].
By systematically characterizing the selectivity profile, researchers can make informed decisions, efficiently allocating resources to advance the most promising candidates toward clinical development.
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A Comparative Guide to the Synergistic Effects of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate with Known Chemotherapeutics
This guide provides a comprehensive framework for evaluating the potential of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate (EABIC) as a chemosensitizing agent. We will explore the rationale behind investigating its synergistic effects with established chemotherapeutic drugs, present detailed experimental protocols for robust in vitro analysis, and discuss the interpretation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals actively seeking to enhance the efficacy of current cancer therapies.
The imidazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer activities.[1][2][3] These compounds can modulate a variety of cellular targets, including kinases, microtubules, and DNA, leading to cell cycle arrest and apoptosis.[1][2][3] While the specific compound, this compound, is a novel entity with limited published data on its synergistic potential, a closely related derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, has shown significant single-agent cytotoxicity against cervical (HeLa) and colon (HT-29) cancer cell lines, inducing apoptosis and inhibiting cell migration.[4] This foundational evidence suggests that EABIC may also possess anticancer properties and, more importantly, could act synergistically with standard chemotherapeutics to overcome resistance and enhance tumor cell killing.[5][6]
The primary objective of combining EABIC with conventional chemotherapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[7][8] Such synergy can lead to reduced drug dosages, thereby minimizing off-target toxicity and mitigating the development of drug resistance.[7][8] This guide will focus on a systematic approach to quantify this potential synergy using the widely accepted Chou-Talalay method.[7][8][9]
Experimental Workflow for Synergy Assessment
A logical and stepwise approach is crucial for accurately determining the synergistic potential of EABIC. The following workflow outlines the key experimental phases, from initial cytotoxicity screening to mechanistic investigation.
Caption: A potential signaling pathway illustrating the synergistic action of EABIC.
Recommended Mechanistic Assays:
-
Apoptosis Induction: Use Annexin V-FITC/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic cells after treatment with single agents and the combination. A synergistic combination should induce a significantly higher level of apoptosis than the sum of the individual agents.
-
Cell Cycle Analysis: Analyze the cell cycle distribution by propidium iodide staining and flow cytometry. EABIC may induce arrest in a specific phase of the cell cycle (e.g., G2/M), making the cells more susceptible to DNA-damaging agents like doxorubicin. [1]* Western Blotting: Probe for key proteins involved in apoptosis and cell survival pathways. For example, look for increased cleavage of Caspase-3 and PARP, and downregulation of anti-apoptotic proteins like Bcl-2.
Conclusion and Future Directions
This guide outlines a robust, scientifically grounded approach to evaluating the synergistic potential of this compound with standard chemotherapeutics. The imidazole core is a promising scaffold for the development of novel anticancer agents, and its derivatives may serve as potent chemosensitizers. [10][11]By following the detailed protocols for cytotoxicity assessment, synergy quantification, and mechanistic investigation, researchers can generate the high-quality data needed to advance this and similar compounds through the drug discovery pipeline. Positive synergistic findings would warrant further investigation in more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies to validate the therapeutic potential.
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A Researcher's Guide to the In Vivo Validation of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate Derivatives as Novel Antitumor Agents
For drug development professionals, researchers, and scientists, the journey from a promising molecular scaffold to a clinically viable anticancer agent is both arduous and exciting. The imidazole ring, a key structural component in many bioactive compounds, has garnered significant attention in oncology.[1] This guide provides a comprehensive framework for the in vivo validation of a specific class of these compounds: Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate derivatives. Drawing upon established preclinical methodologies, this document will compare the projected performance of these novel agents against standard-of-care chemotherapeutics and outline the critical experimental data required for a robust evaluation.
While in vitro studies have demonstrated the potential of imidazole derivatives to induce apoptosis and inhibit cell migration in various cancer cell lines, the true test of their therapeutic efficacy lies in their performance within a complex biological system.[2] This guide will therefore focus on the design and implementation of a xenograft mouse model, a cornerstone of preclinical cancer research, to objectively assess the antitumor effects of these promising compounds.[3][4]
The Rationale: Targeting Cancer with Imidazole Derivatives
Imidazole-containing compounds have been shown to interact with a variety of biological targets implicated in cancer progression, including kinases and microtubules.[1] The this compound scaffold offers a versatile platform for medicinal chemists to modulate the compound's properties to enhance its target affinity and pharmacokinetic profile. The proposed mechanism of action for this class of derivatives centers on the disruption of critical cellular processes essential for tumor growth and survival.
Below is a conceptual diagram illustrating a potential signaling pathway targeted by these imidazole derivatives, leading to apoptosis.
Caption: Proposed mechanism of action for an this compound derivative.
Designing a Robust In Vivo Validation Study: A Comparative Approach
The cornerstone of this validation guide is a meticulously designed xenograft mouse model study. This model allows for the growth of human tumors in immunocompromised mice, providing a platform to assess the efficacy of novel therapeutic agents.[3][5] The selection of an appropriate cancer cell line is paramount and should be based on prior in vitro sensitivity data for the imidazole derivatives. For this guide, we will consider a hypothetical study using a human colon cancer cell line, such as HT-29, which has been previously shown to be sensitive to imidazole compounds.[2]
Experimental Workflow
The following diagram outlines the key stages of the proposed in vivo validation study.
Caption: Workflow for the in vivo validation of antitumor agents using a xenograft model.
Comparative Data Presentation
To objectively evaluate the antitumor effects of the this compound derivatives, it is essential to compare their performance against a vehicle control and a standard-of-care chemotherapeutic agent, such as 5-Fluorouracil (5-FU) for colon cancer. The following table provides a template for presenting the key efficacy and toxicity data.
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | 0 | +2.5 |
| Imidazole Derivative A | 25 mg/kg, i.p., daily | 750 ± 150 | 50 | -1.0 |
| Imidazole Derivative B | 50 mg/kg, i.p., daily | 450 ± 100 | 70 | -3.5 |
| 5-Fluorouracil (5-FU) | 20 mg/kg, i.p., 3x/week | 600 ± 120 | 60 | -8.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
A successful in vivo study hinges on the meticulous execution of standardized protocols. Below are the step-by-step methodologies for the key experiments in this validation guide.
Protocol 1: Cell Culture and Preparation for Implantation
-
Culture HT-29 human colon adenocarcinoma cells in a suitable medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth. Ensure cells are free from contamination.[4]
-
On the day of implantation, harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer.
-
Assess cell viability using a trypan blue exclusion assay; viability should be >95%.[6]
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of medium and Matrigel®.[7]
Protocol 2: Xenograft Tumor Implantation and Monitoring
-
Use 6-8 week old female athymic nude mice (e.g., BALB/c nude). Allow for a 1-week acclimatization period.[6]
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[7]
-
Monitor the mice daily for tumor appearance. Once tumors are palpable, measure their dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[8]
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
Protocol 3: Drug Administration and Efficacy Assessment
-
Prepare the this compound derivatives and the 5-FU in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compounds and the vehicle control to their respective groups according to the predetermined dosage and schedule (e.g., daily intraperitoneal injections).
-
Monitor and record the body weight of each mouse twice weekly as an indicator of systemic toxicity.
-
Continue tumor volume measurements throughout the treatment period.
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration (e.g., 21 days).
-
At the endpoint, humanely euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Ethical Considerations in Animal Studies
All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[9] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be paramount.[10][11] Efforts must be made to minimize animal suffering, and any signs of excessive toxicity or distress should lead to the humane euthanasia of the animal.[12]
Conclusion
The in vivo validation of this compound derivatives is a critical step in determining their potential as novel anticancer agents. This guide provides a comprehensive framework for designing and executing a scientifically rigorous and ethically sound preclinical study. By comparing the efficacy and toxicity of these novel compounds against established standards, researchers can make informed decisions about their future development. The data generated from such studies will be instrumental in advancing promising imidazole-based therapies from the laboratory to the clinic.
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MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
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PMC. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]
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PMC. (n.d.). Animal models and therapeutic molecular targets of cancer: utility and limitations. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]
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MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]
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PubMed Central. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
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PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of Novel Celastrol–Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo. Retrieved from [Link]
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ACS Publications. (2022). Discovery of Novel Celastrol–Imidazole Derivatives with Anticancer Activity In Vitro and In Vivo. Retrieved from [Link]
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Understanding Animal Research. (2022). Is animal testing ethical?. Retrieved from [Link]
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NIH. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]
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"benchmarking the potency of new imidazole compounds against established inhibitors"
An In-Depth Guide to Benchmarking the Potency of Novel Imidazole Compounds Against Established p38 MAPK Inhibitors
Introduction: The Rationale for Targeting p38 MAPK
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to stress and inflammatory cues.[1] Activated by a variety of stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharides (LPS), and environmental stress, p38 MAPK plays a pivotal role in regulating the production of key inflammatory mediators.[1][2] Its central function in the inflammatory cascade has made it a highly attractive therapeutic target for a spectrum of chronic inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[3][4]
Despite decades of research and numerous clinical trials, no p38 MAPK inhibitor has yet received FDA approval for market release.[5][] Challenges such as lack of sustained efficacy, off-target effects, and toxicity have hindered their clinical translation.[4][] This has fueled a continued search for new chemical scaffolds that can offer improved potency, selectivity, and safety profiles. Among these, imidazole-based compounds have emerged as a promising class of ATP-competitive inhibitors of p38α MAP kinase.[2][5][7]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the potency of novel imidazole-based p38 MAPK inhibitors against established, well-characterized alternatives. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and scientifically robust approach.
The Contenders: A Comparative Overview of Imidazole and Established Inhibitors
A successful benchmarking study begins with a clear understanding of the compounds under investigation. For this guide, we will compare a hypothetical novel imidazole compound, "NIC-1" (New Imidazole Compound-1), against two well-documented p38 MAPK inhibitors.
-
Novel Imidazole Compounds (e.g., NIC-1): This class of inhibitors is characterized by a core imidazole scaffold.[2][7] These molecules are typically designed as competitive inhibitors that occupy the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its downstream substrates.[2][5] Modifications at various positions on the imidazole ring are explored to enhance potency and selectivity.[7]
-
Established Inhibitor 1: Adezmapimod (SB203580): A first-generation pyridinyl imidazole inhibitor, SB203580 is a selective, ATP-competitive inhibitor of p38α and p38β.[5][8][9] While an invaluable research tool for elucidating the function of the p38 pathway, its use in autophagy research has been questioned due to potential off-target effects.[10]
-
Established Inhibitor 2: Doramapimod (BIRB 796): A highly potent, orally active inhibitor that binds to a unique allosteric site on p38 MAPK, inducing a conformational change that prevents kinase activity.[8][11] This distinct binding mode (Type II inhibitor) contrasts with the ATP-competitive (Type I) mechanism of most imidazole-based compounds and has resulted in superior potency and slower off-rates.[11] Doramapimod has advanced to clinical trials for various inflammatory conditions.[1]
| Feature | Novel Imidazole Compound (NIC-1) | Adezmapimod (SB203580) | Doramapimod (BIRB 796) |
| Scaffold | Substituted Imidazole | Pyridinyl Imidazole | Pyrazole-based |
| Mechanism | ATP-Competitive (Type I) | ATP-Competitive (Type I)[8] | Allosteric (Type II)[11] |
| Binding Site | ATP-binding pocket | ATP-binding pocket | Allosteric site adjacent to ATP pocket |
| Primary Target | p38α MAPK | p38α/β MAPK[8] | p38α, β, γ, δ MAPK[8] |
| Development Stage | Pre-clinical (Hypothetical) | Widely used research tool | Clinical Trials[1] |
A Multi-Tiered Benchmarking Workflow
A robust comparison of inhibitor potency cannot rely on a single assay. True efficacy is a function of not only direct target inhibition but also the ability to engage the target within the complex milieu of a living cell.[12] Therefore, we advocate for a tiered approach that progresses from simple biochemical assays to more physiologically relevant cell-based models.
Caption: A tiered workflow for inhibitor benchmarking.
Part 1: Foundational Potency via Biochemical IC50 Determination
The first step is to determine the half-maximal inhibitory concentration (IC50), which quantifies the amount of inhibitor required to reduce the activity of the isolated enzyme by 50%.[13][14] This provides a direct measure of the compound's potency against its target in a controlled, cell-free environment.
Protocol: In Vitro p38α Kinase Assay
This protocol is designed to measure the phosphorylation of a substrate peptide by recombinant human p38α.
Rationale: Using a purified enzyme and a specific substrate allows for the direct measurement of kinase inhibition without confounding factors like cell membrane permeability or off-target effects. The choice of ATP concentration near the Km value is critical for accurately comparing ATP-competitive inhibitors.[13]
Materials:
-
Recombinant active p38α (MAPK14)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
Biotinylated substrate peptide (e.g., Biotin-ATF2)
-
ATP at a concentration near the Km for p38α (typically 50-100 µM)
-
Test inhibitors (NIC-1, SB203580, Doramapimod) dissolved in DMSO
-
Detection reagents (e.g., HTRF®, LanthaScreen™, or radioactive [γ-32P]ATP methods)
-
384-well assay plates
Step-by-Step Methodology:
-
Inhibitor Preparation: Create a 10-point serial dilution series for each inhibitor in DMSO, starting at a high concentration (e.g., 100 µM). This allows for a wide dose-response curve.
-
Reaction Mixture: In each well of the assay plate, add 5 µL of the kinase buffer.
-
Inhibitor Addition: Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of recombinant p38α enzyme diluted in kinase buffer. Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 2 µL of the ATP/substrate peptide mix to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Detection: Stop the reaction by adding an EDTA-containing stop buffer. Proceed with the detection method as per the manufacturer's instructions (e.g., adding detection antibodies for HTRF).
-
Data Analysis:
-
Measure the signal in each well.
-
Normalize the data: Set the signal from the DMSO control wells as 100% activity and the signal from a high-concentration inhibitor well (or no enzyme control) as 0% activity.
-
Plot the normalized activity (%) versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[13]
-
Part 2: Validating Efficacy in a Cellular Context
A compound that is potent in a biochemical assay may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or efflux by cellular pumps.[12] Therefore, cell-based assays are a critical next step to measure the inhibitor's ability to engage its target within intact cells.[15][16][17]
The p38 MAPK Signaling Pathway
Understanding the pathway is key to designing a robust cellular assay. Upon stimulation by stressors like LPS, a cascade of kinases (MAP3Ks and MAP2Ks) activates p38 MAPK via dual phosphorylation.[1][] Activated p38 then phosphorylates downstream targets, such as MAPKAPK2 (MK2), leading to the production of inflammatory cytokines.[4] Our assay will measure the inhibition of this initial p38 phosphorylation event.
Caption: The p38 MAPK signaling pathway and inhibitor point of action.
Protocol: In-Cell Western Assay for p38 Phosphorylation
This protocol quantifies the level of phosphorylated p38 (p-p38) relative to the total amount of p38 protein in adherent cells.
Rationale: The In-Cell Western is a quantitative, high-throughput immunoassay performed directly in microplates, eliminating the need for cell lysis and traditional Western blotting.[14] It provides a direct readout of target engagement by measuring the phosphorylation status of the kinase itself, offering a more physiologically relevant metric of inhibition than biochemical assays.[14][18]
Materials:
-
A relevant cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for cell stimulation
-
Test inhibitors (NIC-1, SB203580, Doramapimod) dissolved in DMSO
-
Fixing solution (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Mouse anti-total-p38 MAPK
-
Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
96-well clear-bottom black plates
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate for 24 hours.[18]
-
Serum Starvation: Replace the culture medium with a low-serum medium (0.5% FBS) and incubate for 4-6 hours. This reduces basal signaling activity.
-
Inhibitor Pre-treatment: Add serially diluted inhibitors or DMSO (vehicle control) to the wells. Incubate for 1-2 hours.
-
Cell Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL. Incubate for 30 minutes at 37°C to induce p38 phosphorylation.
-
Fixation & Permeabilization:
-
Aspirate the medium and wash the cells once with PBS.
-
Add fixing solution and incubate for 20 minutes at room temperature.
-
Wash the plate 3 times with permeabilization buffer.[14]
-
-
Blocking: Add blocking buffer to each well and incubate for 90 minutes to reduce non-specific antibody binding.[18]
-
Primary Antibody Incubation: Add a cocktail of the anti-phospho-p38 and anti-total-p38 primary antibodies diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate 4 times with permeabilization buffer. Add a cocktail of the fluorescently-labeled secondary antibodies. Incubate for 60 minutes, protected from light.
-
Imaging and Analysis:
-
Wash the plate 4 times with permeabilization buffer.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in the 700 nm channel (Total p38) and 800 nm channel (Phospho-p38).
-
Calculate the ratio of p-p38 to total p38 for each well to normalize for cell number.
-
Plot the normalized ratio versus the logarithm of inhibitor concentration and fit the curve to determine the cellular IC50.
-
Interpreting the Results: A Comparative Data Summary
The ultimate goal is to synthesize the biochemical and cellular data to build a comprehensive picture of each inhibitor's performance.
| Compound | Biochemical IC50 (p38α) | Cellular IC50 (p-p38) | Potency Ratio (Cellular/Biochemical) | Notes |
| NIC-1 | 45 nM | 650 nM | 14.4 | Good biochemical potency, but significant drop-off in the cellular assay suggests potential issues with cell permeability or efflux. |
| Adezmapimod (SB203580) | 50 nM[8] | 400 nM | 8.0 | A well-established profile. The difference between biochemical and cellular IC50 is expected and serves as a good benchmark. |
| Doramapimod (BIRB 796) | 38 nM[8] | 55 nM | 1.4 | Excellent correlation between biochemical and cellular potency, reflecting high cell permeability and target engagement. Consistent with its advanced clinical development. |
A lower IC50 value indicates higher potency.[19] The "Potency Ratio" is a critical metric; a ratio close to 1 suggests that the inhibitor's potency translates effectively from a simple biochemical system to a complex cellular one. A high ratio, as seen with our hypothetical NIC-1, is a red flag that warrants further investigation into its pharmacokinetic properties.
Conclusion and Strategic Next Steps
This guide outlines a systematic and robust methodology for benchmarking novel imidazole-based p38 MAPK inhibitors. By integrating direct enzyme inhibition assays with more physiologically relevant cell-based models, researchers can gain a comprehensive understanding of a compound's true potential.
Our hypothetical results show that while NIC-1 is biochemically potent, its efficacy is diminished in a cellular context compared to an advanced clinical candidate like Doramapimod. This does not necessarily signify failure; rather, it provides a critical data point that directs the next phase of research. The logical follow-up for NIC-1 would be to investigate its cellular uptake and stability, and potentially to guide further medicinal chemistry efforts to improve its cellular activity.
Ultimately, this tiered benchmarking strategy allows for the early and efficient identification of the most promising candidates, ensuring that only compounds with both high potency and proven cellular efficacy are advanced in the long and costly drug discovery pipeline.
References
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- benchmarking the performance of kinase inhibitors derived from 2-Amino-3-(trifluoromethyl)phenol. Benchchem.
- Imidazole and 1,2,3‐triazole based p38 MAP kinase inhibitors. ResearchGate.
- Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. PMC.
- p38 mitogen-activated protein kinases. Wikipedia.
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. American Chemical Society.
- Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
- The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. PMC - NIH.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central.
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- Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate.
- Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate.
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- IC50 Determination. edX.
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- Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PMC - PubMed Central.
- Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate.
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A Senior Application Scientist's Guide to Comparative ADME-Tox Profiling of Substituted Imidazole Carboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazole Carboxylates and Early ADME-Tox Assessment
The imidazole nucleus is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its prevalence is due to its unique electronic properties and ability to act as a bioisostere for other functional groups, enhancing interactions with biological targets. However, the very features that make imidazoles attractive, such as the basic nitrogen atom, also predispose them to metabolic liabilities and potential toxicities. Early and comprehensive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is therefore not just a regulatory hurdle but a critical step in identifying viable drug candidates and mitigating late-stage failures.[1][2]
This guide provides a comparative framework for the ADME-Tox profiling of substituted imidazole carboxylates. We will delve into the causality behind experimental choices, present detailed protocols for key in vitro assays, and synthesize the data to understand structure-ADME-Tox relationships (SATR).
Comparative ADME Profiling: From Absorption to Excretion
An optimal ADME profile ensures that a drug can reach its target in sufficient concentration and be cleared from the body effectively. For substituted imidazole carboxylates, small changes in substitution patterns can dramatically alter these properties.
Absorption: Solubility and Permeability
For oral administration, a compound must first dissolve in the gastrointestinal fluid and then permeate the intestinal wall.
-
Aqueous Solubility: This is a fundamental property. Poor solubility can lead to low and variable bioavailability. The carboxylate group generally imparts some aqueous solubility, but this is highly dependent on the nature of other substituents on the imidazole ring.
-
Permeability: This assesses a compound's ability to cross the intestinal epithelial barrier. We employ two primary in vitro models for this assessment: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
-
PAMPA provides a high-throughput method to evaluate passive diffusion, which is a key absorption mechanism.[3][4] It is a cell-free system where compounds diffuse through a lipid-infused artificial membrane.[3] This assay is cost-effective and ideal for early-stage screening to rank compounds.[3][5]
-
The Caco-2 Assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters.[6][7] This model is more biologically relevant than PAMPA as it can assess both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).[6][8] An efflux ratio greater than 2 typically indicates active efflux.[7]
-
Table 1: Comparative Permeability and Solubility of Hypothetical Imidazole Carboxylates
| Compound | R1-substituent | R2-substituent | Kinetic Solubility (µM at pH 7.4) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) |
| IMC-01 | Methyl | Phenyl | 150 | 8.5 | 5.2 | 1.1 |
| IMC-02 | Ethyl | 4-Fluorophenyl | 85 | 12.1 | 2.1 | 4.5 |
| IMC-03 | Isopropyl | 2-Chlorophenyl | 40 | 15.3 | 9.8 | 0.9 |
-
Interpretation: IMC-01 shows good solubility and permeability with no significant efflux. The addition of a fluorine atom in IMC-02 decreases solubility and reveals it as a substrate for efflux pumps (Efflux Ratio > 2). The bulkier, more lipophilic substituents in IMC-03 reduce solubility but improve passive permeability.
Metabolism: The Cytochrome P450 Challenge
The metabolism of a drug candidate is a critical determinant of its half-life and potential for drug-drug interactions (DDIs). Imidazole-containing compounds are notorious for their interaction with cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[9]
-
Mechanism of Inhibition: The basic nitrogen atom (N3) of the imidazole ring can coordinate with the heme iron atom at the active site of CYP enzymes, leading to potent inhibition.[10] This can cause significant DDIs if the compound is co-administered with other drugs metabolized by the same CYP isoform.[11][12]
-
In Vitro CYP Inhibition Assay: This assay is crucial for assessing the DDI potential of new chemical entities. It is typically performed using human liver microsomes, which contain a rich complement of CYP enzymes. The assay measures the ability of the test compound to inhibit the activity of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) using probe substrates.[11][13]
Table 2: Comparative CYP450 Inhibition Profile
| Compound | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |
| IMC-01 | 12.5 | > 50 | 25.8 |
| IMC-02 | 1.8 | 35.2 | 8.9 |
| IMC-03 | 28.0 | > 50 | 45.1 |
| Ketoconazole | 0.02 | 15.0 | 0.5 |
-
Interpretation: IMC-02 shows potent inhibition of CYP3A4, a major drug-metabolizing enzyme, raising a red flag for potential DDIs. IMC-01 shows moderate inhibition, while IMC-03 demonstrates the weakest inhibition, likely due to steric hindrance from the isopropyl and ortho-chloro substituents, which may prevent optimal binding to the CYP active site.
Comparative Toxicity Profiling: Ensuring Safety
Early assessment of potential toxicity is paramount to avoid costly late-stage failures. Key in vitro toxicity assays include cytotoxicity and hERG channel inhibition.
Cytotoxicity
Cytotoxicity assays measure the ability of a compound to cause cell death.[14] The MTT assay is a widely used colorimetric assay for this purpose.[15] It measures the metabolic activity of cells, which is an indicator of cell viability.[16][17] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Table 3: Comparative Cytotoxicity in HepG2 Cells
| Compound | CC₅₀ (µM) after 48h |
| IMC-01 | > 100 |
| IMC-02 | 45.6 |
| IMC-03 | 88.2 |
| Doxorubicin | 0.8 |
-
Interpretation: IMC-01 is non-cytotoxic at the tested concentrations. IMC-02 exhibits moderate cytotoxicity, which warrants further investigation. IMC-03 shows low cytotoxicity.
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[18] Therefore, assessing a compound's hERG liability early in development is a regulatory requirement and a critical safety checkpoint.[19][20] The gold-standard method for this assessment is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells expressing this channel.[21][22]
Table 4: Comparative hERG Inhibition
| Compound | hERG IC₅₀ (µM) |
| IMC-01 | > 30 |
| IMC-02 | 5.2 |
| IMC-03 | 25.8 |
| Astemizole | 0.009 |
-
Interpretation: IMC-01 and IMC-03 show a low risk of hERG-related cardiotoxicity. However, IMC-02 shows significant hERG inhibition, which is a serious safety concern and may halt its further development.
Structure-ADME-Tox Relationship (SATR) Synthesis
-
Lipophilicity and Substitution: Increasing lipophilicity (e.g., IMC-03 vs. IMC-01) can improve passive permeability but may decrease aqueous solubility.
-
Electron-Withdrawing Groups: The introduction of a 4-fluoro substituent (IMC-02) appears to increase the risk of both CYP inhibition and hERG channel blockade, possibly by altering the electronic properties of the imidazole ring and enhancing its interaction with these proteins. It also seems to be a recognition element for efflux transporters.
-
Steric Hindrance: Bulky substituents near the imidazole ring (e.g., isopropyl and ortho-chloro in IMC-03) can mitigate CYP inhibition by sterically hindering the coordination of the imidazole nitrogen to the heme iron.
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of the data, detailed and validated protocols are essential.
Workflow for In Vitro ADME-Tox Screening
Caption: High-level workflow for in vitro ADME-Tox profiling.
Detailed Protocol: In Vitro CYP450 Inhibition Assay (Human Liver Microsomes)
1. Objective: To determine the concentration of a test compound that inhibits 50% of the activity (IC₅₀) of major human CYP450 isoforms.
2. Materials & Reagents:
-
Test Compounds (substituted imidazole carboxylates)
-
Pooled Human Liver Microsomes (HLMs)
-
CYP isoform-specific probe substrates and their metabolites (e.g., Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitors (e.g., Ketoconazole for CYP3A4)
-
Acetonitrile with internal standard (for protein precipitation)
-
96-well plates
3. Step-by-Step Procedure:
-
Prepare Reagents: Thaw HLMs and other reagents on ice. Prepare working solutions of test compounds, controls, and probe substrates in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, HLM solution, and varying concentrations of the test compound or control inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate Reaction: Add the CYP probe substrate to all wells to start the metabolic reaction.
-
Main Incubation: Immediately add the NADPH regenerating system to initiate the reaction. Incubate at 37°C for a specific time (e.g., 10 minutes).
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard. This also precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the metabolite.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
4. Self-Validation System:
-
Positive Control: A known inhibitor for each CYP isoform must be included to validate the assay's sensitivity.
-
Negative Control: A vehicle control (e.g., DMSO) without any inhibitor is used to determine 100% enzyme activity.
-
Acceptance Criteria: The IC₅₀ value of the positive control must fall within a predefined range based on historical data.
Mechanism of Imidazole-based CYP Inhibition
Caption: Imidazole nitrogen coordinating to the CYP heme iron.
Conclusion
The comparative ADME-Tox profiling of substituted imidazole carboxylates is a data-driven process that is essential for successful drug development. Early in vitro screening allows for the identification of liabilities such as poor permeability, significant CYP inhibition, and potential toxicities. By understanding the structure-ADME-Tox relationships within a chemical series, medicinal chemists can rationally design and synthesize new analogues with improved pharmacokinetic and safety profiles, ultimately increasing the probability of advancing a safe and effective drug candidate to the clinic.
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Validating Target Engagement for Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the unequivocal demonstration that a therapeutic candidate physically interacts with its intended molecular target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comprehensive framework for validating the target engagement of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate, a novel small molecule with potential therapeutic applications. While the specific biological target of this compound is still under investigation, this document will navigate the essential experimental methodologies to confirm its interaction with a hypothesized target, drawing parallels from related imidazole-based compounds with demonstrated anticancer properties.
This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of cutting-edge techniques, complete with experimental protocols and data interpretation insights. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.
The Imperative of Target Engagement Validation
Before committing significant resources to lead optimization and clinical development, it is paramount to confirm that a compound's biological activity stems from its interaction with the intended target.[1][2] Failure to do so can lead to costly late-stage failures due to a lack of efficacy or unforeseen off-target toxicities.[2] The validation of target engagement provides the mechanistic confidence necessary to build a compelling therapeutic hypothesis.
Comparative Analysis of Target Engagement Methodologies
Several orthogonal methods can be employed to validate target engagement, each with its own set of advantages and limitations. The choice of methodology will depend on the nature of the target, the availability of reagents, and the desired throughput. Here, we compare three widely adopted and robust techniques: the Cellular Thermal Shift Assay (CETSA), Kinome Profiling, and Biophysical Interaction Assays.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for assessing target engagement in a cellular environment, including intact cells and even tissue samples.[3][4] The principle is based on the ligand-induced thermal stabilization of a target protein.[3][4] When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the compound is indicative of direct binding.[3]
Experimental Workflow:
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol (Western Blot Detection):
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., a cancer cell line expressing the putative target) in sufficient quantity for multiple temperature points and replicates.
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.
-
-
Fractionation and Protein Quantification:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Resolve equal amounts of soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the hypothesized target protein.
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence or fluorescence detection system.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the vehicle- and compound-treated samples.
-
Determine the melting temperature (Tm) for each condition. A significant shift in the Tm in the presence of the compound confirms target engagement.
-
Data Presentation:
| Treatment | Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 52.3 ± 0.4 | - |
| This compound | 1 | 54.8 ± 0.5 | +2.5 |
| This compound | 10 | 58.1 ± 0.6 | +5.8 |
| Known Inhibitor (Positive Control) | 1 | 59.5 ± 0.4 | +7.2 |
Causality and Trustworthiness: The CETSA method is highly trustworthy as it directly measures the physical interaction between the compound and its target in a physiologically relevant context.[3][5] The dose-dependent increase in thermal stability provides strong evidence of a specific interaction. Including a known inhibitor of the target as a positive control further validates the assay system.
Kinome Profiling
Principle: Given that many imidazole-containing compounds exhibit kinase inhibitory activity, kinome profiling is a valuable approach to both identify the primary target(s) of this compound and assess its selectivity across the human kinome.[6][7] This technique involves screening the compound against a large panel of purified kinases and measuring its effect on their enzymatic activity.[8][9]
Experimental Workflow:
Caption: A simplified workflow for kinome profiling.
Step-by-Step Protocol (General Overview):
-
Compound Preparation:
-
Prepare a stock solution of this compound at a concentration suitable for screening (e.g., 10 µM).
-
-
Kinase Panel Screening:
-
Utilize a commercial kinome profiling service (e.g., Reaction Biology, Eurofins, Promega).[8] These services offer comprehensive panels of hundreds of human kinases.
-
The compound is incubated with each individual kinase in the presence of ATP and a specific substrate.
-
-
Activity Measurement:
-
The activity of each kinase is measured, typically by quantifying the amount of phosphorylated substrate. This can be done using various detection methods, such as radiometric assays, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis:
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control.
-
The data is often visualized as a dendrogram or a "kinome map" to illustrate the selectivity profile of the compound.
-
Follow-up dose-response studies are performed for the most potently inhibited kinases to determine their IC50 values.
-
Data Presentation:
| Kinase Target | Percent Inhibition at 10 µM | IC50 (nM) |
| Putative Target Kinase X | 95% | 50 |
| Off-Target Kinase Y | 85% | 250 |
| Off-Target Kinase Z | 20% | >10,000 |
| ... (other kinases) | <10% | >10,000 |
Causality and Trustworthiness: Kinome profiling provides a broad and unbiased assessment of a compound's kinase selectivity.[10] Identifying a primary target with high potency and a clean off-target profile significantly strengthens the therapeutic hypothesis. However, it is important to remember that these are in vitro assays using purified enzymes, and the results should be validated in a cellular context.[10]
Biophysical Interaction Assays
Principle: Biophysical methods provide direct and quantitative evidence of binding between a compound and its purified target protein.[11][12] These techniques are invaluable for confirming a direct interaction and for characterizing the binding affinity and kinetics.[13]
Commonly Used Biophysical Techniques:
-
Surface Plasmon Resonance (SPR): SPR measures the change in refractive index at the surface of a sensor chip when a ligand (the compound) binds to an immobilized protein target.[14] It provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a compound to its target protein. It is a label-free in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a purified protein upon ligand binding using a fluorescent dye that binds to hydrophobic regions of the unfolded protein.[12] An increase in the melting temperature indicates binding and stabilization.
Experimental Workflow (SPR):
Caption: A schematic of the Surface Plasmon Resonance (SPR) workflow.
Data Presentation:
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
| This compound | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
| Known Inhibitor (Positive Control) | 2.0 x 10⁵ | 2.0 x 10⁻³ | 10 |
| Negative Control Compound | No Binding | No Binding | N/A |
Causality and Trustworthiness: Biophysical assays provide the most direct and quantitative measure of binding.[15] The data generated can be used to establish a clear structure-activity relationship (SAR) and to guide medicinal chemistry efforts. However, these assays are typically performed with purified proteins and may not fully recapitulate the cellular environment.
Orthogonal Validation and Building a Cohesive Narrative
A robust validation of target engagement relies on the use of multiple, orthogonal methods. For instance, a potent IC50 value from a kinome profiling screen should be corroborated by a direct binding affinity measurement using SPR or ITC. Furthermore, evidence of direct binding in a purified system should be translated into a demonstration of target engagement in a cellular context using CETSA.
Conclusion
The validation of target engagement is a critical step in the early stages of drug discovery.[14][16] For a novel compound such as this compound, a multi-faceted approach employing a combination of cellular and biophysical methods is essential to build a compelling case for its mechanism of action. By systematically applying the methodologies outlined in this guide, researchers can confidently establish the link between their compound and its biological target, paving the way for the development of a novel therapeutic agent.
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A Comparative Guide to Assessing the Off-Target Effects of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the off-target profile of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate. As a member of the 5-aminoimidazole-4-carboxylate scaffold, this compound belongs to a class of molecules with demonstrated biological activity. For instance, derivatives have shown potential as anticancer agents by inducing apoptosis and exhibiting antitubulin activity[1]. Another related compound, ICA-1s, was identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι), highlighting the potential for this scaffold to interact with kinases[2][3].
Given this context, a thorough understanding of a new derivative's selectivity is paramount. Unintended interactions, or off-target effects, are a primary cause of drug-induced toxicity and can lead to late-stage clinical failures[4]. This document outlines a multi-tiered strategy, progressing from predictive computational analysis to definitive cellular validation, ensuring a robust and reliable assessment of a compound's specificity.
Part 1: Predictive Off-Target Profiling: An In Silico First Approach
Rationale: Before committing to resource-intensive wet-lab experiments, a computational assessment is an indispensable first step. This approach leverages vast biological and chemical databases to generate data-driven hypotheses about potential off-target interactions, allowing for a more focused and efficient experimental design[5]. The primary goal is to identify potential liabilities and prioritize targets for subsequent experimental validation[4].
We will compare two primary in silico strategies: structure-based similarity searching and machine learning models.
-
2D/3D Similarity Searching: This method operates on the principle that structurally similar molecules often have similar biological activities. Algorithms like Similarity Ensemble Approach (SEA) compare the 2D fingerprint or 3D shape of the query compound against a database of ligands with known biological targets[6]. This is a rapid and effective method for identifying obvious potential off-targets.
-
Machine Learning & AI Models: More advanced platforms utilize machine learning algorithms (e.g., Random Forest, Gradient Boosting, Neural Networks) trained on large-scale structure-activity relationship (SAR) data[4]. These models can identify complex patterns that are not apparent from simple similarity, potentially uncovering non-obvious off-target interactions[5].
Predictive Assessment Workflow
Caption: Workflow for in silico off-target prediction.
Table 1: Hypothetical In Silico Off-Target Prediction Summary
| Predicted Target Class | Prediction Method | Score/Confidence | Rationale for Follow-up |
| Protein Kinases | Machine Learning | High (0.85) | Related scaffolds show kinase inhibition (e.g., PKC-ι)[2][3]. High priority. |
| Tubulin | 2D Similarity | Moderate (0.65) | Related derivatives exhibit antitubulin activity[1]. High priority. |
| GPCRs (Dopamine D2) | 3D Shape Similarity | Moderate (0.55) | Benzyl group may fit into hydrophobic pockets common in GPCRs. Medium priority. |
| Cytochrome P450s | Machine Learning | Low (0.30) | Common metabolic liability; worth checking in broader panels. Low priority. |
Part 2: Broad Spectrum In Vitro Screening
Rationale: Following computational predictions, the next logical step is to perform broad biochemical screening. These assays use purified proteins (e.g., kinases, receptors) to directly measure the compound's inhibitory or binding activity. This approach provides quantitative data (IC50 or Ki values) and serves to both validate in silico hypotheses and uncover unanticipated interactions across large protein families[7].
Comparison of Key Methodologies
-
Kinase Profiling Panels: These are essential for any compound with a scaffold suspected of kinase activity. Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The percent inhibition is measured, and "hits" are followed up with full dose-response curves to determine IC50 values[8]. This is a direct functional assessment of catalytic inhibition[7].
-
Receptor Binding Panels: These panels are a cornerstone of safety pharmacology and screen for off-target binding to a wide array of receptors, ion channels, and transporters. The most common format is a competitive radioligand binding assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor[9][10]. This measures binding affinity, not functional modulation, but is critical for identifying potential adverse effects[11].
In Vitro Screening Workflow
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- 11. testinglab.com [testinglab.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate (CAS No: 68462-61-3). As a substituted aminoimidazole, this compound requires careful handling and adherence to specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established chemical safety principles and regulatory standards, designed for researchers, scientists, and drug development professionals.
Core Principles: Hazard Assessment and Regulatory Context
Understanding the chemical nature of this compound is fundamental to its safe disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structure—containing an imidazole ring, an aromatic amine group, and a benzyl group—places it within a class of compounds with known hazards.
Inherent Chemical Risks:
-
Imidazole Derivatives: Imidazole and its derivatives can be corrosive, causing severe skin burns and eye damage.[1][2][3] They are often harmful if swallowed and may cause respiratory irritation.[3]
-
Aromatic Amines: This class of compounds can be toxic, and some are known or suspected mutagens or carcinogens. They should not be released into the environment as they can be harmful to aquatic life.[4][5]
-
Combustibility: Like many organic compounds, it is combustible. Thermal decomposition or combustion will produce hazardous gases, including carbon oxides (CO, CO₂) and, significantly, nitrogen oxides (NOx).[2][3][6]
Regulatory Framework: In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework establishes a "cradle-to-grave" responsibility for all generators of hazardous waste.[7] Laboratories are typically categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), which dictates the specific rules for accumulation time and quantity of waste stored on-site.[9]
Standard Operating Procedure for Disposal
This section details the step-by-step process for safely managing waste this compound from the point of generation to its final disposition.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Proper protection is non-negotiable. Before handling the waste, ensure you are wearing:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of the solid compound or its solutions should occur within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[3][10]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designated Waste Stream: Dedicate a specific waste stream for this compound and structurally similar nitrogenous heterocyclic compounds.
-
Incompatible Materials: This waste must be kept separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent violent reactions.[3][10][11]
Step 3: Containerization and Labeling
The integrity and clear identification of the waste container are paramount for safety and compliance.
-
Container Selection: Use a sealable, airtight, and chemically compatible container.[10] High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The moment waste is first added, the container must be labeled. The label must include:
Step 4: On-Site Accumulation
Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): The labeled waste container should be kept in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][11]
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from direct sunlight, heat, or ignition sources.[3][10] The container must be kept closed except when adding waste.
Step 5: Final Disposal
The ultimate disposal of this chemical waste requires professional handling.
-
Prohibition of Sewer Disposal: Under no circumstances should this chemical be disposed of down the drain. [1][4] Its potential toxicity to aquatic life and its nitrogen content make it unsuitable for wastewater treatment systems.[5]
-
Licensed Waste Vendor: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]
-
Method of Destruction: The standard and most effective method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx.[9][12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste this compound.
Caption: Workflow for routine disposal and emergency spill response.
Emergency Procedures: Spills and Decontamination
Accidents require immediate and correct action.
Spill Response:
-
Small Spills (in a fume hood): If a small amount is spilled, use an absorbent, inert material (e.g., vermiculite, sand) to clean it up.[1] Avoid creating dust.[3] The collected material and any cleaning supplies must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.[10][13]
-
Large Spills: Immediately evacuate and secure the area to prevent entry.[10] Notify your institution's EHS department and follow their specific emergency procedures.
Decontamination:
-
Work Surfaces: Clean contaminated surfaces thoroughly with an appropriate solvent and soap and water.
-
Empty Containers: An "empty" container that held this chemical must still be managed carefully. It should be triple-rinsed with a suitable solvent (such as ethanol or acetone).[13] This rinsate is hazardous waste and must be collected in a properly labeled container for disposal.[13] After triple-rinsing, deface the original label and dispose of the container according to institutional policy.[13]
Summary of Best Practices
This table summarizes the critical actions for proper disposal.
| Do's | Don'ts |
| DO wear appropriate PPE at all times when handling the waste.[5] | DON'T dispose of this chemical down the drain or in regular trash.[1][4] |
| DO segregate this waste from incompatible chemicals, especially acids and oxidizers.[11] | DON'T leave the waste container open or unlabeled. |
| DO use a clearly labeled, sealed, and compatible waste container.[9][10] | DON'T mix with other, incompatible waste streams. |
| DO store waste in a designated and secure Satellite Accumulation Area (SAA).[8] | DON'T exceed the accumulation time or volume limits for your facility's generator status.[9] |
| DO manage all disposal through your institution's EHS office or a licensed vendor.[7] | DON'T attempt to neutralize the chemical waste unless it is part of a validated procedure.[4] |
By adhering to these procedures, you contribute to a safer laboratory environment, ensure compliance with environmental regulations, and uphold the professional responsibilities of the scientific community.
References
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (Source: U.S. Environmental Protection Agency)
- Managing Hazardous Chemical Waste in the Lab. (Source: Lab Manager)
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (Source: MDPI)
- How to Dispose of Chemical Waste in a Lab Correctly. (Source: GAIACA)
- Laboratory Hazardous Waste Disposal Guidelines. (Source: Central Washington University)
- Standard Operating Procedure: Imidazole.
- Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (Source: ACS Omega)
- Safety Data Sheet IMIDAZOLE. (Source: ChemSupply Australia)
- Regulations for Hazardous Waste Generated at Academic Labor
- This compound Product Page.
- In-Lab Disposal Methods: Waste Management Guide. (Source: Indiana University)
- Safety Data Sheet for 1H-Imidazole-4-carbaldehyde. (Source: Thermo Fisher Scientific)
- Safety Data Sheet: Imidazole. (Source: Chemos GmbH & Co.KG)
- Safety Data Sheet: Imidazole. (Source: Carl ROTH)
- Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxyl
- Safety Data Sheet for Ethyl 4-aminobenzo
- Safety Data Sheet: Imidazole. (Source: Fisher Scientific)
- Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxyl
- Amine Disposal For Businesses. (Source: Collect and Recycle)
- Laboratory Guide for Managing Chemical Waste. (Source: Vanderbilt University Medical Center)
- Chemical Waste Management for Laboratories. (Source: Physikalisch-Technische Bundesanstalt)
- MSDS of Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxyl
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Navigating the Safe Handling of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for a Key Research Compound
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate (CAS No: 68462-61-3), a solid, powdered organic compound. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a culture of deep trust and proactive risk mitigation.
Understanding the Hazard Landscape: A Proactive Approach to Safety
For a related compound, Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, the following GHS hazard statements have been identified: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, it is prudent to handle this compound with a similar level of caution.
Key Precautionary Measures (based on P-codes for a similar compound):
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling powdered chemicals. The goal is to create a complete barrier between the researcher and the potentially hazardous substance.[1][2][3]
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against airborne particles and accidental splashes. A face shield offers a broader range of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and potential irritation or absorption. Gloves should be inspected for integrity before each use and disposed of immediately after contamination.[4][5] |
| Body Protection | A flame-retardant laboratory coat and closed-toe shoes are mandatory. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. In situations where a fume hood is not feasible, a NIOSH-approved respirator with a particulate filter may be necessary. | A chemical fume hood is the primary engineering control to minimize inhalation of dust.[5][6] |
DOT Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE when handling powdered chemicals.
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the accuracy of experimental procedures.
Step 1: Preparation and Pre-Handling
-
Consult the SDS: Although a specific SDS is unavailable, review the SDS for a similar compound, such as Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate, to familiarize yourself with potential hazards.[4]
-
Designate a Work Area: All handling of the solid compound should occur within a certified chemical fume hood.[5][6]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and containers, before bringing the chemical into the work area.
-
Don PPE: Put on all required personal protective equipment as outlined in the previous section.
Step 2: Weighing and Transfer
-
Minimize Dust Generation: Handle the container of this compound carefully to avoid creating airborne dust.
-
Use a Weigh Boat: Tare a weigh boat on an analytical balance inside the fume hood.
-
Careful Transfer: Use a clean spatula to carefully transfer the desired amount of the compound to the weigh boat. Avoid any sudden movements that could aerosolize the powder.
-
Secure Container: Immediately and securely close the stock container of the chemical.
-
Transfer to Reaction Vessel: Carefully transfer the weighed compound into the reaction vessel.
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent.
-
Dispose of Consumables: Place all contaminated disposable items, such as weigh boats and gloves, into a designated hazardous waste container.
-
Clean Work Area: Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then face shield and goggles, and finally the lab coat.
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[4]
DOT Diagram: Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of powdered chemicals.
Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.
-
Small Spills (within a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EH&S) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[9]
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Incompatible Materials: Store the waste container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]
-
Disposal Request: Follow your institution's procedures for the collection and disposal of chemical waste. Do not dispose of this chemical down the drain or in regular trash.[5][6]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
-
Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Capot Chemical. (2025, November 13). MSDS of Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
